molecular formula C14H13N5O5S2 B1236009 Cefdinir (Omnicef)

Cefdinir (Omnicef)

Katalognummer: B1236009
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: RTXOFQZKPXMALH-PRHODGIISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefdinir is a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefdinir's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefdinir inhibits bacterial septum and cell wall synthesis formation.
A third-generation oral cephalosporin antibacterial agent that is used to treat bacterial infections of the respiratory tract and skin.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C14H13N5O5S2

Molekulargewicht

395.4 g/mol

IUPAC-Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/t8-,12-/m1/s1

InChI-Schlüssel

RTXOFQZKPXMALH-PRHODGIISA-N

SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Isomerische SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Kanonische SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Piktogramme

Irritant; Health Hazard

Synonyme

7-(2 (2-aminothiazol-4-yl)-2-hydroxyiminoacetamido)-3-vinyl-3-cephem-4-carboxylic acid
cefdinir
CI 983
CI-983
CI983
FK 482
FK-482
FK482
Omnicef
PD 134393
PD-134393

Herkunft des Produkts

United States

Foundational & Exploratory

Cefdinir's Binding Affinity to Penicillin-Binding Proteins (PBPs): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of cefdinir, a third-generation cephalosporin antibiotic, to its primary targets, the penicillin-binding proteins (PBPs). Understanding the molecular interactions between cefdinir and these essential bacterial enzymes is crucial for elucidating its mechanism of action, predicting its spectrum of activity, and informing the development of novel antimicrobial agents.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cefdinir exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] The structural integrity of this wall is maintained by a complex polymer called peptidoglycan. The final and critical step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[3]

Cefdinir, like other β-lactam antibiotics, mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This allows it to bind to the active site of PBPs and form a stable, covalent acyl-enzyme complex. This irreversible binding inactivates the PBP, preventing the cross-linking of the peptidoglycan layer. The resulting weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3]

cluster_0 Bacterial Cell cluster_1 Cefdinir Action Peptidoglycan Precursors Peptidoglycan Precursors PBP PBP Peptidoglycan Precursors->PBP Binds to Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP->Cross-linked Peptidoglycan Catalyzes formation of Inactive PBP Inactive PBP Stable Cell Wall Stable Cell Wall Cross-linked Peptidoglycan->Stable Cell Wall Cefdinir Cefdinir Cefdinir->PBP Binds to & Inactivates Weakened Cell Wall Weakened Cell Wall Inactive PBP->Weakened Cell Wall Leads to Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis

Caption: Cefdinir's Mechanism of Action.

Quantitative Binding Affinity of Cefdinir to PBPs

The binding affinity of cefdinir to various PBPs determines its spectrum of activity and efficacy against different bacterial species. This affinity is often quantified by the 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of PBP activity, or the dissociation constant (Kd), which represents the equilibrium between the ligand-protein complex and its dissociated components. Lower IC50 and Kd values indicate a higher binding affinity.

While comprehensive quantitative data for cefdinir's binding to all PBPs in all relevant pathogens is not exhaustively available in the public domain, existing studies provide valuable insights.

Streptococcus pneumoniae

A study utilizing microscale thermophoresis has provided specific dissociation constants (Kd) for cefdinir's interaction with PBP1A and PBP2X of Streptococcus pneumoniae.

PBP TargetCefdinir Kd (µM)Comparative Cephalosporins Kd (µM)
PBP1A Higher than Cefditoren (0.005 ± 0.004) and CefcapeneCefixime: Higher Kd than Cefdinir
PBP2X Lower than Cefditoren (9.70 ± 8.24) and CefiximeCefcapene: Lower Kd than Cefdinir
Data from a study on the affinity of cefditoren for penicillin-binding proteins.[4]
Staphylococcus aureus

Qualitative data indicates that cefdinir has a high binding affinity for PBP2 and PBP3 in Staphylococcus aureus 209P.[3] This strong binding is associated with observed morphological changes and antibacterial activity against this pathogen.[3] Cefdinir demonstrates poor affinity for PBP4 in S. aureus.[3]

Escherichia coli

Cefdinir has been reported to exhibit high binding affinities for PBP 1bs, 2, 3, and 4 of Escherichia coli NIHJ JC-2, with poor affinity for PBPs 5 and 6.[3]

Comparative PBP Binding Affinities of Other Cephalosporins

To provide a broader context, the following table summarizes the IC50 values for other cephalosporins against key PBPs in E. coli and S. aureus. This comparative data can help infer the potential binding profile of cefdinir.

AntibioticOrganismPBP1a (IC50, µg/mL)PBP1b (IC50, µg/mL)PBP2 (IC50, µg/mL)PBP3 (IC50, µg/mL)PBP4 (IC50, µg/mL)
Cefepime E. coli0.43.20.050.08>128
Ceftazidime E. coli1.3251000.08>128
Cefotaxime E. coli0.86.3250.16>128
Cefepime S. aureus1.61.61.63.21.6
Ceftazidime S. aureus>128>128>128>128>128
Cefotaxime S. aureus6.33.26.33.26.3

Experimental Protocols for Determining PBP Binding Affinity

The binding affinity of cefdinir to PBPs is typically determined using a competitive binding assay. This method measures the ability of unlabeled cefdinir to compete with a labeled β-lactam probe for binding to PBPs in bacterial cell membranes or live cells. A commonly used fluorescent probe is Bocillin FL, a derivative of penicillin.

Preparation of Bacterial Membranes
  • Cell Culture: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in an appropriate liquid medium to the mid-logarithmic phase of growth.

  • Cell Harvest: Harvest the bacterial cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells to release the cellular contents. Sonication or French press are common methods.

  • Membrane Isolation: Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

  • Protein Quantification: Resuspend the membrane pellet in buffer and determine the total protein concentration using a standard method such as the Bradford assay.

Competitive Bocillin FL Binding Assay
  • Incubation with Cefdinir: Incubate a fixed amount of the prepared bacterial membrane fraction with increasing concentrations of unlabeled cefdinir for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30-37°C).

  • Labeling with Bocillin FL: Add a constant, saturating concentration of Bocillin FL to each reaction mixture and incubate for a further period to allow the fluorescent probe to bind to any PBPs not occupied by cefdinir.

  • Termination of Reaction: Stop the binding reaction by adding a sample buffer containing sodium dodecyl sulfate (SDS) and heating the samples.

  • SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band corresponding to each PBP will be inversely proportional to the concentration of cefdinir.

  • Quantification and IC50 Determination: Quantify the fluorescence intensity of each PBP band using densitometry software. Plot the percentage of Bocillin FL binding against the logarithm of the cefdinir concentration to determine the IC50 value for each PBP.

start Start prep Prepare Bacterial Membrane Fraction start->prep incubate Incubate Membranes with Varying [Cefdinir] prep->incubate label Add Fluorescent Probe (Bocillin FL) incubate->label sds_page Separate Proteins by SDS-PAGE label->sds_page visualize Visualize Fluorescent PBP Bands sds_page->visualize quantify Quantify Band Intensity visualize->quantify calculate Calculate IC50 Values quantify->calculate end End calculate->end

Caption: PBP Binding Assay Workflow.

Conclusion

Cefdinir's efficacy as a broad-spectrum cephalosporin is rooted in its high binding affinity for essential penicillin-binding proteins in a range of Gram-positive and Gram-negative bacteria. While a complete quantitative dataset of its binding affinities is still emerging, the available data and comparative analyses confirm its potent inhibitory activity against key PBPs involved in bacterial cell wall synthesis. The standardized experimental protocols outlined in this guide provide a robust framework for further research into the nuanced interactions of cefdinir and other β-lactams with their bacterial targets, which is essential for the continued development of effective antimicrobial therapies.

References

Cefdinir: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its efficacy and favorable pharmacokinetic profile have established it as a significant therapeutic agent in the treatment of a variety of bacterial infections. This technical guide provides an in-depth analysis of the molecular structure and chemical properties of Cefdinir, intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Molecular Structure of Cefdinir

Cefdinir's chemical structure is fundamental to its antibacterial activity and pharmacokinetic characteristics. It is a semi-synthetic antibiotic, distinguished by its cephalosporin nucleus and specific side-chain modifications.[4]

Chemical Formula: C₁₄H₁₃N₅O₅S₂[5]

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[4]

Molecular Weight: 395.42 g/mol [5]

Key Structural Features:

  • β-Lactam Ring fused to a Dihydrothiazine Ring: This core structure is characteristic of cephalosporins and is essential for its mechanism of action, which involves the inhibition of bacterial cell wall synthesis.[6]

  • 7-aminocephalosporanic acid (7-ACA) nucleus: Cefdinir is built upon this fundamental cephalosporin scaffold.

  • Aminothiazole Ring: This side chain at the C-7 position enhances the antibacterial spectrum, particularly against Gram-negative bacteria.[4]

  • Syn-oxime Group: The (hydroxyimino)acetyl moiety contributes to the stability of the molecule against β-lactamase enzymes produced by some resistant bacteria.

  • Vinyl Group: The ethenyl group at the C-3 position influences the pharmacokinetic properties of the drug.[4]

Molecular Structure Visualization:

Caption: Molecular Structure of Cefdinir.

Chemical Properties of Cefdinir

The chemical properties of Cefdinir dictate its therapeutic utility, including its antibacterial activity, how it is processed by the body, and mechanisms by which bacteria may develop resistance.

Mechanism of Action

Cefdinir exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][7] This process is crucial for maintaining the structural integrity of the bacterial cell, and its disruption leads to cell lysis and death.[6]

The key steps in Cefdinir's mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Cefdinir binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[7] PBPs are essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Transpeptidation: By binding to PBPs, Cefdinir inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains. This cross-linking is vital for the strength and rigidity of the cell wall.[7]

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.[7]

Signaling Pathway of Cefdinir's Mechanism of Action:

G Cefdinir Cefdinir PBP Penicillin-Binding Proteins (PBPs) Cefdinir->PBP Binds to Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Blocks Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

Caption: Cefdinir's Mechanism of Action.

Antibacterial Spectrum

Cefdinir is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its stability in the presence of some β-lactamase enzymes allows it to be effective against certain resistant strains.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Cefdinir against Common Pathogens

MicroorganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)≤0.015 - 10.120.25
Streptococcus pyogenes≤0.015 - 0.50.030.06
Haemophilus influenzae (β-lactamase positive)0.03 - 40.250.5
Haemophilus influenzae (β-lactamase negative)≤0.015 - 10.060.12
Moraxella catarrhalis (β-lactamase positive)0.06 - 80.250.5
Moraxella catarrhalis (β-lactamase negative)≤0.015 - 0.50.060.12
Staphylococcus aureus (methicillin-susceptible)0.06 - 160.52

Note: MIC values can vary depending on the testing methodology and geographical location of the isolates.

Pharmacokinetics

The pharmacokinetic profile of Cefdinir describes its absorption, distribution, metabolism, and excretion within the human body.

Table 2: Pharmacokinetic Parameters of Cefdinir in Adults

ParameterValueReference
Absorption
Bioavailability (Capsule)16% (600 mg dose) - 21% (300 mg dose)[1][8]
Bioavailability (Suspension)25%[1]
Time to Peak Concentration (Tₘₐₓ)2 - 4 hours[1][8]
Effect of Food (High-fat meal)Cₘₐₓ reduced by 16%, AUC reduced by 10%[1]
Distribution
Protein Binding60% - 70%[9]
Volume of Distribution (Vd)0.35 L/kg (Adults)[9]
0.67 L/kg (Pediatrics)[9]
Metabolism
Extent of MetabolismNot appreciably metabolized[9]
Excretion
Elimination Half-life (t₁/₂)1.7 ± 0.6 hours[8]
Route of ExcretionPrimarily renal[8]
Percentage of Dose Excreted Unchanged in Urine11.6% (600 mg) - 18.4% (300 mg)[8]
Renal Clearance2.0 ± 1.0 mL/min/kg[8]
HemodialysisCefdinir is removed by hemodialysis[10]
Resistance Mechanisms

The primary mechanism of resistance to Cefdinir is the production of β-lactamase enzymes by bacteria.[7] These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. While Cefdinir is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) can confer resistance. Alterations in the structure of penicillin-binding proteins can also reduce the binding affinity of Cefdinir, leading to decreased susceptibility.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Cefdinir is the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method for determining MIC values.

Detailed Methodology for Broth Microdilution MIC Testing:

  • Preparation of Cefdinir Stock Solution: A stock solution of Cefdinir is prepared in a suitable solvent (e.g., water or DMSO) at a high concentration.

  • Serial Dilutions: A two-fold serial dilution of the Cefdinir stock solution is performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB). This creates a range of Cefdinir concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate (except for a sterility control well) is inoculated with the bacterial suspension. A growth control well containing only the broth and the inoculum is also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of Cefdinir that shows no visible growth.

Experimental Workflow for MIC Determination:

G start Start prep_antibiotic Prepare Cefdinir Stock Solution start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in Microtiter Plate prep_antibiotic->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination.

Pharmacokinetic Analysis in Humans

Pharmacokinetic studies in humans are essential to understand the absorption, distribution, metabolism, and excretion of Cefdinir.

Detailed Methodology for a Human Pharmacokinetic Study:

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study, providing informed consent.

  • Drug Administration: A single oral dose of Cefdinir (e.g., 300 mg or 600 mg capsule) is administered to the subjects after an overnight fast.

  • Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Plasma Separation: The collected blood samples are centrifuged to separate the plasma.

  • Sample Analysis: The concentration of Cefdinir in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12]

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, Vd, and clearance, using non-compartmental or compartmental analysis.[10]

Conclusion

This technical guide has provided a detailed overview of the molecular structure and chemical properties of Cefdinir. A thorough understanding of these fundamental aspects is crucial for the rational use of this important antibiotic in clinical practice and for the development of new and improved cephalosporin derivatives. The data and protocols presented herein serve as a valuable resource for the scientific community engaged in antibacterial research and drug development.

References

An In-depth Technical Guide to the Spectrum of Activity of Cefdinir Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro spectrum of activity of cefdinir, a third-generation oral cephalosporin, against a range of clinically significant bacterial isolates. This document details its efficacy through quantitative data, outlines the methodologies used for its evaluation, and illustrates its mechanism of action and relevant experimental workflows.

Introduction

Cefdinir is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[2][3] Cefdinir is stable in the presence of some beta-lactamase enzymes, which confers activity against many organisms resistant to penicillins and some other cephalosporins.[2][4][5] It demonstrates enhanced activity against many Gram-negative and Gram-positive aerobic organisms.[1][6]

Spectrum of Activity: Quantitative Data

The in vitro activity of cefdinir against various clinical isolates is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of tested isolates.

Table 1: In Vitro Activity of Cefdinir Against Gram-Positive Aerobic Clinical Isolates

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible
Staphylococcus aureus (oxacillin-susceptible)30-0.25100%
Staphylococcus aureus (oxacillin-susceptible)-0.50.5100%
Staphylococcus epidermidis (oxacillin-susceptible)24-0.06100%
Staphylococcus haemolyticus12-32-
Staphylococcus hominis10-0.125-
Staphylococcus saprophyticus10-4-
Streptococcus pneumoniae (penicillin-susceptible)--≤0.06-
Streptococcus pneumoniae (penicillin-intermediate)---70.1%
Streptococcus pyogenes--≤0.06100%
Streptococcus pyogenes-≤0.03≤0.03100%
Group B Streptococci-≤0.030.06100%
Viridans group streptococci-0.25288%

Data sourced from multiple studies for comparative purposes.[7][8][9][10]

Table 2: In Vitro Activity of Cefdinir Against Gram-Negative Aerobic Clinical Isolates

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible
Escherichia coli-0.250.595%
Escherichia coli456--98.7%
Haemophilus influenzae (β-lactamase+)--0.585.0%
Haemophilus influenzae--1.5-
Klebsiella spp.-0.12195%
Moraxella catarrhalis--≤0.12-

Data sourced from multiple studies for comparative purposes.[7][9][10][11]

Detailed Experimental Protocols

The determination of cefdinir's in vitro activity relies on standardized antimicrobial susceptibility testing methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).

3.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This quantitative method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

  • Preparation of Cefdinir Stock Solution: A stock solution of cefdinir is prepared by dissolving a known weight of standard cefdinir powder in a suitable solvent as specified by CLSI guidelines. Further dilutions are made to achieve the desired concentration range.

  • Inoculum Preparation: The test organism is cultured on an appropriate agar medium to obtain isolated colonies. Several colonies are then used to inoculate a broth medium, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This standardized suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Assay Procedure: The broth microdilution assay is performed in microtiter plates. Each well contains a specific concentration of cefdinir in a cation-adjusted Mueller-Hinton broth. The prepared bacterial inoculum is added to each well.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of cefdinir at which there is no visible growth of the organism.[12][13] Quality control is performed using reference strains as recommended by CLSI.[12][13]

3.2. Disk Diffusion Method

This method provides a qualitative assessment of the susceptibility of a bacterial isolate to cefdinir.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of Cefdinir Disk: A paper disk impregnated with 5 µg of cefdinir is placed on the surface of the inoculated agar plate.[12][13]

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours.

  • Interpretation of Results: The diameter of the zone of growth inhibition around the cefdinir disk is measured. The susceptibility of the isolate (susceptible, intermediate, or resistant) is determined by comparing the zone diameter to the interpretive criteria provided by the CLSI.[12][13]

Mechanism of Action and Resistance

Cefdinir's bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis.[3] Specifically, it binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[3] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and leading to a weakened cell wall and eventual cell lysis.[3]

Resistance to cefdinir can occur through several mechanisms, including:

  • Hydrolysis by certain β-lactamase enzymes.[14]

  • Alteration of penicillin-binding proteins (PBPs), reducing the binding affinity of cefdinir.[12][13][14]

  • Decreased permeability of the bacterial outer membrane to the antibiotic.[12][13][14]

Cefdinir is notably inactive against methicillin-resistant staphylococci (MRSA), penicillin-resistant streptococci, and Enterococcus species.[14][15][16]

Visualizations

5.1. Mechanism of Action of Cefdinir

G cluster_bacterium Bacterial Cell Cefdinir Cefdinir PBP Penicillin-Binding Proteins (PBPs) Cefdinir->PBP Binds to and inhibits CellWall Stable Cell Wall PBP->CellWall Synthesis WeakenedCellWall Weakened Cell Wall PBP->WeakenedCellWall Inhibition of Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Catalyzes cross-linking Lysis Cell Lysis WeakenedCellWall->Lysis

Caption: Cefdinir's mechanism of action: Inhibition of bacterial cell wall synthesis.

5.2. Experimental Workflow: Broth Microdilution MIC Testing

G start Start prep_isolate Prepare Bacterial Isolate Suspension (0.5 McFarland) start->prep_isolate prep_cefdinir Prepare Serial Dilutions of Cefdinir in Microtiter Plate start->prep_cefdinir inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_isolate->inoculate prep_cefdinir->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record MIC Value (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Cefdinir.

References

In Vitro Susceptibility of Streptococcus pneumoniae to Cefdinir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Streptococcus pneumoniae to Cefdinir, a third-generation oral cephalosporin. The document summarizes key quantitative data, details common experimental protocols for susceptibility testing, and outlines the primary mechanisms of resistance.

Executive Summary

Cefdinir demonstrates excellent in vitro activity against penicillin-susceptible Streptococcus pneumoniae (PSSP).[1][2][3][4] However, its efficacy diminishes significantly against strains with intermediate or high-level resistance to penicillin.[1][2] This guide collates susceptibility data from various studies, providing clear metrics for assessing Cefdinir's potential utility in different clinical and research settings. Standardized methodologies for determining susceptibility, primarily broth microdilution and disk diffusion, are detailed to ensure reproducibility and accurate interpretation of results. The underlying mechanism of resistance in S. pneumoniae to beta-lactam antibiotics, including Cefdinir, is primarily due to alterations in penicillin-binding proteins (PBPs).[5][6]

Quantitative Susceptibility Data

The in vitro activity of Cefdinir against Streptococcus pneumoniae is typically quantified using Minimum Inhibitory Concentration (MIC) values and susceptibility rates. These are often stratified by the pneumococcus's susceptibility to penicillin.

Table 1: Cefdinir MIC Distribution for Streptococcus pneumoniae

Penicillin Susceptibility StatusMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Penicillin-Susceptible (PSSP)0.06 - 0.250.5[7][8][9]
Penicillin-Intermediate (PISP)0.5 - 41 - 16[2][8][9]
Penicillin-Resistant (PRSP)4 - 16>16[8][9]

Table 2: Cefdinir Susceptibility Rates for Streptococcus pneumoniae

Penicillin Susceptibility StatusSusceptibility Rate (%)Reference
Penicillin-Susceptible (PSSP)98.4 - 100[1][2]
Penicillin-Intermediate (PISP)49.2 - 70.1[1][2]
Penicillin-Resistant (PRSP)<1 - 21.8[1][8]

Table 3: Interpretive Criteria for Cefdinir Susceptibility Testing against S. pneumoniae

MethodSusceptibleIntermediateResistantReference
MIC (µg/mL) ≤ 0.51.0≥ 2.0[10][11][12]
Disk Diffusion (5 µg disk) Zone Diameter (mm) ≥ 2320 - 22≤ 19[10][11][12]

Experimental Protocols

Accurate determination of in vitro susceptibility is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.[13]

Broth Microdilution Method

This method is considered the reference standard for determining MIC values.[13]

Protocol:

  • Isolate Preparation: Subculture S. pneumoniae isolates on a suitable agar medium, such as sheep blood agar, and incubate at 35°C in a CO₂-enriched atmosphere for 18-24 hours.[14]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. This suspension should be used within 15 minutes of preparation.[14]

  • Panel Inoculation: Use commercially available or in-house prepared microdilution panels containing serial twofold dilutions of Cefdinir. The panels are inoculated with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the inoculated panels at 35°C for 20-24 hours in a non-CO₂ incubator.

  • MIC Determination: The MIC is the lowest concentration of Cefdinir that completely inhibits visible growth of the organism.

  • Quality Control: The quality control strain Streptococcus pneumoniae ATCC 49619 should be tested concurrently. The expected MIC range for Cefdinir against this strain is 0.06-0.25 µg/mL.[10][11][12]

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate S. pneumoniae Isolate Subculture Subculture on Sheep Blood Agar (18-24h, 35°C, CO2) Isolate->Subculture Inoculum Prepare 0.5 McFarland Inoculum Suspension Subculture->Inoculum Panel Inoculate Microdilution Panel (Serial Cefdinir Dilutions) Inoculum->Panel Incubate Incubate Panel (20-24h, 35°C) Panel->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC QC Quality Control (S. pneumoniae ATCC 49619) ReadMIC->QC Compare with expected range DiskDiffusionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Inoculum Suspension Plate Inoculate Mueller-Hinton Sheep Blood Agar Plate Inoculum->Plate Disk Apply 5 µg Cefdinir Disk Plate->Disk Incubate Incubate Plate (20-24h, 35°C, CO2) Disk->Incubate MeasureZone Measure Zone of Inhibition (mm) Incubate->MeasureZone Interpret Interpret as S, I, or R MeasureZone->Interpret QC Quality Control (S. pneumoniae ATCC 49619) MeasureZone->QC Compare with expected range ResistanceMechanism cluster_susceptible Susceptible Pneumococcus cluster_resistant Resistant Pneumococcus Cefdinir_S Cefdinir PBP_S Penicillin-Binding Proteins (PBPs) Cefdinir_S->PBP_S Binds to CellWall_S Cell Wall Synthesis PBP_S->CellWall_S Inhibits Lysis_S Cell Lysis CellWall_S->Lysis_S Cefdinir_R Cefdinir AlteredPBP_R Altered PBPs (Low Affinity for Cefdinir) Cefdinir_R->AlteredPBP_R Ineffective binding CellWall_R Continued Cell Wall Synthesis AlteredPBP_R->CellWall_R Allows Transformation Genetic Transformation (Acquisition of foreign DNA) Transformation->AlteredPBP_R Leads to

References

Cefdinir's Efficacy Against Beta-Lactamase-Producing Haemophilus influenzae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haemophilus influenzae is a significant pathogen in community-acquired respiratory tract infections. The emergence of beta-lactamase-producing strains has complicated treatment, rendering many penicillin-class antibiotics ineffective.[1][2] Cefdinir, an oral third-generation cephalosporin, has demonstrated robust activity against many of these resistant strains.[3][4][5] This technical guide provides an in-depth analysis of cefdinir's in-vitro activity, the experimental protocols used for its evaluation, and the underlying mechanisms of action and resistance.

In-Vitro Activity of Cefdinir

Cefdinir exhibits potent in-vitro activity against Haemophilus influenzae, including strains that produce beta-lactamase.[3][4] Its stability in the presence of common plasmid-mediated beta-lactamases allows it to maintain efficacy where other beta-lactam antibiotics may fail.[3][5]

Comparative Susceptibility Data

The following tables summarize the minimum inhibitory concentrations (MICs) of cefdinir and comparator agents against beta-lactamase producing H. influenzae.

AntibioticMIC Range (mg/L)MIC90 (mg/L)
Cefdinir0.125 - 1≤ 1
CefiximeNot SpecifiedNot Specified
CefuroximeNot SpecifiedNot Specified
CefaclorNot SpecifiedNot Specified
Amoxicillin/Clavulanic AcidNot SpecifiedNot Specified
AmoxicillinPredictably Poor ActivityNot Specified

Table 1: Comparative in-vitro activity of various antibiotics against beta-lactamase producing H. influenzae. Data extracted from a study involving 100 beta-lactamase producing clinical isolates.[6]

AntibioticMIC90 (μg/ml)
Cefdinir0.12 - 0.5
CefiximeNot Specified
CefaclorNot Specified
CefuroximeNot Specified

Table 2: MIC90 values for Cefdinir against H. influenzae from a study with over 700 pathogens.[7]

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard microdilution method is employed to determine the MIC of cefdinir against H. influenzae.

Bacterial Strains and Culture:

  • Clinical isolates of H. influenzae are used, with a subset identified as beta-lactamase producers.

  • Strains are stored at -70°C in a suitable medium like brain-heart infusion with glycerol.

  • Identification is confirmed using standard microbiological techniques, including tests for X and V factor requirements.

MIC Assay:

  • Medium: Isosensitest broth with supplements is commonly used.

  • Inoculum Preparation: A standardized inoculum of the bacterial suspension is prepared.

  • Microdilution: The assay is performed in microtiter plates where serial dilutions of cefdinir and comparator antibiotics are prepared.

  • Incubation: The plates are incubated under appropriate atmospheric and temperature conditions.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Detection of Beta-Lactamase Production

The chromogenic cephalosporin method is a widely used qualitative test to detect the presence of beta-lactamase enzymes.

Principle: This method utilizes a chromogenic cephalosporin (e.g., nitrocefin) which changes color upon hydrolysis of its beta-lactam ring by a beta-lactamase.

Procedure:

  • A solution of the chromogenic cephalosporin is prepared.

  • A small amount of the bacterial colony is smeared onto a filter paper or directly into the solution.

  • A rapid color change (e.g., from yellow to red) indicates a positive result for beta-lactamase production.

Visualizing Key Pathways and Processes

Mechanism of Beta-Lactamase Resistance and Cefdinir's Action

Beta-lactamase enzymes confer resistance by hydrolyzing the beta-lactam ring of antibiotics like penicillin and ampicillin, rendering them inactive. Cefdinir's molecular structure provides stability against many of these enzymes, allowing it to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis.

cluster_resistance Beta-Lactamase Mediated Resistance cluster_cefdinir_action Cefdinir Action Ampicillin Ampicillin BetaLactamase Beta-Lactamase (e.g., TEM-1, ROB-1) Ampicillin->BetaLactamase Hydrolysis of beta-lactam ring InactiveAmpicillin Inactive Ampicillin BetaLactamase->InactiveAmpicillin Cefdinir Cefdinir Cefdinir->BetaLactamase Resistant to Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Cefdinir->PBP Binds to CellWall Cell Wall Synthesis Inhibited PBP->CellWall Inhibition of

Caption: Cefdinir's stability against beta-lactamase hydrolysis allows it to inhibit bacterial cell wall synthesis.

Experimental Workflow for Antimicrobial Susceptibility Testing

The process of evaluating the in-vitro activity of cefdinir against H. influenzae follows a structured workflow from sample collection to data analysis.

cluster_workflow Antimicrobial Susceptibility Testing Workflow start Clinical Isolate (H. influenzae) identification Bacterial Identification (X/V factor, etc.) start->identification beta_lactamase_test Beta-Lactamase Test (Chromogenic Method) identification->beta_lactamase_test mic_determination MIC Determination (Microdilution Method) identification->mic_determination beta_lactamase_test->mic_determination data_analysis Data Analysis (MIC50, MIC90, etc.) mic_determination->data_analysis end Susceptibility Profile data_analysis->end

Caption: A typical workflow for determining the antimicrobial susceptibility of H. influenzae isolates.

Mechanisms of Beta-Lactam Resistance in H. influenzae

Resistance to beta-lactam antibiotics in H. influenzae is primarily mediated by two mechanisms: the production of beta-lactamase enzymes and alterations in penicillin-binding proteins (PBPs), which can sometimes occur in the absence of beta-lactamase production (BLNAR).

cluster_resistance_mechanisms Beta-Lactam Resistance Mechanisms in H. influenzae resistance Beta-Lactam Resistance enzymatic Enzymatic Inactivation (Beta-Lactamase Production) resistance->enzymatic pbp_alteration Target Modification (PBP Alterations - BLNAR) resistance->pbp_alteration tem1 TEM-1 enzymatic->tem1 rob1 ROB-1 enzymatic->rob1

Caption: Major mechanisms of beta-lactam resistance in Haemophilus influenzae.

Clinical Implications and Conclusion

Cefdinir's demonstrated in-vitro efficacy against beta-lactamase-producing H. influenzae translates to positive clinical outcomes in the treatment of various respiratory tract infections, including community-acquired pneumonia, acute exacerbations of chronic bronchitis, and acute bacterial otitis media.[3][4][8] While cefdinir is a valuable therapeutic option, it is important to note that beta-lactamase-negative, ampicillin-resistant (BLNAR) strains of H. influenzae may exhibit reduced susceptibility to cefdinir.[3] Continuous surveillance of resistance patterns is crucial for guiding appropriate antibiotic selection. This technical guide provides a foundational understanding of cefdinir's activity and the methodologies used in its assessment, serving as a resource for ongoing research and development in the field of infectious diseases.

References

Pharmacokinetics and pharmacodynamics of Cefdinir in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefdinir in Preclinical Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Cefdinir, a third-generation oral cephalosporin. The information is compiled from various preclinical studies to serve as a technical resource for professionals in drug development and research. Cefdinir exhibits broad-spectrum activity against Gram-positive and Gram-negative pathogens by inhibiting bacterial cell wall synthesis.[1][2] Understanding its PK/PD profile in animal models is crucial for predicting clinical efficacy and designing optimal dosing regimens.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of Cefdinir has been characterized in several animal species. Absorption, distribution, metabolism, and excretion (ADME) studies reveal species-specific differences, particularly in oral bioavailability.[3]

Absorption and Bioavailability

Following oral administration, Cefdinir is rapidly absorbed, though bioavailability varies significantly across preclinical models.[2][3] In rats and mice, oral absorption is relatively poor, whereas it is moderate in rabbits and highest in dogs.[3] Plasma concentrations of Cefdinir increase with the dose; however, these increases are less than dose-proportional at higher doses.[4] The area under the concentration-time curve (AUC) demonstrates a linear relationship with dose in rats and dogs within specific ranges.[3]

Distribution

Cefdinir distributes into various body tissues, but generally does not cross the blood-brain barrier.[1] Following oral administration in rats, the highest concentrations are typically found in the gastrointestinal tract, urinary bladder, and kidneys.[1] The volume of distribution is often equivalent to that of the extracellular fluid volume.[1] Serum protein binding is also species-dependent, ranging from 60-77% in mouse and rabbit serum to 90-93% in rat and dog serum.[3]

Metabolism and Excretion

Cefdinir is not significantly metabolized, with its antimicrobial activity primarily attributed to the parent drug.[4] Elimination occurs mainly through renal excretion of the unchanged drug.[3][4] The elimination half-life is approximately 1.5 to 2.0 hours in most models.[2] Studies in rats with acute kidney injury showed a significant decrease in the urinary excretion of cefdinir, leading to a notable increase in plasma concentrations, highlighting the importance of renal function in its clearance.[5]

Table 1: Pharmacokinetic Parameters of Cefdinir Following Oral Administration in Preclinical Models

Species Dose (mg/kg) Cmax (µg/mL) Tmax (hr) AUC (µg·hr/mL) Half-life (hr) Bioavailability (%) Reference
Mouse 20 - - - - 12.6 [3]
Rat 20 - - - - 15.3 [3]
Rat (Female) 100 4.86 2.0 23.9 1.83 - [1]
Rabbit 20 - - - - 32.3 [3]

| Dog | 20 | - | - | - | 2.3 | 72.3 |[3] |

Table 2: Tissue Distribution of Cefdinir in Rats and Rabbits 1-hour Post-Dose

Species Dose (mg/kg) Tissue Tissue:Plasma Concentration Ratio
Rabbit 20 (IV) Kidney 6.95
Rabbit 20 (IV) Liver 0.30
Rabbit 20 (IV) Lung 0.28
Rabbit 20 (IV) Heart 0.13
Rabbit 20 (IV) Spleen 0.08
Rat - Kidney ~8x Plasma
Rat - Liver ~3x Plasma

Data derived from FDA pharmacology reviews and other cited studies.[1][6]

Pharmacodynamics in Preclinical Models

The efficacy of Cefdinir, like other β-lactam antibiotics, is primarily dependent on the duration for which the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the pathogen (%fT>MIC).

In Vivo Efficacy

The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of antibiotics.[7][8] Studies have demonstrated Cefdinir's potent oral activity against infections caused by key pathogens such as Staphylococcus aureus and Haemophilus influenzae in mouse models.[9] Its efficacy is maintained against many β-lactamase-producing strains.[2][9][10]

Table 3: In Vivo Efficacy (PD50) of Oral Cefdinir in Mouse Infection Models

Pathogen Strain Characteristic Infection Model PD50 (mg/kg) Reference
Staphylococcus aureus β-lactamase non-producing Subcutaneous Abscess 11 [9]
Staphylococcus aureus β-lactamase producing Subcutaneous Abscess 24 [9]
Staphylococcus aureus β-lactamase non-producing Systemic Infection 2.7 [9]
Staphylococcus aureus β-lactamase producing Systemic Infection 2.3 [9]
Haemophilus influenzae β-lactamase non-producing Systemic Infection 5.8 [9]

| Haemophilus influenzae | β-lactamase producing | Systemic Infection | 3.1 |[9] |

Post-Antibiotic Effect (PAE)

The Post-Antibiotic Effect (PAE) is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.[11] Cefdinir demonstrates a significant PAE against Gram-positive cocci like S. aureus and S. pneumoniae.[12][13] It also shows a PAE against key Gram-negative respiratory pathogens, including H. influenzae and Moraxella catarrhalis.[12]

Table 4: Post-Antibiotic Effect (PAE) of Cefdinir (at 4x MIC)

Pathogen PAE Duration (hours) Reference
Staphylococcus aureus 1.1 - 1.4 [12]
Streptococcus pneumoniae 0.9 - 1.1 [12]
Haemophilus influenzae 0.4 - 0.8 [12]
Moraxella catarrhalis 0.65 - 0.95 [12]

| Escherichia coli | 0.5 - 0.7 |[12] |

Key Experimental Protocols

Protocol: Neutropenic Thigh Infection Model

This model is widely used to determine the PK/PD parameters that correlate with antibiotic efficacy.[7][14]

  • Animal Model: Swiss albino or similar mice are used.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[15]

  • Inoculum Preparation: The challenge organism (e.g., S. pneumoniae, S. aureus) is grown to a logarithmic phase and then diluted in saline or phosphate-buffered saline to the desired concentration (typically 10^6 to 10^7 CFU/mL).

  • Infection: A 0.1 mL volume of the bacterial suspension is injected into the posterior thigh muscles of the mice.

  • Drug Administration: Cefdinir treatment is initiated 1-2 hours post-infection. The drug is typically administered via oral gavage or subcutaneous injection at various dose levels and frequencies.

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The thighs are aseptically removed, homogenized in saline, and serially diluted. The dilutions are plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis: The change in bacterial count (log10 CFU) over the 24-hour period is calculated and correlated with PK/PD indices (e.g., %fT>MIC, fAUC/MIC) to determine the driver of efficacy.

Protocol: Bioanalytical Method for Cefdinir Quantification in Plasma

This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining Cefdinir concentrations in plasma or serum samples.[16]

  • Sample Preparation:

    • Thaw frozen plasma/serum samples.

    • To a 250 µL aliquot of plasma, add an internal standard (e.g., Cefaclor, Cephalexin).[17]

    • Perform protein precipitation by adding a solvent like methanol or 6% trichloroacetic acid.[16]

    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[16]

    • Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent. A common composition is 0.2 M sodium dihydrogen phosphate buffer (pH 3.2) and methanol (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 254 nm or 285 nm.[16]

    • Injection Volume: 20 µL.

  • Quantification:

    • A calibration curve is generated using standard solutions of Cefdinir in blank plasma over a relevant concentration range (e.g., 0.05 to 5.0 µg/mL).

    • The concentration of Cefdinir in the unknown samples is determined by comparing the peak area ratio of Cefdinir to the internal standard against the calibration curve.

Visualized Workflows and Concepts

The following diagrams illustrate key workflows and concepts in the preclinical evaluation of Cefdinir.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Acclimatization (e.g., Mice, Rats) B Induce Neutropenia (Cyclophosphamide) A->B D Induce Thigh Infection (Intramuscular Injection) B->D C Prepare Bacterial Inoculum (e.g., S. pneumoniae) C->D E Administer Cefdinir (Oral Gavage / SC) D->E F Collect Samples (Blood for PK, Thighs for PD) E->F G Quantify Cefdinir in Plasma (HPLC / LC-MS) F->G H Determine Bacterial Load (CFU Counting) F->H I Pharmacokinetic Modeling (Cmax, AUC, T1/2) G->I J PK/PD Analysis (Correlate PK parameters with bacterial killing) H->J I->J K Determine Efficacy Target (e.g., %T>MIC for 1-log kill) J->K

Caption: Workflow for a Preclinical PK/PD Study of Cefdinir.

G cluster_pk_curve Plasma Concentration vs. Time PK Pharmacokinetics (PK) Drug Concentration in Plasma Over Time Integration PK/PD Integration PK->Integration PD Pharmacodynamics (PD) Minimum Inhibitory Concentration (MIC) PD->Integration Index Key PK/PD Index for β-Lactams %fT > MIC Integration->Index Determines Efficacy Bactericidal Efficacy (e.g., 1-log reduction in CFU) Index->Efficacy Correlates with Goal Therapeutic Goal Efficacy->Goal Achieves p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 mic_start mic_end mic_start->mic_end MIC t_start t_end t_start->t_end  Time Above MIC (T>MIC) MIC

Caption: Conceptual Model of PK/PD Integration for Cefdinir.

References

Cefdinir Degradation in Aqueous Solutions: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of Cefdinir in aqueous solutions. Cefdinir, a third-generation cephalosporin antibiotic, is susceptible to degradation under various environmental conditions, impacting its stability and efficacy. This document details the primary degradation routes, kinetics, and influencing factors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Degradation Pathways

Cefdinir primarily degrades in aqueous solutions through two main routes: hydrolysis of the β-lactam ring and pH-dependent isomerizations .[1] The specific degradation products and the rate of their formation are significantly influenced by factors such as pH, temperature, and exposure to light.

Hydrolytic Degradation

The central mechanism of Cefdinir degradation involves the hydrolytic cleavage of the four-membered β-lactam ring, a characteristic feature of cephalosporins.[2] This process renders the antibiotic inactive. The hydrolysis of Cefdinir is catalyzed by both acidic and basic conditions.

In acidic to neutral solutions, hydrolysis can also lead to the formation of lactone derivatives.[3] Specifically, γ-lactones with a β-lactam ring opening have been identified as major degradation products. These are formed as a mixture of four diastereoisomers resulting from isomerizations at the C-6 position and the lactone methyl group.[3]

Isomerization

Cefdinir can undergo several pH-dependent isomerization reactions, including:

  • Epimerization at C-6 and C-7: The stereochemistry at these positions can change, leading to the formation of epimers.[1] The C-6 and C-7 isomerization has been observed to be pH-dependent, particularly at a pH greater than or equal to 9.[3]

  • Lactonization: As mentioned, intramolecular reactions can lead to the formation of lactone structures.[1]

  • Syn-anti isomerization of the N-oxime function: The configuration of the oxime group can also change.[1]

Quantitative Analysis of Cefdinir Degradation

Forced degradation studies are crucial for understanding the stability of a drug substance. The following table summarizes the quantitative degradation of Cefdinir under various stress conditions.

Stress ConditionReagent/ParameterTemperatureDuration% DegradationReference
Acid Hydrolysis 0.1 M HCl60°C60 minutes20.14%[4]
Alkaline Hydrolysis 0.1 N NaOH60°C60 minutes48.83%[4]
Oxidative Degradation 3% H₂O₂60°C60 minutes31.20%[4]
Thermal Degradation Dry Heat60°C60 minutes20.12%[4]
Photolytic Degradation UV Light (254 nm and 366 nm)Ambient48 hoursN/A[4]

N/A: Specific percentage of degradation was not provided in the cited source, but the study indicated that degradation occurred.

Key Degradation Products

Several major degradation products of Cefdinir have been isolated and characterized using techniques such as HPLC, UV, IR, 1H-NMR, and mass spectrometry.[1] Some of the key identified impurities and degradation products include:

  • Cefdinir 7-Epimer: An isomer with a different stereochemical configuration at the 7th position.[5][6][7][8]

  • Cefdinir Decarboxy Open Ring Lactone: A product formed through both β-lactam ring opening and lactonization.[7][9]

  • Cefdinir Lactone: A general term for lactone derivatives formed during degradation.[10]

  • Cefdinir Sulfoxide: An oxidation product.[9]

  • E-Cefdinir: A geometric isomer.[9]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections provide protocols for forced degradation studies and the analytical methods used for quantification.

Forced Degradation Studies

The following protocols are based on the work of Hamrapurkar et al. (2011).[4]

4.1.1. Acid-Induced Degradation

  • Prepare a stock solution of Cefdinir (1 mg/mL).

  • To 10 mL of the stock solution, add 10 mL of methanol and 10 mL of 0.1 M HCl.

  • Reflux the mixture at 60°C for approximately six hours.

  • Allow the solution to cool to room temperature.

  • Neutralize the solution to pH 7 by adding 0.1 M NaOH.

  • Dilute the neutralized solution to 100 mL with the mobile phase to obtain a concentration of 100 µg/mL.

  • Further dilute 10 mL of this solution to 100 mL with the mobile phase to get a final concentration of 10 µg/mL for analysis.[4]

4.1.2. Base-Induced Degradation

  • Prepare a stock solution of Cefdinir (1 mg/mL).

  • To 10 mL of the stock solution, add 10 mL of methanol and 10 mL of 0.1 M NaOH.

  • Reflux the mixture at 60°C for approximately six hours.

  • Allow the solution to cool to room temperature.

  • Neutralize the solution to pH 7 by adding 0.1 M HCl.

  • Dilute the neutralized solution to 100 mL with the mobile phase to obtain a concentration of 100 µg/mL.

  • Further dilute 10 mL of this solution to 100 mL with the mobile phase to get a final concentration of 10 µg/mL for analysis.[4]

4.1.3. Oxidative Degradation

  • Prepare a stock solution of Cefdinir (1 mg/mL).

  • To 10 mL of the stock solution, add 10 mL of 30% H₂O₂ solution.

  • Reflux the mixture at 60°C for approximately six hours.

  • Allow the solution to cool to room temperature.

  • Dilute the solution to 100 mL with the mobile phase to obtain a concentration of 100 µg/mL.

  • Further dilute 10 mL of this solution to 100 mL with the mobile phase to get a final concentration of 10 µg/mL for analysis.[4]

4.1.4. Photolytic Degradation

  • Expose approximately 50 mg of Cefdinir to short (254 nm) and long (366 nm) wavelength UV light for 48 hours.

  • Dissolve the exposed sample in 10 mL of methanol.

  • Make up the volume to 50 mL in a volumetric flask using the mobile phase.

  • Dilute 1 mL of this stock solution with the mobile phase to a final concentration equivalent to 10 µg/mL of Cefdinir for analysis.[4]

Analytical Methodology: HPLC-UV

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly employed to separate and quantify Cefdinir from its degradation products.

Chromatographic Conditions:

  • Column: Waters RP Spherisorb C-18 column (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A mixture of HPLC grade water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 13:5:2 (v/v/v).[4] The mobile phase should be filtered through a 0.45-μm nylon filter and degassed by sonication for 15 minutes before use.[4]

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 286 nm.

  • Temperature: Room temperature.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a general experimental workflow for studying Cefdinir degradation.

Cefdinir_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_isomerization Isomerization Cefdinir Cefdinir Beta_Lactam_Opening β-Lactam Ring Opening Cefdinir->Beta_Lactam_Opening Acid/Base Lactone_Formation Lactone Formation Cefdinir->Lactone_Formation Acidic/Neutral pH Epimerization Epimerization (C-6, C-7) Cefdinir->Epimerization pH-dependent Syn_Anti_Isomerization Syn-Anti Isomerization (N-oxime) Cefdinir->Syn_Anti_Isomerization pH-dependent Beta_Lactam_Opening->Lactone_Formation

Caption: Major degradation pathways of Cefdinir in aqueous solutions.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC HPLC-UV Analysis Acid->HPLC Base Alkaline Hydrolysis (0.1 N NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H2O2, 60°C) Oxidation->HPLC Thermal Thermal (Dry Heat, 60°C) Thermal->HPLC Photo Photolytic (UV Light) Photo->HPLC Quantification Quantification of Cefdinir and Degradants HPLC->Quantification Identification Identification of Degradants (LC-MS, NMR) Quantification->Identification Cefdinir_Sample Cefdinir Sample Cefdinir_Sample->Acid Cefdinir_Sample->Base Cefdinir_Sample->Oxidation Cefdinir_Sample->Thermal Cefdinir_Sample->Photo

Caption: General experimental workflow for Cefdinir degradation studies.

Conclusion

The degradation of Cefdinir in aqueous solutions is a multifaceted process involving hydrolysis and isomerization, heavily influenced by pH and other environmental stressors. A thorough understanding of these degradation pathways is paramount for the development of stable pharmaceutical formulations and for ensuring the therapeutic efficacy and safety of Cefdinir. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and analysis. Further research into the specific kinetics of each degradation pathway and the toxicological profiles of the degradation products will continue to be of high importance.

References

The Dawn of a New-Generation Antibiotic: A Technical Deep Dive into the Discovery and Synthesis of Cefdinir and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Cefdinir, a third-generation oral cephalosporin, and its analogues. Developed by Fujisawa Pharmaceutical Co., Ltd. in the late 20th century, Cefdinir emerged as a significant advancement in the treatment of a wide range of bacterial infections. This document delves into the historical context of its discovery, details the chemical synthesis of the parent molecule and its derivatives, and presents a structured compilation of its antibacterial activity. Furthermore, it outlines the experimental protocols for both synthesis and microbiological evaluation, and explores the structure-activity relationships that have guided the development of Cefdinir analogues.

Discovery and Development of Cefdinir

Cefdinir was discovered by scientists at the Japanese pharmaceutical company Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma).[1][2] The pioneering work was led by a team of researchers including Y. Inamoto, K. Sakane, T. Kamimura, and T. Takaya, who were instrumental in its synthesis and the investigation of its structure-activity relationships.[3][4] The initial patent for Cefdinir was filed in 1979, and the drug was first approved for medical use in Japan in 1991.[5] It later received FDA approval in the United States on December 4, 1997.[5]

The development of Cefdinir was driven by the need for an oral cephalosporin with a broad spectrum of activity, particularly against common respiratory pathogens, and improved stability against β-lactamases, the enzymes responsible for bacterial resistance to many penicillin and cephalosporin antibiotics. The key structural features of Cefdinir, a vinyl group at the 3-position and a 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido group at the 7-position of the cephem nucleus, were the result of extensive structure-activity relationship (SAR) studies aimed at optimizing its antibacterial profile and oral bioavailability.[6]

Chemical Synthesis of Cefdinir and its Analogues

The synthesis of Cefdinir and its analogues is a complex multi-step process that typically starts from 7-aminocephalosporanic acid (7-ACA) or a related cephalosporin intermediate. Various synthetic routes have been developed to improve yield, purity, and cost-effectiveness.

General Synthesis of the Cefdinir Core Structure

A common synthetic pathway to Cefdinir involves the following key steps:

  • Modification of the C-3 Position: The synthesis often begins with the modification of the 3-position of the cephalosporin nucleus to introduce the characteristic vinyl group. This can be achieved through various chemical transformations.

  • Acylation of the C-7 Amino Group: The 7-amino group of the cephem intermediate is then acylated with a protected 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid derivative.

  • Deprotection: Finally, any protecting groups used during the synthesis are removed to yield the final Cefdinir molecule.

A representative synthetic scheme is outlined below:

G cluster_synthesis Cefdinir Synthesis Pathway 7-ACA 7-Aminocephalosporanic Acid (7-ACA) Intermediate_1 C-3 Vinyl Intermediate 7-ACA->Intermediate_1 Modification at C-3 Intermediate_2 Protected Cefdinir Intermediate_1->Intermediate_2 Acylation at C-7 Cefdinir Cefdinir Intermediate_2->Cefdinir Deprotection

A simplified workflow for the synthesis of Cefdinir.
Synthesis of Cefdinir Analogues

The exploration of Cefdinir analogues has primarily focused on modifications at the C-3 and C-7 positions of the cephem nucleus to enhance antibacterial activity, broaden the spectrum, and overcome resistance mechanisms.

  • C-3 Position Analogues: Studies have investigated the replacement of the vinyl group with other substituents such as substituted vinyl moieties, alkynyl groups, and various heterocyclic rings.[1][7] While some modifications led to potent antibacterial agents, the 3-vinyl group was found to be crucial for good oral absorption.[1]

  • C-7 Position Analogues: Modifications of the 7-acyl side chain have also been explored to improve affinity for penicillin-binding proteins (PBPs) and stability to β-lactamases. This has included the introduction of different oxime substituents and alterations to the aminothiazole ring.[3]

Experimental Protocols

Synthesis of Cefdinir (A Representative Protocol)

The following is a generalized protocol based on common synthetic strategies. Specific reagents, reaction conditions, and purification methods may vary based on the chosen synthetic route.

Step 1: Preparation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA)

This intermediate is a key precursor for Cefdinir synthesis and can be prepared from 7-ACA through a series of reactions involving the modification of the C-3 acetoxymethyl group to a vinyl group.

Step 2: Acylation of 7-AVCA

  • Suspend 7-AVCA in a suitable organic solvent (e.g., dichloromethane).

  • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) to protect the carboxylic acid and amino groups.

  • Cool the reaction mixture and add an activated derivative of 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid (e.g., an acid chloride or a thioester).

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction with a proton source (e.g., water or alcohol).

Step 3: Deprotection and Isolation

  • Remove the protecting groups under appropriate conditions (e.g., acidic or basic hydrolysis).

  • Adjust the pH of the solution to precipitate the crude Cefdinir.

  • Collect the solid by filtration and wash with appropriate solvents.

  • Purify the crude product by recrystallization or chromatography to obtain pure Cefdinir.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of Cefdinir and its analogues is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

G cluster_mic Broth Microdilution MIC Assay Workflow Prep_Plates Prepare 96-well plates with serial dilutions of antibiotic Inoculate Inoculate plates with bacteria Prep_Plates->Inoculate Prep_Inoculum Prepare standardized bacterial inoculum Prep_Inoculum->Inoculate Incubate Incubate plates at 37°C for 16-24 hours Inoculate->Incubate Read_Results Determine MIC (lowest concentration with no visible growth) Incubate->Read_Results

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Preparation of Inoculum: Grow the bacterial strain to be tested on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 37°C for 16-24 hours.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Biological Activity and Structure-Activity Relationship (SAR)

The antibacterial activity of Cefdinir and its analogues is presented in the following tables, summarizing their Minimum Inhibitory Concentrations (MICs) against a range of clinically relevant bacteria.

Antibacterial Spectrum of Cefdinir
Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae≤0.015 - 10.120.5
Haemophilus influenzae≤0.03 - 10.060.12
Moraxella catarrhalis≤0.03 - 0.50.060.12
Staphylococcus aureus (MSSA)0.06 - 40.251
Streptococcus pyogenes≤0.015 - 0.250.030.06
Escherichia coli0.12 - >1280.54
Klebsiella pneumoniae0.12 - >1280.58

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. MSSA: Methicillin-susceptible Staphylococcus aureus.

Structure-Activity Relationship of Cefdinir Analogues

The following diagram illustrates the key structural components of Cefdinir that are critical for its biological activity and have been the focus of analogue development.

G cluster_sar Cefdinir Structure-Activity Relationship Cefdinir_Structure Cefdinir Core Structure C7_Side_Chain C-7 Acyl Side Chain (Aminothiazole & Oxime) - Crucial for antibacterial spectrum - Stability to β-lactamases Cefdinir_Structure->C7_Side_Chain C3_Side_Chain C-3 Vinyl Group - Important for oral bioavailability Cefdinir_Structure->C3_Side_Chain Cephem_Nucleus Cephem Nucleus (β-Lactam Ring) - Essential for antibacterial activity (PBP binding) Cefdinir_Structure->Cephem_Nucleus

Key structural features of Cefdinir influencing its activity.

Conclusion

Cefdinir represents a landmark achievement in the field of cephalosporin antibiotics, offering a potent and orally bioavailable treatment option for a variety of bacterial infections. The journey of its discovery and the subsequent exploration of its analogues have provided valuable insights into the structure-activity relationships of this important class of drugs. The synthetic pathways and experimental protocols detailed in this guide serve as a valuable resource for researchers and drug development professionals working on the next generation of antibacterial agents. Continued research into novel analogues and formulations of Cefdinir holds the promise of further enhancing its clinical utility and combating the ever-growing challenge of antimicrobial resistance.

References

Navigating the Challenge of Cefdinir Resistance in Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The increasing prevalence of antibiotic resistance in Escherichia coli poses a significant threat to global public health. Cefdinir, a third-generation oral cephalosporin, has been a valuable tool in treating infections caused by this versatile pathogen. However, the emergence and spread of Cefdinir-resistant E. coli strains necessitate a deeper understanding of the underlying molecular mechanisms. This technical guide provides an in-depth analysis of the core resistance mechanisms employed by E. coli against Cefdinir, including enzymatic degradation by β-lactamases, alterations in drug targets, reduced cellular permeability, and active drug efflux. By presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to combat this growing challenge and develop novel therapeutic strategies.

Core Mechanisms of Cefdinir Resistance in Escherichia coli

Escherichia coli has developed a sophisticated arsenal of resistance mechanisms to counteract the antimicrobial effects of Cefdinir. These mechanisms can be broadly categorized into four main groups:

1.1. Enzymatic Degradation by β-Lactamases: The primary and most clinically significant mechanism of Cefdinir resistance is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[1][2][3]

  • Extended-Spectrum β-Lactamases (ESBLs): These enzymes are a major concern and can hydrolyze a wide range of cephalosporins, including Cefdinir.[4][5] The most prevalent ESBLs in E. coli belong to the CTX-M family, with CTX-M-15 being a particularly widespread and potent variant.[6][7][8] Other ESBL families, such as TEM and SHV, also contribute to Cefdinir resistance.[9][10] The genes encoding these enzymes are often located on mobile genetic elements like plasmids, facilitating their rapid dissemination among bacterial populations.[1][10][11]

  • AmpC β-Lactamases: These are Ambler class C cephalosporinases that can be chromosomally or plasmid-encoded.[12][13][14] While chromosomal ampC in E. coli is typically expressed at low levels, mutations in its promoter and attenuator regions can lead to overproduction, resulting in resistance to Cefdinir and other cephalosporins.[13][15] Plasmid-mediated AmpC (pAmpC) enzymes, such as CMY-2, are also a significant cause of resistance.[16] Notably, AmpC β-lactamases are generally not inhibited by common β-lactamase inhibitors like clavulanic acid.

1.2. Alterations in Penicillin-Binding Proteins (PBPs): Cefdinir, like other β-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for peptidoglycan synthesis in the bacterial cell wall.[17] Mutations in the genes encoding these target proteins, particularly PBP3 (encoded by the ftsI gene), can reduce the binding affinity of Cefdinir, leading to decreased susceptibility.[17][18][19][20] Recent studies have identified specific amino acid insertions in PBP3 that contribute to resistance against broad-spectrum cephalosporins.[18][19]

1.3. Reduced Permeability via Porin Modifications: The outer membrane of Gram-negative bacteria like E. coli acts as a selective barrier, and the entry of hydrophilic antibiotics such as Cefdinir is primarily mediated by porin channels.[21][22][23] Downregulation or mutations in the genes encoding major outer membrane porins, such as OmpF and OmpC, can restrict the influx of Cefdinir into the periplasmic space, thereby reducing its access to the PBP targets.[21][22][24] The loss or alteration of these porins often works in concert with other resistance mechanisms, such as β-lactamase production, to confer higher levels of resistance.[1]

1.4. Active Efflux Pumps: E. coli possesses a number of multidrug efflux pumps that can actively transport a wide range of antimicrobial agents, including Cefdinir, out of the cell.[25][26][27] The most clinically significant of these is the AcrAB-TolC efflux system, which belongs to the Resistance-Nodulation-Division (RND) family.[28][29] Overexpression of this pump can decrease the intracellular concentration of Cefdinir, contributing to reduced susceptibility.[25][27] While efflux pumps alone may only confer low-level resistance, they can act synergistically with other resistance mechanisms to produce clinically significant resistance.[25]

Quantitative Data on Cefdinir Resistance

The following tables summarize key quantitative data related to Cefdinir resistance in E. coli.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Cefdinir against Resistant E. coli Strains

E. coli Strain TypeResistance Mechanism(s)Cefdinir MIC Range (μg/mL)Reference(s)
ESBL-producingCTX-M, TEM, SHV≥2[5]
AmpC-producingOverexpressed chromosomal or plasmid-mediated AmpC≥8[15][30]
PBP3 ModificationAmino acid insertionsElevated, often in combination with other mechanisms[18][19]
Porin-deficientOmpF/OmpC mutations2 to 4-fold increase[21][22]
Efflux Pump OverexpressionAcrAB-TolC2 to 8-fold increase[25]

Table 2: Prevalence of Cefdinir Resistance-Associated Genes in Clinical E. coli Isolates

Gene/Gene FamilyEncoded Resistance MechanismPrevalence in Resistant IsolatesReference(s)
blaCTX-MCTX-M ESBLs35.78% - 88%[6][7]
blaTEMTEM β-lactamases44% - 96.42%[6][31]
blaSHVSHV β-lactamases12% - 17.85%[6][31]
blaCMYPlasmid-mediated AmpC38%[31]
ampC promoter mutationsChromosomal AmpC overexpressionFrequently observed in resistant isolates[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate Cefdinir resistance mechanisms in E. coli.

3.1. Antimicrobial Susceptibility Testing (AST)

  • Objective: To determine the minimum inhibitory concentration (MIC) of Cefdinir against E. coli isolates.

  • Method: Broth microdilution or agar dilution methods are performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

    • Drug Dilution: Prepare serial two-fold dilutions of Cefdinir in cation-adjusted Mueller-Hinton broth or agar.

    • Inoculation: Inoculate the prepared dilutions with the bacterial suspension.

    • Incubation: Incubate at 35°C ± 2°C for 16-20 hours.

    • Interpretation: The MIC is the lowest concentration of Cefdinir that completely inhibits visible bacterial growth. Results are interpreted based on CLSI breakpoints.

3.2. Phenotypic Detection of ESBL Production

  • Objective: To screen for and confirm the production of ESBLs.

    • Initial Screen: Perform disk diffusion using cefotaxime, ceftazidime, and/or cefpodoxime. A zone of inhibition below the screening breakpoint suggests possible ESBL production.

    • Confirmatory Test (Combination Disk Test): Place a disk of a third-generation cephalosporin (e.g., cefotaxime or ceftazidime) and a combination disk of the same cephalosporin with clavulanic acid on a Mueller-Hinton agar plate inoculated with the test organism. An increase in the zone of inhibition of ≥5 mm for the combination disk compared to the cephalosporin disk alone confirms ESBL production.

3.3. Detection of AmpC β-Lactamase Production

  • Objective: To identify inducible or plasmid-mediated AmpC β-lactamases.

  • Method: Cefoxitin resistance and inhibitor-based tests.

    • Cefoxitin Screen: Isolates showing resistance to cefoxitin are potential AmpC producers.

    • AmpC Disk Test: Place a blank disk impregnated with a Tris-EDTA solution adjacent to a cefoxitin disk on an inoculated Mueller-Hinton agar plate. A flattening or indentation of the cefoxitin inhibition zone indicates the presence of AmpC β-lactamase.

    • Cloxacillin Inhibition Test: Perform synergy testing with a third-generation cephalosporin and cloxacillin, an AmpC inhibitor.

3.4. Molecular Detection of Resistance Genes

  • Objective: To identify specific β-lactamase genes (blaCTX-M, blaTEM, blaSHV, blaCMY, etc.).

  • Method: Polymerase Chain Reaction (PCR) and DNA sequencing.

    • DNA Extraction: Isolate genomic or plasmid DNA from the E. coli culture.

    • PCR Amplification: Use specific primers to amplify the target resistance genes.

    • Gel Electrophoresis: Separate the PCR products on an agarose gel to confirm the presence and size of the amplicons.

    • DNA Sequencing: Sequence the PCR products to identify the specific allele of the resistance gene.

3.5. Analysis of Outer Membrane Porins

  • Objective: To assess the expression of OmpF and OmpC.

  • Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and quantitative Real-Time PCR (qRT-PCR).

    • Outer Membrane Protein Extraction: Isolate the outer membrane protein fraction from bacterial cultures.

    • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel. The absence or reduction in the intensity of the bands corresponding to OmpF and OmpC suggests decreased expression.

    • qRT-PCR: Quantify the transcript levels of ompF and ompC genes to confirm downregulation at the transcriptional level.

3.6. Evaluation of Efflux Pump Activity

  • Objective: To determine the role of efflux pumps in Cefdinir resistance.

  • Method: MIC determination in the presence of an efflux pump inhibitor (EPI).

    • MIC Determination with EPI: Determine the MIC of Cefdinir in the presence and absence of a known RND efflux pump inhibitor, such as phenylalanine-arginine β-naphthylamide (PAβN).

    • Interpretation: A significant reduction (≥4-fold) in the Cefdinir MIC in the presence of the EPI suggests the involvement of an active efflux mechanism.

Visualizing the Mechanisms of Resistance

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships involved in Cefdinir resistance in E. coli.

Caption: Overview of Cefdinir's interaction with E. coli and the primary resistance mechanisms.

Beta_Lactamase_Action Cefdinir Cefdinir (Active) Beta_Lactamase β-Lactamase (e.g., CTX-M, AmpC) Cefdinir->Beta_Lactamase Binds to Inactive_Cefdinir Inactive Cefdinir Beta_Lactamase->Inactive_Cefdinir Hydrolyzes β-lactam ring

Caption: Enzymatic inactivation of Cefdinir by β-lactamases.

Porin_Efflux_Resistance cluster_influx Reduced Influx cluster_efflux Increased Efflux Cefdinir_ext Cefdinir Mutated_Porin Mutated/Downregulated Porin (OmpF/OmpC) Cefdinir_ext->Mutated_Porin Blocked Entry Reduced_Cefdinir_peri Reduced Periplasmic Cefdinir Mutated_Porin->Reduced_Cefdinir_peri Cefdinir_peri Periplasmic Cefdinir Overexpressed_Efflux Overexpressed Efflux Pump (AcrAB-TolC) Cefdinir_peri->Overexpressed_Efflux Active Transport Cefdinir_ext2 Cefdinir Overexpressed_Efflux->Cefdinir_ext2 Expulsion

Caption: Mechanisms of reduced intracellular Cefdinir concentration.

PBP_Alteration Cefdinir Cefdinir Wild_Type_PBP Wild-Type PBP3 Cefdinir->Wild_Type_PBP Binds Mutated_PBP Mutated PBP3 Cefdinir->Mutated_PBP Binds Poorly Binding High Affinity Binding Wild_Type_PBP->Binding Reduced_Binding Reduced Affinity Binding Mutated_PBP->Reduced_Binding Cell_Wall_Synthesis_Inhibited Cell Wall Synthesis Inhibited Binding->Cell_Wall_Synthesis_Inhibited Cell_Wall_Synthesis_Continues Cell Wall Synthesis Continues Reduced_Binding->Cell_Wall_Synthesis_Continues

Caption: Impact of PBP3 alteration on Cefdinir efficacy.

Experimental_Workflow Isolate E. coli Clinical Isolate AST Antimicrobial Susceptibility Testing (Cefdinir MIC) Isolate->AST Resistant Cefdinir Resistant? AST->Resistant ESBL_Test ESBL Phenotypic Test Resistant->ESBL_Test Yes Mechanism_Identified Resistance Mechanism(s) Identified Resistant->Mechanism_Identified No (Susceptible) AmpC_Test AmpC Phenotypic Test ESBL_Test->AmpC_Test PCR PCR for Resistance Genes (blaCTX-M, blaTEM, blaSHV, blaCMY) AmpC_Test->PCR Porin_Analysis Porin Analysis (SDS-PAGE, qRT-PCR) PCR->Porin_Analysis Efflux_Assay Efflux Pump Assay (MIC with EPI) Porin_Analysis->Efflux_Assay PBP_Sequencing PBP Gene Sequencing (ftsI) Efflux_Assay->PBP_Sequencing PBP_Sequencing->Mechanism_Identified

Caption: Workflow for identifying Cefdinir resistance mechanisms in E. coli.

Conclusion and Future Directions

Cefdinir resistance in Escherichia coli is a multifaceted problem driven by a combination of molecular mechanisms. The production of ESBLs, particularly of the CTX-M type, remains the most significant challenge. However, the contributions of AmpC β-lactamases, PBP alterations, porin modifications, and efflux pump overexpression should not be underestimated, as they can act individually or synergistically to reduce Cefdinir's efficacy.

For researchers and scientists, a continued focus on surveillance to monitor the prevalence and evolution of these resistance mechanisms is crucial. Further investigation into the complex regulatory networks that control the expression of resistance genes will provide new targets for therapeutic intervention.

For drug development professionals, the data presented here underscores the need for novel strategies to combat resistance. This includes the development of new β-lactamase inhibitors with broader activity against both ESBLs and AmpC enzymes, the design of new cephalosporins that are less susceptible to enzymatic degradation and have a higher affinity for mutated PBPs, and the exploration of compounds that can inhibit efflux pumps or disrupt the outer membrane integrity of E. coli. A comprehensive understanding of the mechanisms outlined in this guide is the first step toward developing effective and durable solutions to the growing threat of Cefdinir-resistant E. coli.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cefdinir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of Cefdinir using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Cefdinir is a third-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Accurate and precise quantification of Cefdinir is crucial for pharmacokinetic studies, formulation development, and quality control of pharmaceutical dosage forms.

Chromatographic Conditions

A variety of HPLC methods have been developed for Cefdinir quantification. The following table summarizes typical chromatographic conditions reported in the literature, providing a basis for method selection and optimization.

ParameterMethod 1Method 2Method 3
Stationary Phase (Column) Develosil C18[2]Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 μm)[3]YMC-Pack ODS-A (250 × 4.6 mm i.d., 5 µm)[4]
Mobile Phase Acetonitrile and phosphate buffer (pH 3) (40:60 v/v)[2]Water (pH 3.0 with orthophosphoric acid) : Acetonitrile : Methanol (13:5:2 v/v/v)[3]10mM Sodium dihydrogen phosphate : Acetonitrile : Methanol (80:10:10 by volume) with 0.5% triethylamine, pH adjusted to 4.5[4]
Flow Rate 1.0 ml/min[2]1.0 ml/min[3]1.0 ml/min[4]
Detection Wavelength 254 nm[2]286 nm[3]Not Specified
Injection Volume Not SpecifiedNot SpecifiedNot Specified
Temperature Ambient[3]Ambient[4]Not Specified

Sample Preparation

Effective sample preparation is critical for accurate and reproducible results. The protocol varies depending on the sample matrix.

For Pharmaceutical Formulations (Capsules):

  • Weigh and empty the contents of not less than 20 capsules.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of Cefdinir.

  • Transfer the powder to a 10 ml volumetric flask and extract with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).[5]

  • Dilute to the mark with the same buffer to obtain a stock solution.

  • Further dilute the stock solution with the mobile phase to achieve the desired concentration for analysis.[3]

For Human Serum:

  • To 500 µl of serum sample, add 100 µl of an internal standard solution (e.g., cefaclor at 5 µg/ml).[6][7]

  • Add 400 µl of methanol to precipitate proteins.[6][7]

  • Vortex the mixture for 15 seconds.[6][7]

  • Centrifuge at 10,000 rpm for 5 minutes.[6][7]

  • Collect the supernatant and filter through a 0.2 µm syringe filter before injection.[6][7]

Method Validation Summary

The presented HPLC methods have been validated according to International Conference on Harmonization (ICH) guidelines.[3][8] Key validation parameters are summarized below.

ParameterResult
Linearity Range 0.05 - 15.00 μg/mL[3]
Correlation Coefficient (r²) >0.999[3]
Accuracy (Recovery) 99.3% - 99.98%[2][9]
Precision (RSD) < 2%[2][10]
Limit of Detection (LOD) 0.02 µg/ml[6][7]
Limit of Quantification (LOQ) 0.05 µg/ml[6][7]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the quantification of Cefdinir in a pharmaceutical formulation based on a validated stability-indicating RP-HPLC method.[3]

1. Materials and Reagents

  • Cefdinir reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 μm Nylon filter

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

  • C18 analytical column (e.g., Waters RP Spherisorb, 250 mm × 4.6 mm, 5 μm).[3]

  • Data acquisition and processing software.

3. Preparation of Mobile Phase

  • Prepare a solution of water with the pH adjusted to 3.0 using orthophosphoric acid.[3]

  • Mix the pH-adjusted water, acetonitrile, and methanol in a ratio of 13:5:2 (v/v/v).[3]

  • Filter the mobile phase through a 0.45 μm nylon filter and degas by sonication for 15 minutes before use.[3]

4. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the Cefdinir reference standard in a 4:1 (v/v) mixture of methanol and acetonitrile.[3]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 to 15.0 μg/mL.[3]

5. Preparation of Sample Solution

  • Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to a known amount of Cefdinir.

  • Dissolve the sample in a 4:1 (v/v) mixture of methanol and acetonitrile to obtain a stock solution.

  • Dilute the sample stock solution with the mobile phase to a final concentration within the calibration range.

  • Filter the final solution through a 0.45 μm nylon filter before injection.[3]

6. Chromatographic Analysis

  • Set the HPLC system parameters as per the conditions outlined in "Method 2" of the Chromatographic Conditions table.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak areas.

7. Data Analysis

  • Construct a calibration curve by plotting the peak area of the Cefdinir standards against their corresponding concentrations.

  • Determine the concentration of Cefdinir in the sample solution by interpolating its peak area from the calibration curve.

  • Calculate the amount of Cefdinir in the original pharmaceutical formulation.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Injection of Samples & Standards StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography DataAcquisition Data Acquisition Chromatography->DataAcquisition PeakIntegration Peak Integration & Area Measurement DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of Cefdinir PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for Cefdinir quantification by HPLC.

Validation_Parameters cluster_parameters Key Validation Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Stability Stability MethodValidation->Stability

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes & Protocols: Stability-Indicating HPLC Assay for Cefdinir and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdinir is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections.[1] Ensuring the stability of pharmaceutical products is a critical aspect of drug development and quality control. A stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, or administration.

This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Cefdinir and its degradation products. The method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies.

Principle of the Method

The described method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate Cefdinir from its potential degradation products. The separation is achieved on a C18 column with a mobile phase consisting of an aqueous buffer and organic modifiers. The method's stability-indicating nature is demonstrated through forced degradation studies, where Cefdinir is subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. The ability of the HPLC method to resolve the Cefdinir peak from all degradation product peaks is a key indicator of its specificity.

Data Presentation

The following tables summarize the quantitative data obtained from a stability-indicating HPLC assay for Cefdinir and its degradation products.

Table 1: Chromatographic Parameters for the HPLC Assay of Cefdinir

ParameterValue
HPLC SystemAgilent 1100 Series or equivalent
ColumnWaters RP Spherisorb C18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseWater (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile : Methanol (13:5:2 v/v/v)
Flow Rate1.0 mL/min
Detection Wavelength286 nm
Injection Volume20 µL
Column TemperatureAmbient
Retention Time of CefdinirApproximately 6.5 minutes

Table 2: Summary of Forced Degradation Studies of Cefdinir

Stress ConditionTreatmentDegradation (%)Retention Times of Major Degradation Products (min)
Acid Hydrolysis0.1 M HCl at 60°C for 6 hours20.142.5, 3.1, 4.2
Base Hydrolysis0.1 M NaOH at 60°C for 1 hour48.832.8, 3.5, 5.1
Oxidative Degradation30% H₂O₂ at 60°C for 6 hours15.622.7, 3.9, 4.8
Thermal Degradation80°C for 48 hours8.753.3, 4.5
Photolytic DegradationUV light (254 nm) for 24 hours11.232.9, 4.1

Table 3: Method Validation Summary

Validation ParameterResult
Linearity Range0.05 - 15.00 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%[1]
Limit of Detection (LOD)0.02 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL

Experimental Protocols

Preparation of Solutions

1.1. Mobile Phase Preparation:

  • Prepare the aqueous component by adjusting the pH of HPLC grade water to 3.0 using orthophosphoric acid.

  • Mix the aqueous component, acetonitrile, and methanol in the ratio of 13:5:2 (v/v/v).

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

1.2. Standard Stock Solution of Cefdinir (1000 µg/mL):

  • Accurately weigh approximately 25 mg of Cefdinir working standard into a 25 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and dilute to the mark with the mobile phase.

1.3. Standard Working Solution of Cefdinir (100 µg/mL):

  • Pipette 2.5 mL of the Cefdinir stock solution into a 25 mL volumetric flask.

  • Dilute to the mark with the mobile phase.

Forced Degradation Studies

2.1. Acid Hydrolysis:

  • To 5 mL of the Cefdinir stock solution (1000 µg/mL) in a round-bottom flask, add 5 mL of 0.1 M hydrochloric acid.

  • Reflux the mixture at 60°C for 6 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.

  • Dilute the resulting solution with the mobile phase to obtain a final concentration of approximately 100 µg/mL of Cefdinir.

2.2. Base Hydrolysis:

  • To 5 mL of the Cefdinir stock solution (1000 µg/mL) in a round-bottom flask, add 5 mL of 0.1 M sodium hydroxide.

  • Reflux the mixture at 60°C for 1 hour.

  • Cool the solution to room temperature and neutralize with 0.1 M hydrochloric acid.

  • Dilute the resulting solution with the mobile phase to obtain a final concentration of approximately 100 µg/mL of Cefdinir.

2.3. Oxidative Degradation:

  • To 5 mL of the Cefdinir stock solution (1000 µg/mL) in a round-bottom flask, add 5 mL of 30% hydrogen peroxide.

  • Reflux the mixture at 60°C for 6 hours.

  • Cool the solution to room temperature.

  • Dilute the resulting solution with the mobile phase to obtain a final concentration of approximately 100 µg/mL of Cefdinir.

2.4. Thermal Degradation:

  • Accurately weigh approximately 25 mg of Cefdinir powder and place it in a petri dish.

  • Expose the powder to a temperature of 80°C in a hot air oven for 48 hours.

  • After exposure, dissolve the powder in a 25 mL volumetric flask with a small amount of methanol and dilute to the mark with the mobile phase.

  • Further dilute to a final concentration of approximately 100 µg/mL of Cefdinir with the mobile phase.

2.5. Photolytic Degradation:

  • Accurately weigh approximately 25 mg of Cefdinir powder and place it in a petri dish.

  • Expose the powder to UV light at 254 nm in a photostability chamber for 24 hours.[2]

  • After exposure, dissolve the powder in a 25 mL volumetric flask with a small amount of methanol and dilute to the mark with the mobile phase.

  • Further dilute to a final concentration of approximately 100 µg/mL of Cefdinir with the mobile phase.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), standard solution, and each of the stressed samples into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the percentage degradation of Cefdinir in the stressed samples using the following formula:

    % Degradation = [ (Area of Cefdinir in unstressed standard - Area of Cefdinir in stressed sample) / Area of Cefdinir in unstressed standard ] x 100

Visualization of Workflows and Relationships

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_result Results prep_mobile Mobile Phase Preparation hplc HPLC System prep_mobile->hplc prep_std Standard Solution Preparation prep_std->hplc prep_sample Sample Solution Preparation prep_sample->hplc acid Acid Hydrolysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidative Degradation oxidation->hplc thermal Thermal Degradation thermal->hplc photo Photolytic Degradation photo->hplc data Data Acquisition and Processing hplc->data quant Quantification of Cefdinir data->quant degrad Identification of Degradation Products data->degrad report Reporting quant->report degrad->report

Caption: Experimental workflow for the stability-indicating HPLC assay of Cefdinir.

G cluster_method Stability-Indicating Method cluster_degradation Forced Degradation Study cluster_validation Validation assay HPLC Assay specificity Specificity assay->specificity accuracy Accuracy assay->accuracy precision Precision assay->precision robustness Robustness assay->robustness validation Method Validation specificity->validation accuracy->validation precision->validation robustness->validation stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) degrad_products Generation of Degradation Products stress->degrad_products degrad_products->assay Demonstrates

Caption: Logical relationship of the stability-indicating HPLC assay for Cefdinir.

References

Application Note: UV-Vis Spectrophotometric Method for the Analysis of Cefdinir in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is chemically designated as [6R-[6α, 7β (Z)]]-7-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1] The quantitative determination of Cefdinir in bulk drug is crucial for ensuring its quality, potency, and safety. UV-Vis spectrophotometry offers a simple, cost-effective, rapid, and reliable method for this purpose, making it highly suitable for routine quality control analysis.[1][3] This application note details a validated UV-Vis spectrophotometric method for the quantification of Cefdinir in its bulk form.

Principle

The method is based on the principle that Cefdinir exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum due to its molecular structure containing chromophores. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution at a specific wavelength.[3] By measuring the absorbance of a Cefdinir solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined.

Materials and Methods

Instrumentation
  • A double beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800) with a pair of 10 mm matched quartz cells was used for all absorbance measurements.[3]

  • An analytical balance (e.g., Shimadzu) was used for weighing the Cefdinir standard.[3]

  • Volumetric flasks and pipettes of borosilicate glass were used for solution preparation.[3]

  • An ultrasonic bath was used to aid in the dissolution of the drug.[1]

Reagents and Standards
  • Cefdinir Reference Standard: Pharmaceutical grade Cefdinir with a known purity.[1][4]

  • Solvent: 0.1 N Hydrochloric Acid (HCl). To prepare, 8.5 mL of concentrated HCl is dissolved in 100 mL of distilled water, and the final volume is made up to 1 liter with distilled water.[3] Other reported solvents include methanol, 0.1N NaOH, and phosphate buffer (pH 7).[2][5][6]

Experimental Protocols

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh 25 mg of Cefdinir reference standard and transfer it into a 25 mL volumetric flask.[3]

  • Dissolve the standard in a small amount of acetonitrile and then dilute to the mark with distilled water to obtain a stock solution of 1000 µg/mL.[3]

Preparation of Working Standard Solution (100 µg/mL)
  • Pipette 1 mL of the standard stock solution (1000 µg/mL) into a 10 mL volumetric flask.

  • Dilute to the mark with 0.1 N HCl to obtain a working standard solution of 100 µg/mL.[3]

Determination of Wavelength of Maximum Absorbance (λmax)
  • From the working standard solution (100 µg/mL), prepare a dilution to obtain a concentration of 10 µg/mL with 0.1 N HCl.[3]

  • Scan this solution in the UV region from 200 nm to 400 nm against 0.1 N HCl as a blank.[3]

  • The wavelength at which the maximum absorbance is observed is the λmax. For Cefdinir in 0.1 N HCl, the λmax is reported to be 281 nm.[3] Other studies have reported a λmax of 287 nm in phosphate buffer (pH 7).[2]

Preparation of Calibration Curve
  • From the working standard solution (100 µg/mL), prepare a series of dilutions in 0.1 N HCl to obtain concentrations in the range of 3-18 µg/mL.[2]

  • Measure the absorbance of each solution at the determined λmax (281 nm) using 0.1 N HCl as a blank.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the correlation coefficient (r²) and the regression equation (y = mx + c). A good linear relationship is indicated by an r² value close to 0.999.[2][3]

Method Validation Summary

The developed UV-Vis spectrophotometric method was validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3] The validation parameters are summarized in the table below.

ParameterResultReference
Wavelength (λmax) 281 nm (in 0.1N HCl)[3]
287 nm (in phosphate buffer pH 7)[2]
242.4 nm (in 0.1N NaOH)[5]
Linearity Range 3 - 18 µg/mL[2]
0.5 - 100 µg/mL (colorimetric)[4]
Correlation Coefficient (r²) 0.9996[3]
0.999[2]
Accuracy (% Recovery) 99.93% - 102.26%[4]
Precision (% RSD)
- Intraday0.35% - 0.81%[3]
- Interday0.23% - 1.15%[3]
Limit of Detection (LOD) 0.04 µg/mL (zero order)[3]
0.1 µg/mL (colorimetric)[4]
Limit of Quantitation (LOQ) 0.26 µg/mL (zero order)[3]
0.5 µg/mL (colorimetric)[4]

Assay Protocol for Bulk Drug

  • Accurately weigh a quantity of the Cefdinir bulk drug powder equivalent to 10 mg of Cefdinir.[2]

  • Transfer the powder into a 100 mL volumetric flask.[2]

  • Add approximately 50 mL of the chosen solvent (e.g., phosphate buffer pH 7) and sonicate for 15 minutes to ensure complete dissolution.[2]

  • Dilute to the mark with the same solvent to obtain a stock solution of 100 µg/mL.

  • Filter the solution using a Whatman filter paper No. 42.[2]

  • From the filtered solution, make an appropriate dilution to obtain a final concentration within the linearity range (e.g., 9 µg/mL).[2]

  • Measure the absorbance of the final solution at the λmax against the solvent blank.

  • Calculate the concentration of Cefdinir in the sample using the regression equation from the calibration curve.

  • The percentage purity of the Cefdinir bulk drug can be calculated using the following formula:

    % Purity = (Concentration from curve / Theoretical concentration) x 100

Conclusion

The developed UV-Vis spectrophotometric method is simple, rapid, accurate, precise, and economical for the routine analysis of Cefdinir in bulk drug. The method was successfully validated as per ICH guidelines and can be effectively used in quality control laboratories for the quantitative estimation of Cefdinir.[2]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_calibration Calibration bulk_drug Weigh Cefdinir Bulk Drug stock_solution Prepare Stock Solution (100 µg/mL) bulk_drug->stock_solution Dissolve in solvent sample_solution Prepare Sample Solution (e.g., 9 µg/mL) stock_solution->sample_solution Dilute measurement Measure Absorbance at λmax sample_solution->measurement calculation Calculate Concentration using Calibration Curve measurement->calculation result Final Result calculation->result Determine % Purity ref_std Weigh Cefdinir Reference Standard std_stock Prepare Standard Stock Solution ref_std->std_stock working_std Prepare Working Standard Solutions std_stock->working_std cal_curve Generate Calibration Curve working_std->cal_curve Measure Absorbance cal_curve->calculation

Caption: Experimental workflow for Cefdinir analysis.

References

Cefdinir minimum inhibitory concentration (MIC) testing protocol for Staphylococcus aureus.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdinir is a third-generation oral cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It functions by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. In the context of increasing antimicrobial resistance, accurate determination of the Minimum Inhibitory Concentration (MIC) of Cefdinir against clinically relevant pathogens like Staphylococcus aureus is critical for surveillance, drug development, and guiding therapeutic strategies. These application notes provide a detailed protocol for determining the MIC of Cefdinir against S. aureus using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Test

The broth microdilution method is a standardized, quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterial isolate. The test involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Data Presentation

Accurate and consistent data reporting is crucial for the interpretation and comparison of MIC results. The following tables summarize essential quantitative data for Cefdinir MIC testing against Staphylococcus aureus.

Table 1: Cefdinir MIC Interpretive Criteria and Quality Control Ranges for Staphylococcus aureus

ParameterOrganismMIC (µg/mL)
Interpretive Criteria (Breakpoints) Staphylococcus aureus
Susceptible (S)≤ [Insert Value]
Intermediate (I)[Insert Value]
Resistant (R)≥ [Insert Value]
Quality Control (QC) Range Staphylococcus aureus ATCC® 29213™[Insert Value] - [Insert Value]

Note: The specific MIC interpretive breakpoints and quality control ranges for Cefdinir against Staphylococcus aureus are subject to change and are published in the most recent edition of the CLSI M100 document ("Performance Standards for Antimicrobial Susceptibility Testing"). Users must consult the current CLSI M100 supplement for the latest values. It is also important to note that for some β-lactam agents, CLSI may recommend inferring susceptibility from the results of other agents (e.g., cefoxitin for oxacillin resistance) rather than providing specific breakpoints.

Table 2: Typical MIC50 and MIC90 Values for Cefdinir against Oxacillin-Susceptible Staphylococcus aureus (OSSA)

ParameterMIC (µg/mL)Reference
MIC₅₀0.5[1]
MIC₉₀0.5[1]

Experimental Protocols

The following protocol is based on the CLSI M07 standard for broth microdilution.

Materials and Reagents
  • Cefdinir analytical standard powder

  • Staphylococcus aureus isolates (clinical and QC strain ATCC® 29213™)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Sterile reagent reservoirs

  • Sterile 0.85% saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Calibrated multichannel and single-channel pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Vortex mixer

Preparation of Cefdinir Stock Solution
  • Calculate the amount of Cefdinir powder needed: Use the potency value provided on the manufacturer's certificate of analysis to calculate the exact weight of the powder required to prepare a stock solution of a desired concentration (e.g., 1280 µg/mL).

  • Dissolve the Cefdinir powder: Aseptically weigh the calculated amount of Cefdinir powder and dissolve it in a suitable solvent as recommended by the manufacturer (e.g., DMSO). Ensure complete dissolution.

  • Sterilize the stock solution: If the solvent is not sterile, filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -70°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

Inoculum Preparation
  • Subculture the isolate: From a stock culture, streak the S. aureus isolate (both test and QC strains) onto a non-selective agar plate (e.g., Tryptic Soy Agar with 5% Sheep Blood) and incubate at 35°C ± 2°C for 18-24 hours to obtain isolated colonies.

  • Prepare a bacterial suspension: Using a sterile loop or swab, touch 3-5 well-isolated colonies of similar morphology. Transfer the growth to a tube containing sterile saline or CAMHB.

  • Adjust the turbidity: Vortex the suspension to ensure it is homogenous. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Prepare the final inoculum: Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. This is typically done by a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Procedure
  • Prepare antibiotic dilutions in the microtiter plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the appropriate Cefdinir working solution (prepared from the stock solution) to the first well of each row to be tested.

    • Using a multichannel pipette, perform serial twofold dilutions by transferring 100 µL from the first column of wells to the second, mixing thoroughly. Continue this process down the plate to the desired final concentration. Discard the final 100 µL from the last well. This will result in 100 µL of varying Cefdinir concentrations in each well.

  • Inoculate the microtiter plate:

    • Within 15 minutes of preparing the final inoculum, add 10 µL of the diluted bacterial suspension to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/well.

  • Include controls:

    • Growth Control: At least one well containing 100 µL of CAMHB and 10 µL of the final inoculum (no antibiotic).

    • Sterility Control: At least one well containing 110 µL of uninoculated CAMHB.

  • Incubation:

    • Cover the plate with a lid to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

Reading and Interpreting Results
  • Examine the plate: After incubation, examine the plate from the bottom using a reading mirror or an automated plate reader.

  • Determine the MIC: The MIC is the lowest concentration of Cefdinir at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well).

  • Check controls:

    • The growth control well should show distinct turbidity.

    • The sterility control well should remain clear.

    • The MIC of the QC strain (S. aureus ATCC® 29213™) must fall within the acceptable range as defined by the current CLSI M100 document. If the QC result is out of range, the test results for the clinical isolates are considered invalid and the test must be repeated.

  • Interpret the results: Compare the MIC value of the clinical isolate to the interpretive criteria (breakpoints) in the current CLSI M100 document to classify the isolate as susceptible, intermediate, or resistant to Cefdinir.

Visualizations

Experimental Workflow for Broth Microdilution MIC Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start: Obtain S. aureus isolate (Clinical & QC Strain) subculture Subculture on Agar Plate (18-24h incubation) start->subculture prep_inoculum Prepare 0.5 McFarland Standard Suspension subculture->prep_inoculum dilute_inoculum Dilute Suspension to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate_plate prep_antibiotic Prepare Cefdinir Stock & Working Solutions serial_dilution Perform Serial Dilutions of Cefdinir in 96-Well Plate prep_antibiotic->serial_dilution serial_dilution->inoculate_plate add_controls Include Growth & Sterility Controls inoculate_plate->add_controls incubate Incubate Plate (35°C, 16-20h) add_controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic qc_check QC Check: Is S. aureus ATCC 29213 MIC in acceptable range? read_mic->qc_check qc_check->start No, Repeat Test interpret Interpret Clinical Isolate MIC (Susceptible, Intermediate, Resistant) qc_check->interpret Yes end End: Report Results interpret->end

Caption: Workflow for Cefdinir MIC determination by broth microdilution.

Logical Relationship of MIC Result Interpretation

MIC_Interpretation mic_result Obtained MIC Value (µg/mL) comparison Compare MIC to Breakpoints mic_result->comparison clsi_breakpoints CLSI M100 Breakpoints (Susceptible, Intermediate, Resistant) clsi_breakpoints->comparison susceptible Susceptible (S) High likelihood of therapeutic success comparison->susceptible MIC ≤ S breakpoint intermediate Intermediate (I) Therapeutic success uncertain comparison->intermediate S breakpoint < MIC < R breakpoint resistant Resistant (R) High likelihood of therapeutic failure comparison->resistant MIC ≥ R breakpoint

Caption: Logic for interpreting MIC results using CLSI breakpoints.

References

Application Note: In Vitro Dissolution Testing of Cefdinir Oral Suspension Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefdinir is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections.[1] It is available as an oral suspension, a particularly important dosage form for pediatric and geriatric patients who may have difficulty swallowing solid dosage forms. The in vitro dissolution test for oral suspensions is a critical quality control parameter that ensures batch-to-batch consistency and can provide insights into the in vivo performance of the drug.[2] Cefdinir's solubility is pH-dependent, which can influence its dissolution characteristics.[3][4] This application note provides a detailed protocol for the in vitro dissolution testing of Cefdinir oral suspension formulations, consistent with the United States Pharmacopeia (USP) monograph.[5]

Factors Influencing Cefdinir Dissolution

The dissolution of Cefdinir from an oral suspension is a multifaceted process influenced by several factors related to the drug substance, the formulation, and the testing conditions. Understanding these relationships is crucial for formulation development and ensuring product quality.

A Cefdinir Dissolution Rate B Drug Substance Properties A->B C Formulation Excipients A->C D Dissolution Medium Properties A->D B1 Particle Size B->B1 B2 Crystalline Form B->B2 B3 Solubility B->B3 C1 Suspending Agents (e.g., Xanthan Gum, Guar Gum) C->C1 C2 Wetting Agents C->C2 C3 Buffering Agents (e.g., Citric Acid, Sodium Citrate) C->C3 C4 Diluents (e.g., Sucrose) C->C4 D1 pH D->D1 D2 Volume D->D2 D3 Temperature D->D3 D4 Agitation Rate D->D4

Figure 1: Factors influencing Cefdinir dissolution.

Experimental Protocol

This protocol is based on the USP monograph for Cefdinir for Oral Suspension.[5][6]

1. Materials and Reagents

  • Cefdinir Oral Suspension Formulations (Test and Reference)

  • USP Cefdinir Reference Standard (RS)

  • Potassium Phosphate, Monobasic

  • Sodium Phosphate, Dibasic, Anhydrous

  • Phosphoric Acid

  • Sodium Hydroxide

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (Deionized or HPLC Grade)

  • 0.45 µm Syringe Filters

2. Equipment

  • USP Dissolution Apparatus 2 (Paddle)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical Balance

  • pH Meter

  • Volumetric flasks and pipettes

  • Centrifuge

3. Dissolution Test Parameters

ParameterSetting
Apparatus USP Apparatus 2 (Paddles)
Dissolution Medium 900 mL of 0.05 M Phosphate Buffer, pH 6.8
Temperature 37 ± 0.5 °C
Paddle Speed 50 rpm
Sampling Times 5, 10, 15, 20, 30, and 45 minutes
Sample Volume 10 mL

4. Preparation of Solutions

  • 0.05 M Phosphate Buffer (pH 6.8): Dissolve an appropriate amount of monobasic potassium phosphate and anhydrous dibasic sodium phosphate in water to make a 0.05 M solution. Adjust the pH to 6.8 ± 0.05 with phosphoric acid or sodium hydroxide.[5][6]

  • HPLC Mobile Phase: A suitable mobile phase, as per validated methods, can be a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). For example, a mixture of 0.05 M phosphate buffer pH 4.5 and acetonitrile (50:50 v/v) can be used.[1]

  • Standard Solution Preparation: Accurately weigh a suitable amount of USP Cefdinir RS and dissolve in the dissolution medium to prepare a stock solution. Dilute this stock solution with the dissolution medium to a final concentration similar to that expected in the samples.

5. Experimental Workflow

The overall workflow for the dissolution testing of Cefdinir oral suspension is depicted in the following diagram.

A Preparation of Dissolution Medium (0.05 M Phosphate Buffer, pH 6.8) B Degas and Equilibrate Medium to 37 ± 0.5 °C A->B C Reconstitute Cefdinir Oral Suspension According to Label Directions B->C D Introduce a Known Volume of Suspension into Dissolution Vessels C->D E Start Dissolution Test (USP Apparatus 2, 50 rpm) D->E F Withdraw Samples at Predetermined Time Points E->F G Filter Samples (0.45 µm) F->G H Analyze Samples by HPLC-UV G->H I Calculate Percentage of Cefdinir Dissolved H->I

Figure 2: Experimental workflow for Cefdinir dissolution testing.

6. Procedure

  • Preparation of the Oral Suspension: Reconstitute the Cefdinir for oral suspension powder as directed on the product label. Ensure the suspension is uniform by shaking well before use.[7]

  • Dissolution Test:

    • Set up the dissolution apparatus according to the parameters in the table above.

    • Once the medium has equilibrated to 37 ± 0.5 °C, carefully introduce a accurately measured volume of the reconstituted suspension into each vessel.

    • Start the paddles immediately.

    • At each specified time point, withdraw 10 mL of the sample from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the withdrawn samples through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Analyze the filtered samples by HPLC. A typical detection wavelength for Cefdinir is 254 nm or 290 nm.[1][5]

    • Calculate the percentage of Cefdinir dissolved at each time point using the peak areas from the sample and standard chromatograms.

Data Presentation

The dissolution profiles of three hypothetical Cefdinir oral suspension formulations (a reference product and two test formulations) are presented below.

Time (minutes)Reference Formulation (% Dissolved)Test Formulation A (% Dissolved)Test Formulation B (% Dissolved)
5787565
10898882
15949390
20979695
30999898
451009999

Conclusion

This application note provides a comprehensive protocol for the in vitro dissolution testing of Cefdinir oral suspension formulations. Adherence to this standardized methodology is essential for ensuring the quality and performance of Cefdinir oral suspension products. The provided workflow and data serve as a valuable resource for researchers, scientists, and drug development professionals in this field. The dissolution profile is a key indicator of product performance and can be used to ensure consistency between different batches and formulations.

References

Application Notes and Protocols for Cefdinir Stock Solution Preparation and Storage in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis.[1][3][4] This disruption leads to a weakened cell wall and subsequent cell lysis, making Cefdinir a bactericidal agent.[1][4] Accurate and consistent preparation of Cefdinir stock solutions is critical for reliable and reproducible results in various in vitro assays, including Minimum Inhibitory Concentration (MIC) testing, cell-based assays, and biochemical studies. These application notes provide detailed protocols for the preparation, storage, and handling of Cefdinir stock solutions to ensure their stability and efficacy for research purposes.

Data Presentation: Cefdinir Solubility and Stock Solution Storage

Proper solubilization and storage are paramount to maintaining the bioactivity of Cefdinir. The following tables summarize key quantitative data regarding its solubility in various solvents and recommended storage conditions.

Table 1: Solubility of Cefdinir

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) >350 mg/mL[5]
79 mg/mL (199.79 mM)[6]
~2.5 mg/mL[7]
0.1 M Phosphate Buffer (pH 7.0) 19.56 mg/mL[4]
It dissolves in this buffer[8]
Phosphate-Buffered Saline (PBS, pH 7.2) ~1.25 mg/mL[7]
Sodium Bicarbonate Buffer 83 mg/mL (freely soluble)[5]
Phosphate Buffer (pH 7.4) 21 mg/mL (sparingly soluble)[5]
0.1 M HCl 1.56 mg/mL (slightly soluble)[5]
Water 0.46 mg/mL (insoluble)[5]
Methanol 0.19 mg/mL[5]
Ethanol Insoluble[6]
Dimethyl Formamide ~0.3 mg/mL[7]
Acetonitrile <0.01 mg/mL[5]

Table 2: Recommended Storage Conditions for Cefdinir

FormStorage TemperatureDurationReference
Solid (Powder) -20°C≥ 4 years[7]
-20°C3 years[6]
Stock Solution in DMSO -80°C2 years[6][9]
-20°C1 year[9]
Aqueous Solution Not Recommended for StorageUse within one day[7]
Reconstituted Oral Suspension Room Temperature (25°C/77°F)Up to 10 days[10][11]
RefrigeratorDiscard after 10 days[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Cefdinir Stock Solution in DMSO

This protocol is suitable for most in vitro applications where a high concentration stock is required and the final concentration of DMSO in the assay is tolerable.

Materials:

  • Cefdinir powder (crystalline solid)[7]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of Cefdinir:

    • The molecular weight of Cefdinir is 395.4 g/mol .[7]

    • To prepare a 10 mM stock solution, you will need 3.954 mg of Cefdinir per 1 mL of DMSO.

    • For example, to prepare 5 mL of a 10 mM stock solution, weigh out 19.77 mg of Cefdinir.

  • Weighing Cefdinir:

    • Tare a sterile conical tube on the analytical balance.

    • Carefully weigh the calculated amount of Cefdinir powder directly into the tube.

  • Dissolving Cefdinir:

    • Add the desired volume of DMSO to the tube containing the Cefdinir powder.

    • Vortex the tube thoroughly until the Cefdinir is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[9]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile polypropylene tubes.[6][9]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[6][9]

Protocol 2: Preparation of Cefdinir Solution in Aqueous Buffer for Immediate Use

This protocol is recommended for experiments where the presence of an organic solvent like DMSO is not desirable. Due to the limited stability of Cefdinir in aqueous solutions, it should be prepared fresh on the day of the experiment.[7]

Materials:

  • Cefdinir powder

  • Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or other suitable aqueous buffer

  • Sterile conical tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filtration unit (0.22 µm pore size)

Procedure:

  • Calculate the required mass of Cefdinir:

    • The solubility of Cefdinir in PBS (pH 7.2) is approximately 1.25 mg/mL.[7]

    • Determine the desired concentration and volume, ensuring it does not exceed the solubility limit.

  • Weighing Cefdinir:

    • Weigh the calculated amount of Cefdinir powder into a sterile conical tube.

  • Dissolving Cefdinir:

    • Add the required volume of sterile aqueous buffer to the tube.

    • Vortex thoroughly to dissolve the powder.

  • Sterilization (Optional but Recommended):

    • If sterility is critical for the assay (e.g., cell culture), filter-sterilize the solution using a 0.22 µm syringe filter. Ensure the filter material is compatible with the solution and does not bind the antibiotic.[13]

  • Usage:

    • Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions of Cefdinir for more than one day.[7]

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_usage Assay Preparation weigh 1. Weigh Cefdinir Powder dissolve 2. Dissolve in Appropriate Solvent weigh->dissolve vortex 3. Vortex until Fully Dissolved dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw a Single Aliquot store->thaw For Use dilute 7. Dilute to Working Concentration in Assay Medium thaw->dilute perform_assay 8. Perform In Vitro Assay dilute->perform_assay

Caption: Experimental workflow for Cefdinir stock solution preparation and use.

G Cefdinir Cefdinir PBP Penicillin-Binding Proteins (PBPs) Cefdinir->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for WeakWall Weakened Cell Wall CellWall->WeakWall Disruption Lysis Cell Lysis & Death WeakWall->Lysis

Caption: Cefdinir's mechanism of action signaling pathway.

References

Application Note: High-Throughput Analysis of Cefdinir in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefdinir is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections. Accurate and sensitive quantification of Cefdinir in biological matrices such as plasma and urine is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Cefdinir in biological matrices. The method utilizes a simple sample preparation step, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.

Method Overview

The described methods typically involve a protein precipitation or solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography for the separation of Cefdinir and an internal standard.[1][2][3] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[4][5][6][7][8]

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation are protein precipitation and solid-phase extraction.

Protocol 1: Protein Precipitation [4][7][9][10]

  • To a 250 µL aliquot of the biological matrix (e.g., plasma) in a microcentrifuge tube, add 1.0 mL of a precipitation solution, such as acetonitrile containing 0.1% formic acid and the internal standard (e.g., Cephalexin at 200 ng/mL).[4][7]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[4][7]

  • Centrifuge the samples at 4000 rpm for 5 minutes to pellet the precipitated proteins.[4][7]

  • Transfer a 200 µL aliquot of the clear supernatant to a clean tube.[4][7]

  • Dilute the supernatant with an appropriate volume of a suitable diluent (e.g., dilute to a total volume of 4.00 mL with the initial mobile phase).[4][7]

  • Vortex the final solution for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) [1][2]

  • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with a suitable wash solution to remove interferences.

  • Elute Cefdinir and the internal standard from the cartridge with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a specific volume of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions

  • HPLC System: Agilent 1200 Series or equivalent[4]

  • Column: Reversed-phase C18 column (e.g., Merck, Purospher RP-18e, 30 mm x 4.6 mm, 3 µm)[4][5][6]

  • Column Temperature: 40°C[4][5]

  • Mobile Phase: A mixture of aqueous 0.1% formic acid and acetonitrile (e.g., 85:15, v/v)[4][5][6]

  • Flow Rate: 0.50 mL/min[4][5][6]

  • Injection Volume: 20 µL[4]

  • Run Time: Approximately 3 minutes[4][9]

Mass Spectrometric Conditions

  • Mass Spectrometer: Sciex Triple Quadrupole API 5000 or equivalent[4]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode[4][5][6][9]

  • Scan Type: Multiple Reaction Monitoring (MRM)[4][5][6]

  • MRM Transitions:

    • Cefdinir: m/z 396.1 → 227.1[2] or 396.10 → 226.90[5][6][7][8]

    • Internal Standard (Cephalexin): m/z 348.24 → 158.10[5][6][7][8]

  • Key MS Parameters:

    • Collision Energy (CE): ~20 V for Cefdinir, ~17 V for Cephalexin[5]

    • Declustering Potential (DP): ~100 V for Cefdinir, ~91 V for Cephalexin[5]

    • Source Temperature: 600°C[5]

Quantitative Data Summary

The following tables summarize the quantitative performance of various published LC-MS/MS methods for Cefdinir analysis.

Table 1: Linearity and LLOQ of Cefdinir in Biological Matrices

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Human Plasma10 - 120010[4][5]
Human Plasma5 - 20005[9]
Human Plasma30.0 - 7072.930[2]
Rat Plasma10 - 10,00010[10]
Rat Urine10 - 10,00010[10]

Table 2: Accuracy and Precision Data for Cefdinir Quantification

Biological MatrixQC Concentrations (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Human Plasma30, 600, 960Not explicitly stated, but method was validated< 15%< 15%[4]
Human Plasma36, 360, 180099.6 - 106.7< 4.3%< 4.3%[9]
Human PlasmaLLOQ QC, HQC QC95.5 - 107.72.8 - 6.73.0 - 5.6[1]
Rat Plasma & UrineNot specified95.1 - 113.0< 13.0%< 13.0%[10]

Table 3: Recovery of Cefdinir from Biological Matrices

Biological MatrixRecovery (%)Internal Standard Recovery (%)Reference
Human Plasma69.3361.2 (Cefpodoxime acid)[2]
Human Plasma83.91 ± 6.076.7 ± 6.23[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard & Precipitation Reagent start->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute transfer_vial Transfer to Autosampler Vial dilute->transfer_vial inject Inject Sample onto LC System transfer_vial->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection acquisition Data Acquisition (Analyst Software) detection->acquisition integration Peak Integration acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Cefdinir calibration->quantification

Caption: Workflow for Cefdinir analysis by LC-MS/MS.

Logical Relationships in Method Development

logical_relationships cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_mass_spec Mass Spectrometry sp_choice Choice of Method (PPT vs. SPE) sp_efficiency Extraction Efficiency sp_choice->sp_efficiency matrix_effect Matrix Effect sp_choice->matrix_effect sensitivity Sensitivity matrix_effect->sensitivity mobile_phase Mobile Phase Composition retention_time Retention Time mobile_phase->retention_time peak_shape Peak Shape mobile_phase->peak_shape column_chem Column Chemistry (C18) column_chem->retention_time flow_rate Flow Rate flow_rate->retention_time flow_rate->peak_shape peak_shape->sensitivity mrm_transition MRM Transition Selection mrm_transition->sensitivity selectivity Selectivity mrm_transition->selectivity collision_energy Collision Energy collision_energy->sensitivity

Caption: Key parameter relationships in LC-MS/MS method development.

References

Application Notes and Protocols: Cefdinir Encapsulation in Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of Cefdinir, a third-generation cephalosporin antibiotic, into nanoparticles for targeted drug delivery. The aim is to enhance the therapeutic efficacy of Cefdinir against specific bacterial pathogens, such as Streptococcus pneumoniae, a common cause of respiratory infections, by increasing local drug concentration at the site of infection and minimizing systemic side effects.

Introduction to Cefdinir and Rationale for Targeted Nanoencapsulation

Cefdinir is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] However, its clinical utility can be hampered by factors such as low water solubility and a relatively short biological half-life, which may necessitate frequent dosing.[2] Encapsulating Cefdinir into nanoparticles offers a promising strategy to overcome these limitations. Nanoparticle-based systems can improve the solubility and bioavailability of hydrophobic drugs, protect them from degradation, and provide controlled release.[3][4]

Furthermore, by functionalizing the surface of these nanoparticles with specific targeting ligands, it is possible to direct them to the site of infection. This targeted approach can significantly increase the local concentration of Cefdinir at the infection site, thereby enhancing its antibacterial efficacy and reducing the required therapeutic dose. This, in turn, can minimize dose-related side effects and combat the development of antibiotic resistance.

Data Presentation: Physicochemical and In Vitro Characteristics of Cefdinir Nanoparticles

The following tables summarize key quantitative data from studies on Cefdinir nanoformulations. These values serve as a benchmark for the development and characterization of targeted Cefdinir nanoparticles.

Table 1: Physicochemical Properties of Cefdinir-Loaded Chitosan Nanoparticles

ParameterValueReference
Particle Size (PS)Optimized formula showed acceptable values[2]
Polydispersity Index (PDI)Optimized formula showed acceptable values[2]
Zeta Potential (ZP)Optimized formula showed acceptable values[2]
Entrapment Efficiency (EE%)57.89% ± 1.66[2]
MorphologySpherical[2]

Table 2: In Vitro Release and Antibacterial Efficacy of Cefdinir-Loaded Chitosan Nanoparticles

ParameterObservationReference
In Vitro Drug ReleaseBiphasic release profile with 75.5% ± 3.8 released over 48 hours[2]
Antimicrobial EfficacyImproved efficacy against tested microorganisms, including biofilm prevention and eradication[2]
Wound Healing ActivityEnhanced in vitro and in vivo wound healing[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and in vitro evaluation of targeted Cefdinir-loaded nanoparticles. The following protocol describes the preparation of Cefdinir-loaded chitosan nanoparticles and their subsequent functionalization with an antibody for targeted delivery to Streptococcus pneumoniae.

Protocol for Synthesis of Cefdinir-Loaded Chitosan Nanoparticles (CFD-CSNPs)

This protocol is adapted from the ionic gelation method.[2][5]

Materials:

  • Cefdinir (CFD)

  • Low molecular weight chitosan (CS)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

Procedure:

  • Preparation of Chitosan Solution: Prepare a 0.2% (w/v) chitosan solution by dissolving low molecular weight chitosan in a 1% (v/v) aqueous acetic acid solution. Stir the solution overnight at room temperature to ensure complete dissolution.

  • Preparation of Cefdinir Solution: Dissolve Cefdinir in a minimal amount of a suitable solvent (e.g., acetone or a co-solvent system) and then add it to the chitosan solution under constant stirring.

  • Preparation of TPP Solution: Prepare a 0.1% (w/v) TPP solution in deionized water.

  • Nanoparticle Formation: Add the TPP solution dropwise to the Cefdinir-chitosan solution under magnetic stirring at room temperature. The formation of nanoparticles will be observed as a result of the ionic interaction between the positively charged amino groups of chitosan and the negatively charged polyanions of TPP.

  • Nanoparticle Collection: Continue stirring for 30 minutes, then centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove any unreacted reagents.

  • Storage: Resuspend the final Cefdinir-loaded chitosan nanoparticles in deionized water for immediate use or lyophilize for long-term storage.

Protocol for Surface Functionalization of CFD-CSNPs with Anti-Streptococcus pneumoniae Antibodies

This protocol describes a general method for antibody conjugation to the surface of chitosan nanoparticles.

Materials:

  • CFD-CSNPs from Protocol 3.1

  • Anti-Streptococcus pneumoniae surface protein A (PspA) antibody (or other suitable targeting antibody)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Activation of Nanoparticles: Resuspend the CFD-CSNPs in PBS. Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups on the surface of any adsorbed proteins or the primary amine groups of chitosan. Incubate for 15-30 minutes at room temperature.

  • Antibody Conjugation: Add the anti-PspA antibody to the activated nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching: Quench the reaction by adding a blocking agent, such as glycine or Tris buffer, to consume any unreacted NHS-esters.

  • Purification: Centrifuge the functionalized nanoparticles to remove unconjugated antibodies and other reagents. Wash the pellet with PBS.

  • Final Formulation: Resuspend the targeted nanoparticles in a suitable buffer for further characterization and in vitro studies.

Protocol for Characterization of Targeted Cefdinir Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoparticle suspension in deionized water and analyze using a Zetasizer instrument.

2. Entrapment Efficiency (EE%) and Drug Loading (DL%):

  • Method: Indirect quantification.

  • Procedure:

    • Centrifuge the nanoparticle suspension.

    • Measure the concentration of free Cefdinir in the supernatant using a validated UV-Vis spectrophotometric or HPLC method.

    • Calculate EE% and DL% using the following formulas:

      • EE% = [(Total Cefdinir - Free Cefdinir) / Total Cefdinir] x 100

      • DL% = [(Total Cefdinir - Free Cefdinir) / Weight of Nanoparticles] x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis bag method.

  • Procedure:

    • Place a known amount of the Cefdinir-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the amount of Cefdinir released using UV-Vis spectrophotometry or HPLC.

Protocol for In Vitro Antibacterial Activity Assessment

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Method: Broth microdilution method.

  • Procedure:

    • Prepare serial dilutions of free Cefdinir, non-targeted CFD-CSNPs, and targeted CFD-CSNPs in a 96-well microtiter plate containing a suitable bacterial growth medium.

    • Inoculate each well with a standardized suspension of Streptococcus pneumoniae.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the test substance that inhibits visible bacterial growth.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for preparing targeted Cefdinir nanoparticles and the proposed mechanism of their interaction with bacteria.

G cluster_prep Nanoparticle Preparation cluster_func Surface Functionalization cluster_char Characterization chitosan Chitosan Solution (in Acetic Acid) mixing1 Mixing & Stirring chitosan->mixing1 cefdinir Cefdinir cefdinir->mixing1 tpp TPP Solution ionic_gelation Ionic Gelation tpp->ionic_gelation mixing1->ionic_gelation cfd_csnps Cefdinir-Loaded Chitosan Nanoparticles ionic_gelation->cfd_csnps conjugation Conjugation Reaction cfd_csnps->conjugation cluster_func cluster_func edc_nhs EDC/NHS (Activation) edc_nhs->conjugation antibody Anti-PspA Antibody antibody->conjugation targeted_nps Targeted Cefdinir Nanoparticles conjugation->targeted_nps dls DLS/ELS (Size, PDI, ZP) targeted_nps->dls hplc HPLC/UV-Vis (EE%, DL%) targeted_nps->hplc release In Vitro Release targeted_nps->release mic MIC Assay targeted_nps->mic

Caption: Experimental workflow for synthesis and characterization of targeted Cefdinir nanoparticles.

G cluster_system Targeted Nanoparticle Delivery cluster_bacteria Bacterial Cell np Targeted Cefdinir NP antibody Anti-PspA Antibody cefdinir Cefdinir receptor PspA Receptor np->receptor 1. Targeting & Binding bacteria S. pneumoniae internalization Receptor-Mediated Endocytosis receptor->internalization 2. Internalization membrane Cell Membrane release Cefdinir Release internalization->release 3. NP Degradation action Inhibition of Cell Wall Synthesis release->action 4. Drug Action action->bacteria Bacterial Cell Death

References

Application Notes and Protocols for the Use of Cefdinir as a Selective Agent in Bacterial Co-culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the third-generation cephalosporin antibiotic, Cefdinir, as a selective agent in bacterial co-culture experiments. This document outlines the principles of Cefdinir's action, its antibacterial spectrum, and detailed protocols for establishing and validating selective co-culture systems.

Introduction to Cefdinir for Selective Co-culture

Cefdinir is a broad-spectrum cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Its mechanism of action involves binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and subsequent cell lysis.[1][2][3] Cefdinir is stable in the presence of some, but not all, β-lactamase enzymes, making it effective against many penicillin-resistant strains.[1][2][3]

The differential susceptibility of bacterial species to Cefdinir allows for its use as a selective agent in co-culture experiments. By incorporating Cefdinir into the growth medium at an appropriate concentration, it is possible to inhibit the growth of susceptible bacteria while allowing resistant or less susceptible species to proliferate. This technique is valuable for studying bacterial interactions, competition, and for the isolation of specific strains from a mixed population.

Data Presentation: Cefdinir Activity and Properties

Minimum Inhibitory Concentrations (MIC) of Cefdinir

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefdinir against a range of common bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. These values are crucial for determining the appropriate selective concentration for your co-culture experiment. It is recommended to use a concentration of Cefdinir that is above the MIC for the susceptible species and well below the MIC for the resistant species.

Bacterial SpeciesGram StainTypical MIC Range (µg/mL)Notes
Staphylococcus aureus (MSSA)Gram (+)0.12 - 1.0Methicillin-susceptible strains are generally susceptible.[4]
Staphylococcus epidermidis (MSSE)Gram (+)≤ 1.0Methicillin-susceptible strains.
Streptococcus pneumoniaeGram (+)0.015 - 1.0Penicillin-susceptible strains are highly susceptible.
Streptococcus pyogenes (Group A)Gram (+)≤ 0.03 - 0.25
Escherichia coliGram (-)0.06 - 4.0Susceptibility can vary significantly depending on the strain and presence of β-lactamases.
Klebsiella pneumoniaeGram (-)0.12 - 4.0Susceptibility can vary.
Haemophilus influenzaeGram (-)0.03 - 2.0Including β-lactamase producing strains.[4]
Moraxella catarrhalisGram (-)≤ 0.03 - 0.5Including β-lactamase producing strains.[4]
Pseudomonas aeruginosaGram (-)Resistant (≥ 32)Cefdinir is generally not active against P. aeruginosa.[3]
Enterococcus faecalisGram (+)Resistant (≥ 32)Cefdinir is generally not active against Enterococcus species.

Note: MIC values can vary between different strains of the same species. It is highly recommended to determine the MIC of Cefdinir for your specific strains of interest prior to initiating co-culture experiments.

Physicochemical and Pharmacokinetic Properties of Cefdinir
PropertyValueReference/Note
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3]
β-Lactamase Stability Stable in the presence of many common plasmid-mediated β-lactamases.[1][2][3]
Solubility Soluble in DMSO. Poorly soluble in water.For laboratory use, a stock solution in DMSO is recommended.
Plasma Half-life Approximately 1.7 hours.[5][6][7][8] This is in vivo data and may not directly reflect stability in culture media.
Stability in Media Data for Cefdinir in specific bacterial growth media is limited. However, other cephalosporins like cefotaxime have half-lives of >6 hours in MOPS medium at 37°C. It is advisable to refresh the medium in prolonged experiments (e.g., > 24 hours) to maintain selective pressure.[9][10]

Experimental Protocols

Workflow for Establishing a Selective Co-culture

The following diagram outlines the general workflow for using Cefdinir as a selective agent in a bacterial co-culture experiment.

co_culture_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis strain_selection 1. Strain Selection (Resistant vs. Susceptible) mic_determination 2. MIC Determination (For each strain) strain_selection->mic_determination media_prep 3. Media and Cefdinir Stock Preparation mic_determination->media_prep inoculum_prep 4. Inoculum Preparation (Standardize cell densities) media_prep->inoculum_prep co_culture_setup 5. Co-culture Inoculation (With Cefdinir) inoculum_prep->co_culture_setup incubation 6. Incubation (e.g., 37°C, shaking) co_culture_setup->incubation sampling 7. Sampling at Time Points incubation->sampling quantification 8. Population Quantification (Selective Plating, qPCR) sampling->quantification data_analysis 9. Data Analysis quantification->data_analysis

Caption: General workflow for a selective co-culture experiment using Cefdinir.
Detailed Protocol for Liquid Co-culture with Cefdinir Selection

This protocol describes a method for a liquid-based co-culture where Cefdinir is used to select for a resistant bacterium in the presence of a susceptible bacterium.

Materials:

  • Cefdinir powder

  • Dimethyl sulfoxide (DMSO)

  • Bacterial strains of interest (one resistant/less susceptible, one susceptible to Cefdinir)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB) or Luria-Bertani (LB) Broth)

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator shaker

  • Apparatus for serial dilutions and plate counting

  • Agar plates with and without Cefdinir for quantification

Procedure:

  • Preparation of Cefdinir Stock Solution:

    • Prepare a 10 mg/mL stock solution of Cefdinir in DMSO.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Determination of Minimum Inhibitory Concentration (MIC) (Recommended):

    • Before starting the co-culture, determine the MIC of Cefdinir for each bacterial strain individually using a standard broth microdilution method. This will confirm their susceptibility profiles and inform the selective concentration.

  • Inoculum Preparation:

    • Inoculate each bacterial strain into separate tubes of liquid medium and incubate overnight at the optimal temperature (e.g., 37°C) with shaking.

    • The next day, measure the optical density (OD) at 600 nm of each culture.

    • Dilute the overnight cultures in fresh medium to a standardized OD, for example, an OD600 of 0.1, which corresponds to approximately 1 x 108 CFU/mL for E. coli.

  • Co-culture Setup:

    • Prepare the co-culture medium containing the desired selective concentration of Cefdinir. The concentration should be high enough to inhibit the susceptible strain but not affect the growth of the resistant strain. A starting point could be 2-4 times the MIC of the susceptible strain, provided it is well below the MIC of the resistant strain.

    • In a sterile culture flask, combine the standardized inocula of the resistant and susceptible strains at the desired ratio (e.g., 1:1).

    • Include the following controls:

      • Monoculture of the resistant strain with Cefdinir.

      • Monoculture of the susceptible strain with Cefdinir.

      • Monoculture of each strain without Cefdinir.

      • A co-culture without Cefdinir.

  • Incubation:

    • Incubate the co-cultures and controls at the optimal temperature with shaking for the desired duration (e.g., 24-48 hours).

  • Quantification of Bacterial Populations:

    • At designated time points (e.g., 0, 4, 8, 12, 24 hours), collect samples from each culture.

    • Perform serial dilutions of the samples in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto non-selective agar plates (to determine the total bacterial count) and selective agar plates containing Cefdinir (to enumerate the resistant strain).

    • Incubate the plates overnight and count the colony-forming units (CFUs).

Protocol for Quantification by Selective Plating

The following diagram illustrates the process of quantifying the different bacterial populations from the co-culture.

selective_plating cluster_quant Quantification by Selective Plating cluster_plating Plating cluster_results Results cluster_calculation Calculation co_culture_sample Co-culture Sample serial_dilution Serial Dilutions co_culture_sample->serial_dilution non_selective_plate Non-selective Agar Plate (e.g., TSB Agar) serial_dilution->non_selective_plate selective_plate Selective Agar Plate (TSB Agar + Cefdinir) serial_dilution->selective_plate total_cfu Total CFU Count (Resistant + Susceptible) non_selective_plate->total_cfu resistant_cfu Resistant CFU Count selective_plate->resistant_cfu susceptible_cfu Susceptible CFU = Total CFU - Resistant CFU total_cfu->susceptible_cfu resistant_cfu->susceptible_cfu

Caption: Workflow for quantifying bacterial populations using selective plating.

Signaling Pathway and Logical Relationships

Mechanism of Cefdinir Action and Bacterial Resistance

The following diagram illustrates the mechanism of action of Cefdinir and the primary mechanisms of bacterial resistance.

cefdinir_mechanism cluster_action Cefdinir Action cluster_resistance Resistance Mechanisms Cefdinir Cefdinir PBPs Penicillin-Binding Proteins (PBPs) Cefdinir->PBPs Binds to and inhibits CellWall Peptidoglycan Cross-linking PBPs->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to BetaLactamase β-Lactamase Production BetaLactamase->Cefdinir Hydrolyzes PBP_alteration Alteration of PBPs PBP_alteration->Cefdinir Reduces binding affinity Permeability Decreased Permeability Permeability->Cefdinir Prevents entry

Caption: Mechanism of Cefdinir action and bacterial resistance pathways.

Troubleshooting and Considerations

  • No selection observed: The concentration of Cefdinir may be too low. Confirm the MIC of your susceptible strain and increase the selective concentration accordingly. Also, consider the stability of Cefdinir in your media over the course of the experiment; it may be necessary to replenish the antibiotic.

  • Inhibition of the resistant strain: The Cefdinir concentration may be too high. Verify the MIC for your resistant strain and reduce the selective concentration.

  • Cross-feeding: In some co-cultures, one bacterium may produce metabolites that protect the susceptible strain from the antibiotic. Monitor the growth of the susceptible strain in the co-culture control without Cefdinir to understand the baseline interaction.

  • Plasmid-mediated resistance: If the resistance mechanism is on a plasmid, ensure that the selective pressure is maintained to prevent plasmid loss.

By following these guidelines and protocols, researchers can effectively utilize Cefdinir as a selective agent to investigate complex bacterial interactions in a co-culture environment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cefdinir Solubility in Phosphate-Buffered Saline (PBS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Cefdinir in phosphate-buffered saline (PBS).

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of Cefdinir solutions in PBS.

Problem Possible Cause Suggested Solution
Cefdinir powder is not dissolving or is only partially dissolving in PBS. Incorrect pH of the PBS solution. Cefdinir's solubility is highly pH-dependent.[1][2][3] It exhibits low solubility in acidic to neutral conditions and becomes more soluble in slightly alkaline environments.Adjust the pH of your PBS solution to 7.4 or slightly higher. The solubility of Cefdinir increases significantly at a pH above 7.[1][4]
Low temperature of the solvent. Solubility can be temperature-dependent.Gently warm the PBS solution (e.g., to 37°C) while stirring to aid dissolution. However, be cautious of potential degradation at elevated temperatures over extended periods.
Insufficient solvent volume. The concentration of Cefdinir may exceed its solubility limit in the given volume of PBS.Increase the volume of the PBS to ensure the Cefdinir concentration is below its saturation point at the working pH and temperature.
The Cefdinir solution is cloudy or forms a precipitate after initial dissolution. pH shift upon addition of Cefdinir. Cefdinir is a weakly acidic compound and can slightly lower the pH of an unbuffered or weakly buffered solution, causing it to precipitate.Ensure your PBS has sufficient buffering capacity to maintain the desired pH after the addition of Cefdinir. You may need to re-adjust the pH after adding the compound.
Precipitation over time. The solution may be supersaturated, leading to precipitation upon standing.Prepare the solution fresh before each experiment. If storage is necessary, consider filtration through a 0.22 µm filter after dissolution and store at a controlled temperature. However, aqueous solutions are not recommended for storage for more than one day.[5]
The color of the solution changes over time. Degradation of Cefdinir. Cefdinir can degrade in aqueous solutions, and this process can be pH and temperature-dependent.[1][6][7]Prepare solutions fresh and protect them from light. Avoid prolonged exposure to high temperatures. For critical applications, the stability of the solution under experimental conditions should be validated.
Difficulty achieving a high concentration of Cefdinir in PBS. Inherent solubility limits of Cefdinir in aqueous buffers. Cefdinir is classified as a poorly soluble drug.[2][3]Consider the use of a co-solvent. A small percentage of a water-miscible organic solvent like DMSO can significantly increase solubility.[5] However, ensure the final concentration of the co-solvent is compatible with your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Cefdinir in PBS?

A1: The solubility of Cefdinir in PBS is highly dependent on the pH of the buffer. At a pH of 7.0, the reported solubility is approximately 19.56 mg/mL to 21 mg/mL.[1][4] Another source states a solubility of about 1.25 mg/mL in PBS at pH 7.2.[5] This variation highlights the importance of experimental verification under your specific conditions.

Q2: How does pH affect the solubility of Cefdinir?

A2: Cefdinir's solubility exhibits a "J-shaped" profile with respect to pH.[1] It has minimum solubility at a pH of around 3-4.[1] The solubility significantly increases as the pH becomes more alkaline, with maximum solubility observed at pH 6-7.[1] This is due to the ionization of its carboxylic acid and amino groups.[2][3]

Q3: Can I use co-solvents to improve Cefdinir solubility in PBS?

A3: Yes, using a co-solvent is a common strategy. Dimethyl sulfoxide (DMSO) is an effective co-solvent for Cefdinir, with a reported solubility of over 350 mg/mL.[1] You can prepare a concentrated stock solution in DMSO and then dilute it into your PBS buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experiment.[5]

Q4: Is it necessary to heat the PBS to dissolve Cefdinir?

A4: Gentle heating can aid in the dissolution of Cefdinir. However, prolonged exposure to elevated temperatures should be avoided as it may lead to degradation of the compound.[6][7] It is recommended to try adjusting the pH and using sufficient solvent volume before resorting to heat.

Q5: How should I store Cefdinir solutions in PBS?

A5: It is highly recommended to prepare Cefdinir solutions fresh for each experiment. Aqueous solutions of Cefdinir are not recommended for storage for more than one day due to potential degradation.[5] If short-term storage is unavoidable, store the solution at 2-8°C and protect it from light.

Quantitative Data on Cefdinir Solubility

The following table summarizes the reported solubility of Cefdinir in various solvents and buffer systems.

Solvent/Buffer pH Solubility (mg/mL) Reference
Water-0.46[1][2]
0.1 M HCl-1.56[1]
Acetate Buffer4.00.72[1]
Phosphate Buffer6.81.651[8]
0.1 M Phosphate Buffer7.019.56[4]
Phosphate Buffer7.421[1]
PBS7.2~1.25[5]
Sodium Bicarbonate-83[1]
DMSO->350[1]
Methanol-0.19[1]
Acetonitrile-<0.01[1]

Experimental Protocols

Protocol 1: Preparation of Cefdinir Solution in PBS (pH 7.4)

This protocol describes the standard method for dissolving Cefdinir in PBS.

  • Prepare PBS (pH 7.4): Prepare a 1X PBS solution and adjust the pH to 7.4 using 1 M NaOH or 1 M HCl.

  • Weigh Cefdinir: Accurately weigh the required amount of Cefdinir powder in a sterile container.

  • Initial Dispensing: Add a small amount of the pH-adjusted PBS to the Cefdinir powder to create a slurry.

  • Dissolution: Gradually add the remaining volume of PBS while continuously stirring or vortexing.

  • pH Verification and Adjustment: After adding the Cefdinir, check the pH of the solution. If the pH has dropped, carefully add small increments of 1 M NaOH to bring it back to 7.4.

  • Gentle Warming (Optional): If the Cefdinir is not fully dissolved, place the container in a water bath at 37°C for a short period (e.g., 10-15 minutes) with continuous stirring.

  • Sterile Filtration: Once fully dissolved, sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Use Immediately: It is recommended to use the freshly prepared solution immediately.

Protocol 2: Preparation of Cefdinir Solution in PBS using a Co-solvent (DMSO)

This protocol is for achieving higher concentrations of Cefdinir in PBS.

  • Prepare a Concentrated Stock Solution in DMSO: Weigh the Cefdinir powder and dissolve it in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

  • Dilution in PBS: Prepare the desired final volume of PBS (pH 7.4).

  • Spike the Stock Solution: While vortexing the PBS, slowly add the required volume of the Cefdinir-DMSO stock solution to achieve the final desired concentration.

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO in the PBS solution is below the tolerance level for your specific experiment (typically ≤ 0.5%).

  • Use Immediately: Use the freshly prepared solution immediately.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh Cefdinir Powder add_pbs Add PBS to Cefdinir weigh->add_pbs prepare_pbs Prepare PBS (pH 7.4) prepare_pbs->add_pbs stir Stir/Vortex add_pbs->stir check_ph Check & Adjust pH stir->check_ph warm Gentle Warming (Optional) check_ph->warm filter Sterile Filter (0.22 µm) check_ph->filter warm->stir use Use Immediately filter->use

Caption: Workflow for preparing Cefdinir solution in PBS.

troubleshooting_logic start Cefdinir Not Dissolving check_ph Is PBS pH ≥ 7.4? start->check_ph adjust_ph Adjust PBS pH to ≥ 7.4 check_ph->adjust_ph No check_temp Is solution gently warmed? check_ph->check_temp Yes adjust_ph->start warm Gently warm to 37°C check_temp->warm No check_conc Is concentration too high? check_temp->check_conc Yes warm->start increase_vol Increase PBS volume check_conc->increase_vol Yes use_cosolvent Consider using a co-solvent (e.g., DMSO) check_conc->use_cosolvent If still issues success Dissolution Successful check_conc->success No increase_vol->start use_cosolvent->success

Caption: Troubleshooting flowchart for Cefdinir dissolution issues.

References

Troubleshooting poor peak shape in Cefdinir HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve poor peak shape issues encountered during the HPLC analysis of Cefdinir.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in Cefdinir analysis?

Peak tailing, where the peak is asymmetrical with a drawn-out tail, is a frequent issue. For Cefdinir, a compound with both acidic (carboxylic acid) and basic (amine) functional groups, the primary causes include:

  • Secondary Interactions: The amine groups in Cefdinir can interact with acidic residual silanol groups on the surface of silica-based C18 columns.[1][2] This is a major cause of tailing for basic analytes.[3][4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, Cefdinir can exist in multiple ionization states, leading to secondary interactions and tailing.[5][6][7] Operating near the analyte's pKa can result in asymmetrical peaks.[2]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[1][8]

  • Column Overload: Injecting too high a concentration of Cefdinir can saturate the column, leading to peak tailing.[4][6]

Q2: My Cefdinir peak is fronting. What could be the cause?

Peak fronting, the inverse of tailing, is less common but can occur. Potential causes include:

  • Sample Overload: Particularly concentration overload, where the sample is too concentrated in the injection solvent.[4]

  • Improper Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.[5]

  • Column Collapse: A severe loss of stationary phase at the column inlet, sometimes referred to as a void, can lead to distorted peaks, including fronting.[5][8]

Q3: Why am I seeing split peaks for Cefdinir?

Split peaks can complicate quantification and suggest a few problems:

  • Partially Blocked Column Frit: Debris from the sample or system can block the inlet frit, causing the sample flow to be unevenly distributed onto the column.[8]

  • Sample Solvent Effects: Injecting the sample in a solvent that is immiscible with the mobile phase or is too strong can cause peak splitting.[5] It is always recommended to dissolve the sample in the mobile phase.[5]

  • Co-elution with an Impurity: A closely eluting impurity or a degradant of Cefdinir could be the cause. Cefdinir is known to have related substances and can degrade under stress conditions like acid, base, and oxidation.[9][10]

  • Mobile Phase pH near Analyte pKa: When the mobile phase pH is very close to the pKa of an analyte, both the ionized and non-ionized forms can exist and separate slightly, leading to split or shouldered peaks.[7]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

This guide provides a step-by-step workflow to diagnose and resolve peak tailing for Cefdinir.

G cluster_0 Troubleshooting Workflow: Peak Tailing start Observe Tailing Peak (Tf > 1.5) check_all_peaks Does tailing affect all peaks? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes chemical_issue Potential Chemical Interaction Issue check_all_peaks->chemical_issue No check_connections Check for extra-column volume (long tubing, loose fittings) system_issue->check_connections frit_blockage Suspect column frit blockage or column void check_connections->frit_blockage flush_column Action: Reverse flush column or replace frit frit_blockage->flush_column check_pH Is mobile phase pH optimal (e.g., pH 3-4.5)? chemical_issue->check_pH adjust_pH Action: Adjust pH away from pKa values. Try pH 3.0-4.5. check_pH->adjust_pH No check_column Is column old or known to have high silanol activity? check_pH->check_column Yes add_modifier Action: Add competing amine (e.g., Triethylamine) to mobile phase. check_column->add_modifier Yes replace_column Action: Use end-capped column or replace with a new one. check_column->replace_column No add_modifier->replace_column

Caption: Workflow for troubleshooting Cefdinir peak tailing.

Guide 2: Understanding Cefdinir-Silanol Interactions

Cefdinir's susceptibility to peak tailing on standard silica-based columns is often due to interactions between its amine functional groups and the column's stationary phase.

G cluster_0 Mechanism of Peak Tailing cefdinir Cefdinir Molecule (contains basic amine groups) interaction Secondary Ionic/ Hydrogen Bonding cefdinir->interaction silanol Residual Silanol Groups (Si-OH) on C18 phase (acidic sites) silanol->interaction tailing Delayed Elution & Peak Tailing interaction->tailing

Caption: Interaction between Cefdinir and column silanol groups.

Experimental Protocols & Data

Reference HPLC Method

A robust HPLC method is the first step to achieving good peak shape. Below is a summary of typical starting conditions for Cefdinir analysis based on published methods.[9][10][11]

ParameterRecommended Condition
Column C18 (e.g., Develosil, Spherisorb), 250 mm x 4.6 mm, 5 µm
Mobile Phase Mixture of aqueous buffer and organic solvent
Aqueous: Phosphate or Ammonium Acetate Buffer
Organic: Acetonitrile and/or Methanol
pH 3.0 (Adjusted with Phosphoric Acid)[9][10][11]
Ratio Buffer:Acetonitrile:Methanol (e.g., 65:25:10 or 80:20 v/v)[10][11]
Flow Rate 1.0 mL/min[9][11]
Detection UV at 254 nm, 285 nm, or 286 nm[9][10][11]
Injection Volume 20 µL
Temperature Ambient
Impact of Mobile Phase pH on Peak Shape

The pH of the mobile phase is critical for controlling the ionization state of Cefdinir and minimizing secondary interactions.[7] Adjusting the pH to be at least 2 units away from the analyte's pKa values is a common strategy to ensure a single ionic form and improve peak shape.[12] For Cefdinir, an acidic pH (e.g., 3.0) is often used to suppress the ionization of silanol groups and ensure consistent protonation of the Cefdinir molecule.[9][10][11]

Mobile Phase pHExpected Observation for Cefdinir PeakRationale
pH 2.5 - 4.5 Good, Symmetrical Peak Shape Silanol groups on the column are not ionized, minimizing secondary interactions with the basic amine on Cefdinir.[2][12] This is the recommended range.
pH 5.0 - 6.5 Potential for Peak Tailing This pH range may be close to a pKa value of Cefdinir, and silanol groups begin to deprotonate, increasing the chance of secondary interactions.
pH > 7.0 Likely Significant Tailing Most silanol groups are deprotonated (negatively charged), strongly interacting with the positively charged Cefdinir molecule.[12] This can also accelerate the degradation of the silica-based column.[3]

References

Cefdinir and Iron Interference in Microbiological Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the interference of iron in microbiological assays involving cefdinir.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of interaction between cefdinir and iron?

A1: Cefdinir possesses a chemical structure that allows it to act as a chelating agent, particularly for ferric iron (Fe³⁺).[1][2] This interaction results in the formation of a stable, often colored, cefdinir-iron complex.[3] This complex formation is the primary reason for the observed interference in biological and microbiological systems. In a clinical context, this chelation leads to the formation of a non-absorbable complex in the gastrointestinal tract, which can significantly reduce the bioavailability of cefdinir.[1][4][5] This interaction is also the cause of reddish stools observed in patients taking both cefdinir and iron supplements.[6]

Q2: How does the cefdinir-iron interaction affect the antimicrobial activity of cefdinir in vitro?

A2: The formation of the cefdinir-iron complex can reduce the effective concentration of free, active cefdinir in a microbiological assay. This reduction in bioavailable cefdinir can lead to an underestimation of its antimicrobial potency. An in-vitro study demonstrated that the complexation of cefdinir with other metal ions, such as zinc and magnesium, resulted in a decrease in its antimicrobial activity, as measured by the zone of inhibition against Staphylococcus aureus.[7] A similar, if not more pronounced, effect is expected with iron due to the strong chelation.

Q3: Can the presence of iron in culture media lead to inaccurate Minimum Inhibitory Concentration (MIC) results for cefdinir?

Q4: Does the cefdinir-iron complex itself have any antimicrobial activity?

A4: Current research has not demonstrated any significant antimicrobial activity of the cefdinir-iron complex. The formation of this complex is generally considered to reduce or eliminate the antibacterial effect of cefdinir.[7]

Q5: How might the cefdinir-iron interaction affect studies on bacteria that rely on siderophore-mediated iron uptake?

A5: This is a complex area requiring further research. Bacteria produce siderophores, which are high-affinity iron chelators, to scavenge iron from their environment.[10] Cefdinir's iron-chelating properties could potentially interfere with this process in several ways:

  • Competition for Iron: Cefdinir could compete with bacterial siderophores for available iron in the medium, potentially impacting bacterial growth.

  • Interference with Siderophore Uptake: The cefdinir-iron complex is structurally different from siderophore-iron complexes and is unlikely to be recognized and transported by bacterial siderophore uptake systems.

Troubleshooting Guide

Problem 1: Higher-than-expected MIC values or smaller zones of inhibition for cefdinir.

  • Possible Cause: Interference from iron present in the microbiological growth medium. Standard media like Mueller-Hinton Broth can contain varying concentrations of iron.

  • Troubleshooting Steps:

    • Assess Iron Content of Media: Review the composition of your culture medium to determine the concentration of iron.

    • Use Iron-Depleted Media: If possible, perform cefdinir susceptibility testing using iron-depleted media. This is the standard practice for the siderophore-cephalosporin, cefiderocol, and is a prudent approach for cefdinir if iron interference is suspected.[9]

    • Incorporate an Iron Chelator Control: In your experimental setup, include a control with a known iron chelator (e.g., deferoxamine) to assess the impact of iron limitation on bacterial growth and cefdinir activity.[11]

    • Compare with an Alternative Cephalosporin: Test a cephalosporin that does not exhibit strong iron-chelating properties as a comparator to determine if the observed effect is specific to cefdinir.

Problem 2: Inconsistent or poorly reproducible results in cefdinir bioassays.

  • Possible Cause: Batch-to-batch variability in the iron content of culture media or supplements.

  • Troubleshooting Steps:

    • Standardize Media Batches: Use a single, well-characterized batch of media for a complete set of experiments.

    • Quantify Iron Levels: If feasible, measure the iron concentration in your media to ensure consistency.

    • Prepare Iron-Supplemented and Iron-Depleted Controls: Establish baseline MICs or zones of inhibition in both iron-rich and iron-poor conditions to understand the dynamic range of the interference.

Quantitative Data Summary

The following table summarizes the impact of iron on cefdinir bioavailability based on in vivo human pharmacokinetic studies. While not direct microbiological assay data, it illustrates the potent nature of the interaction.

Cefdinir Administration ConditionCo-administered Iron SupplementReduction in Cefdinir Absorption (AUC)Reference(s)
200 mg CefdinirTwo tablets of iron preparation~92%[1]
Cefdinir60 mg elemental iron (as FeSO₄)80%[5][12][13]
CefdinirVitamins with 10 mg elemental iron31%[5][12][13]

An in-vitro study on the effect of metal complexation on cefdinir's antimicrobial activity against Staphylococcus aureus showed a reduction in the zone of inhibition.

Cefdinir ComplexZone of Inhibition (mm)Reduction in Zone of InhibitionReference(s)
Cefdinir alone16N/A[7]
Cefdinir-Zinc Complex1318.75%[7]
Cefdinir-Magnesium Complex1225%[7]

Experimental Protocols

Protocol 1: Determining the Impact of Iron on Cefdinir MIC using Broth Microdilution

  • Media Preparation:

    • Prepare a standard cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare an iron-depleted CAMHB. This can be achieved by treating the broth with a chelating resin (e.g., Chelex-100) to remove divalent cations, followed by re-supplementation with standard cation concentrations, excluding iron.

    • Prepare iron-supplemented CAMHB by adding a known concentration of sterile FeCl₃ (e.g., 10 µM, 50 µM, 100 µM) to the standard CAMHB.

  • Cefdinir Stock Solution: Prepare a stock solution of cefdinir in an appropriate solvent (e.g., DMSO or water, depending on solubility) at a high concentration (e.g., 1280 µg/mL).

  • MIC Plate Preparation:

    • In 96-well microtiter plates, perform serial two-fold dilutions of the cefdinir stock solution in each of the three types of media (standard, iron-depleted, and iron-supplemented) to achieve a range of final concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

    • Include a growth control well (no cefdinir) and a sterility control well (no bacteria) for each medium type.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of cefdinir that completely inhibits visible bacterial growth. Compare the MIC values obtained in the different media to quantify the effect of iron.

Protocol 2: Visualizing Cefdinir-Iron Interaction using a Disk Diffusion Assay

  • Media Preparation: Prepare Mueller-Hinton agar plates. For experimental plates, supplement the agar with a specific concentration of FeCl₃ before pouring.

  • Inoculum Preparation: Prepare a bacterial lawn by swabbing a standardized inoculum (0.5 McFarland) onto the surface of the agar plates.

  • Disk Application:

    • Place a standard cefdinir disk (e.g., 5 µg) onto the center of the inoculated agar surface.

    • On a separate plate, or at a sufficient distance on the same plate, place a blank disk impregnated with a solution of FeCl₃ as a control.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around the cefdinir disk. A smaller zone of inhibition on the iron-supplemented agar compared to the standard agar indicates interference. The formation of a reddish-brown color around the disk on the iron-supplemented plate can also be a visual indicator of the cefdinir-iron complex.

Visualizations

Cefdinir_Iron_Interaction_Pathway Mechanism of Cefdinir-Iron Interference in Microbiological Assays Cefdinir Free Cefdinir (Active Antibiotic) Complex Cefdinir-Iron Complex (Inactive) Cefdinir->Complex Inhibition Inhibition of Cell Wall Synthesis Cefdinir->Inhibition Binds to PBPs Iron Free Iron (Fe³⁺) in Culture Medium Iron->Complex NoInhibition Reduced/No Inhibition Complex->NoInhibition Does not bind to PBPs Bacteria Bacterial Cell Result1 Accurate Susceptibility Result Bacteria->Result1 Leads to Result2 Inaccurate Susceptibility Result (False Resistance) Bacteria->Result2 Leads to Inhibition->Bacteria Inhibits NoInhibition->Bacteria Fails to Inhibit

Caption: Cefdinir-Iron Interaction Pathway in Assays.

Troubleshooting_Workflow Troubleshooting Workflow for Cefdinir Assays Start Start: Inconsistent or High Cefdinir MIC Results CheckMedia Step 1: Review Iron Content of Culture Medium Start->CheckMedia IsHigh Is Iron Present or Potentially Variable? CheckMedia->IsHigh UseDepleted Step 2: Switch to Iron-Depleted Medium IsHigh->UseDepleted Yes Standardize Consider Standardizing Media Batches IsHigh->Standardize No/Unsure AddControls Step 3: Include Iron-Supplemented and Chelator Controls UseDepleted->AddControls ReRun Step 4: Re-run Assay AddControls->ReRun Analyze Step 5: Analyze and Compare Results Across Conditions ReRun->Analyze

References

Preventing Cefdinir degradation during sample preparation and analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cefdinir during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of Cefdinir?

A1: Cefdinir primarily degrades through two main routes: hydrolysis of the β-lactam ring and pH-dependent isomerizations.[1][2] The β-lactam ring is susceptible to cleavage, which inactivates the antibiotic.[3][4][5] Isomerization can include lactonization, epimerization at the C-6 or C-7 positions, and syn-anti isomerization of the N-oxime function.[1]

Q2: What are the key factors that influence Cefdinir stability?

A2: The stability of Cefdinir is significantly affected by pH, temperature, and light. It is particularly labile to alkaline hydrolysis.[6] Forced degradation studies have shown that Cefdinir degrades in acidic and basic solutions, as well as under oxidative stress.[6][7][8]

Q3: How should I store Cefdinir stock solutions and samples?

A3: Cefdinir stock solutions prepared in a suitable diluent can be stable for at least one week when stored in a refrigerator (around 4°C) and protected from light.[9] For long-term storage of biological samples (e.g., serum or plasma), it is recommended to keep them frozen at -80°C until analysis.[10]

Troubleshooting Guide

Issue 1: Low recovery of Cefdinir from biological samples.

  • Possible Cause: Degradation during sample processing.

    • Troubleshooting Tip: Minimize the time between sample collection and analysis. Keep samples on ice or at refrigerated temperatures throughout the preparation process.

  • Possible Cause: Inefficient protein precipitation.

    • Troubleshooting Tip: Ensure the correct ratio of precipitating agent (e.g., methanol or acetonitrile) to the sample volume is used. Vortex the mixture thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein removal.[10]

  • Possible Cause: Adsorption to labware.

    • Troubleshooting Tip: Use low-adsorption polypropylene tubes and pipette tips.

Issue 2: Inconsistent or drifting retention times in HPLC analysis.

  • Possible Cause: Changes in mobile phase pH.

    • Troubleshooting Tip: Prepare fresh mobile phase daily and ensure the pH is accurately adjusted and stable throughout the analytical run. A mobile phase with a pH around 3.0, adjusted with orthophosphoric acid, has been shown to be effective.[6]

  • Possible Cause: Column temperature fluctuations.

    • Troubleshooting Tip: Use a column oven to maintain a constant and consistent temperature during the analysis.

  • Possible Cause: Column degradation.

    • Troubleshooting Tip: Use a guard column to protect the analytical column from contaminants. If retention times continue to shift, consider washing or replacing the analytical column.

Issue 3: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Cefdinir degradation.

    • Troubleshooting Tip: This is a strong indicator of sample degradation. Review your sample handling and preparation procedures to identify potential sources of degradation (e.g., exposure to high pH, elevated temperature, or prolonged light). Refer to the Cefdinir degradation pathway diagram to identify potential degradation products.

  • Possible Cause: Contamination from reagents or labware.

    • Troubleshooting Tip: Analyze blank samples (matrix without the analyte) to check for interfering peaks. Use HPLC-grade solvents and high-purity reagents. Ensure all glassware and equipment are thoroughly cleaned.

Data Presentation

Table 1: Summary of Cefdinir Degradation under Forced Conditions

Stress ConditionReagent/ConditionTemperatureDurationPercent DegradationReference
Acid Hydrolysis0.1 M HCl60°C6 hours20.14%[6]
Base Hydrolysis0.1 M NaOH60°C1 hour48.83%[6]
Oxidation3% H₂O₂60°CNot specifiedSignificant[7]
Thermal DegradationDry Heat80°C48 hoursNot specified[6]
PhotolysisUV light (254 nm & 366 nm)Ambient48 hoursNot specified[6]

Table 2: Typical HPLC Parameters for Cefdinir Analysis

ParameterConditionReference
ColumnC18 (e.g., Waters RP Spherisorb, Develosil, Supelco Discovery)[6][7][10][11]
Mobile PhaseWater (pH adjusted to 3.0-3.2):Acetonitrile:Methanol or Phosphate Buffer:Methanol[6][7][10]
Flow Rate1.0 - 2.0 mL/min[7][10][11]
Detection Wavelength254 nm, 285 nm, or 286 nm[6][10][11]
Column TemperatureRoom Temperature or 50°C[10][11]

Experimental Protocols

Protocol 1: Preparation of Cefdinir from Human Serum for HPLC Analysis

This protocol is adapted from a validated method for Cefdinir determination in human serum.[10]

  • Sample Thawing: Thaw frozen serum samples at room temperature.

  • Aliquoting: Transfer 500 µL of the serum sample into a clean polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 100 µL of an internal standard solution (e.g., 5 µg/mL Cefaclor in diluent).

  • Protein Precipitation: Add 400 µL of methanol to the tube.

  • Vortexing: Vortex the mixture for 15 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean disposable polypropylene tube.

  • Storage (if necessary): If not analyzing immediately, store the supernatant at -80°C.

  • Filtration: Prior to injection, filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

  • Injection: Inject 20 µL of the filtered sample into the HPLC system for analysis.

Protocol 2: Forced Degradation Study - Acid Hydrolysis

This protocol is based on established methods for studying Cefdinir's stability.[6]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Cefdinir in a mixture of methanol and acetonitrile (4:1 v/v).

  • Acidic Solution Preparation: In a suitable flask, combine 10 mL of the Cefdinir stock solution with 10 mL of methanol and 10 mL of 0.1 M HCl.

  • Reflux: Reflux the mixture at 60°C for approximately six hours.

  • Cooling: Allow the solution to cool to room temperature.

  • Neutralization: Neutralize the solution to pH 7 by adding 0.1 M NaOH.

  • Dilution: Dilute the neutralized solution to 100 mL with the HPLC mobile phase to obtain a concentration of 100 µg/mL.

  • Final Dilution: Further dilute 10 mL of this solution to 100 mL with the mobile phase to achieve a final concentration of 10 µg/mL.

  • Analysis: Inject the final solution into the HPLC system to analyze the extent of degradation and identify degradation products.

Visualizations

Cefdinir_Degradation_Pathway Cefdinir Cefdinir BetaLactam_Hydrolysis β-Lactam Ring Opening Cefdinir->BetaLactam_Hydrolysis Hydrolysis (Acid/Base) Isomerization Isomerization Products Cefdinir->Isomerization pH-dependent Inactive_Metabolites Inactive Metabolites BetaLactam_Hydrolysis->Inactive_Metabolites Lactone Lactone Formation Isomerization->Lactone Epimers C-6/C-7 Epimers Isomerization->Epimers SynAnti_Isomers Syn/Anti Isomers of N-Oxime Isomerization->SynAnti_Isomers

Caption: Major degradation pathways of Cefdinir.

Sample_Preparation_Workflow Start Biological Sample (e.g., Serum) Add_IS Add Internal Standard Start->Add_IS Protein_Precipitation Add Precipitating Agent (e.g., Methanol) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Collection Collect Supernatant Centrifuge->Supernatant_Collection Filtration Filter (0.2 µm) Supernatant_Collection->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis

Caption: General workflow for Cefdinir sample preparation.

References

Overcoming matrix effects in Cefdinir quantification from plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Cefdinir in plasma samples.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Cefdinir in plasma, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape, Tailing, or Splitting
Possible Cause Troubleshooting Step
Chromatographic Conditions Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for Cefdinir, which is slightly soluble in dilute hydrochloric acid and sparingly soluble in a pH 7.0 phosphate buffer[1]. Adjust the organic-to-aqueous ratio to improve peak shape. A common mobile phase is a mixture of acetonitrile and an aqueous solution of formic acid (e.g., 15:85, v/v)[2][3][4]. Gradient Elution: If using isocratic elution, consider a gradient program to better separate Cefdinir from interfering matrix components[5]. Column Choice: Verify the suitability of the analytical column. A C18 column is commonly used for Cefdinir analysis[2][3][4][5][6].
Sample Preparation Inadequate Cleanup: If using protein precipitation, residual phospholipids can interfere. Consider a more rigorous sample cleanup method like Solid-Phase Extraction (SPE)[7][8][9].
Issue 2: Ion Suppression or Enhancement
Possible Cause Troubleshooting Step
Co-eluting Matrix Components Improve Chromatographic Separation: Modify the gradient or mobile phase composition to separate the analyte from the interfering matrix components[9]. Optimize Sample Preparation: Enhance the sample cleanup process to remove interfering substances. SPE is generally more effective at removing matrix components than protein precipitation[8][10]. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of quantification[9][11].
Ionization Source Switch Ionization Mode: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds[12].
Internal Standard (IS) Use a Stable Isotope-Labeled IS: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte. If a stable isotope-labeled IS is not available, use a structural analog that elutes close to Cefdinir, such as Cefaclor or Cephalexin[2][3][4][13][14].
Issue 3: Low or Inconsistent Recovery
Possible Cause Troubleshooting Step
Sample Preparation Method Optimize Extraction Protocol: For protein precipitation, ensure the correct precipitant and ratio are used. Acetonitrile is a common choice[2][3][4]. For SPE, ensure the cartridge is properly conditioned, and the wash and elution solvents are optimized for Cefdinir[7]. pH Adjustment: The pH of the sample can affect the extraction efficiency of Cefdinir.
Analyte Stability Minimize Degradation: Cefdinir can be unstable. Process samples promptly and store them at appropriate temperatures (e.g., -80°C) to minimize degradation[13].

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for Cefdinir in plasma?

A1: Protein precipitation is a widely used method due to its simplicity and speed[2][3][4][13][14]. It typically involves adding a precipitating agent like acetonitrile or methanol to the plasma sample, followed by centrifugation to remove the precipitated proteins[2][3][13]. However, for cleaner extracts and to minimize matrix effects, Solid-Phase Extraction (SPE) is a more effective, albeit more complex, alternative[6][7][8].

Q2: What are the typical LC-MS/MS parameters for Cefdinir analysis?

A2: A reversed-phase C18 column is commonly employed for chromatographic separation[2][3][4][5][6]. The mobile phase usually consists of a mixture of acetonitrile and an aqueous solution containing a modifier like formic acid[2][3][4][5][14]. Detection is typically performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode[2][3][4][6][14]. The multiple reaction monitoring (MRM) mode is used for quantification, with common transitions for Cefdinir being m/z 396.1 → 226.9[4] or 396.20 → 227.20[6].

Q3: How can I assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank plasma sample to the peak area of the analyte in a neat solution at the same concentration[3][4]. A value of 100% indicates no matrix effect, while values <100% suggest ion suppression and >100% indicate ion enhancement.

Q4: What are the acceptable validation criteria for a Cefdinir bioanalytical method?

A4: According to regulatory guidelines from bodies like the FDA, a bioanalytical method should be validated for its specificity, linearity, accuracy, precision, recovery, and stability[2][15][16]. For accuracy and precision, the mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ)[2].

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Cefdinir quantification in plasma.

Table 1: Linearity and LLOQ of Cefdinir Quantification Methods

Sample PreparationLLOQ (ng/mL)Linearity Range (ng/mL)Correlation Coefficient (r)Reference
Protein Precipitation1010 - 12000.9976[2]
Protein Precipitation55 - 2000>0.99[14]
Protein Precipitation0.05 µg/mL0.05 - 5.0 µg/mLNot specified[13]
SPENot specifiedNot specifiedNot specified[6]

Table 2: Precision and Accuracy of Cefdinir Quantification Methods

Sample PreparationQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Protein Precipitation30, 600, 960≤ 15%≤ 15%Not specified[2]
Protein Precipitation36, 360, 1800< 4.3%< 4.3%99.6 - 106.7[14]
SPELLOQ QC, HQC2.8 - 6.7%3.0 - 5.6%95.5 - 107.7[6]

Table 3: Recovery of Cefdinir from Plasma

Sample PreparationAnalyteRecovery (%)Reference
SPECefdinir83.91 ± 6.0[6][7]
SPEInternal Standard76.7 ± 6.23[6][7]

Experimental Protocols

Method 1: Protein Precipitation

This protocol is based on a method described for the LC-MS/MS quantification of Cefdinir in human plasma[2][3].

  • Sample Preparation:

    • To a 250 µL aliquot of plasma in an Eppendorf tube, add 1.0 mL of a precipitating solution (e.g., acetonitrile containing 0.1% formic acid and the internal standard).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Supernatant Transfer:

    • Transfer a 200 µL aliquot of the supernatant to a clean tube.

  • Dilution:

    • Dilute the supernatant to a final volume of 4.0 mL with an appropriate solvent (e.g., mobile phase).

    • Vortex for 30 seconds.

  • Injection:

    • Transfer an aliquot to an autosampler vial and inject into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE)

This protocol is a general representation of an SPE workflow for Cefdinir quantification[6][7].

  • Conditioning:

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

  • Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering components.

  • Elution:

    • Elute Cefdinir and the internal standard from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Injection:

    • Inject an aliquot into the LC-MS/MS system.

Visualizations

Experimental_Workflow_Protein_Precipitation plasma Plasma Sample (250 µL) add_ppt Add Precipitating Solution (1 mL) (e.g., Acetonitrile with IS) plasma->add_ppt vortex1 Vortex (30s) add_ppt->vortex1 centrifuge Centrifuge (4000 rpm, 5 min) vortex1->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant dilute Dilute to 4 mL supernatant->dilute vortex2 Vortex (30s) dilute->vortex2 inject Inject into LC-MS/MS vortex2->inject Experimental_Workflow_SPE condition Condition SPE Cartridge load Load Plasma Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Cefdinir stability under different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the stability of Cefdinir under various experimental conditions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Cefdinir most unstable? A1: Cefdinir is highly susceptible to degradation under alkaline conditions.[1] It is also labile to oxidative and acidic conditions, though generally to a lesser extent than in an alkaline environment.[1] Forced degradation studies show significant degradation in the presence of 0.1 N NaOH, 0.1 M HCl, and hydrogen peroxide.[1]

Q2: What are the primary degradation pathways for Cefdinir? A2: Cefdinir degrades via two main routes: the opening of the β-lactam ring and various pH-dependent isomerizations.[2][3] These isomerizations can include lactonization, epimerization at the C-6 or C-7 positions, and syn-anti isomerization of the N-oxime function.[2] In acidic to neutral solutions, hydrolysis can lead to the formation of lactam ring-opened γ-lactones as a mixture of four diastereoisomers.[3]

Q3: What is the recommended storage for reconstituted Cefdinir oral suspension? A3: Once reconstituted, the Cefdinir oral suspension should be stored at a controlled room temperature of 20°-25°C (68°-77°F).[4] The suspension should be discarded after 10 days.[5]

Q4: Is Cefdinir sensitive to light and heat? A4: Cefdinir is comparatively stable to thermal degradation.[1] However, studies have been conducted to evaluate its stability under photolytic conditions by exposing the drug to UV light.[1][6] One study noted stability under thermal stress at 105°C and photolytic stress.[6] Another study protocol involved storing the solid drug at 80°C for 48 hours to induce thermal degradation.[1]

Troubleshooting Guide

Issue 1: Higher-than-expected degradation in my control sample.

  • Possible Cause: The solvent or buffer used may not be inert or at the expected pH. Cefdinir shows pH-dependent degradation.[2]

  • Troubleshooting Steps:

    • Verify the pH of all buffers and solutions immediately before use.

    • Ensure solvents are of high purity and free from contaminants.

    • Analyze a freshly prepared sample immediately to establish a baseline (t=0) reading.

    • Review solution stability data; the relative standard deviation (RSD) for Cefdinir solution stability can increase over time, from 0.86% at 24 hours to 1.64% at 72 hours.[1]

Issue 2: Inconsistent results between replicate stability experiments.

  • Possible Cause: Inconsistent application of stress conditions (temperature, pH, reagent concentration). The rate of degradation is sensitive to these parameters.[1]

  • Troubleshooting Steps:

    • Use calibrated equipment (pH meter, oven, water bath).

    • Ensure uniform exposure to the stressor. For photostability, ensure consistent distance and angle from the light source. For thermal studies, prevent temperature fluctuations.

    • Prepare all reagents fresh for each experiment to avoid concentration changes due to evaporation or degradation.

Issue 3: Appearance of unknown peaks in HPLC chromatogram.

  • Possible Cause: Formation of unexpected degradation products or interaction with excipients.

  • Troubleshooting Steps:

    • Confirm that the analytical method is a stability-indicating method, capable of resolving the parent drug from its degradation products.[1]

    • Perform forced degradation on the drug substance alone to identify primary degradants.

    • Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in elucidating their structures.[6] Cefdinir is known to form at least seven major degradation products under various pH conditions.[2]

Data on Cefdinir Degradation

The following tables summarize quantitative data from forced degradation studies performed under various stress conditions.

Table 1: Summary of Cefdinir Degradation under Stress Conditions

Stress ConditionReagent/ParameterTemperatureDurationPercent DegradationReference
Alkaline Hydrolysis 0.1 N NaOH60°C60 minutes48.83%[1]
Oxidative 3% H₂O₂60°C60 minutes31.20%[1]
Acidic Hydrolysis 0.1 M HCl60°CNot Specified20.14%[1]

Note: Experimental conditions and analytical methods can vary between studies, leading to different reported degradation percentages.

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies to assess Cefdinir stability.

Protocol 1: Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the Cefdinir working standard in a 4:1 (v/v) mixture of methanol and acetonitrile to obtain a concentration of 1 mg/mL.[1]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.05 – 15.0 µg/mL) by diluting the stock solution with the mobile phase.[1]

  • Sample Preparation: For analysis, dilute the stressed samples with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).[1]

Protocol 2: Forced Degradation (Stress) Studies

  • Acid-Induced Degradation:

    • To 10 mL of the Cefdinir stock solution (1 mg/mL), add 10 mL of methanol and 10 mL of 0.1 M HCl.[1]

    • Reflux the mixture at 60°C for approximately six hours.[1]

    • Allow the solution to cool to room temperature.[1]

    • Neutralize the solution to pH 7 by adding 0.1 M NaOH.[1]

    • Dilute with the mobile phase to the target concentration for analysis.[1]

  • Base-Induced Degradation:

    • To 10 mL of the Cefdinir stock solution (1 mg/mL), add 10 mL of methanol and 10 mL of 0.1 M NaOH.[1]

    • Reflux the mixture at 60°C for approximately six hours.[1]

    • Allow the solution to cool to room temperature.[1]

    • Neutralize the solution to pH 7 by adding 0.1 M HCl.[1]

    • Dilute with the mobile phase to the target concentration for analysis.[1]

  • Oxidative Degradation:

    • To 10 mL of the Cefdinir stock solution (1 mg/mL), add 10 mL of 30% H₂O₂ solution.[1]

    • Reflux the mixture at 60°C for approximately six hours.[1]

    • Allow the solution to cool and dilute with the mobile phase for analysis.[1]

  • Thermal Degradation:

    • Store approximately 50 mg of solid Cefdinir at 80°C for 48 hours.[1]

    • After exposure, dissolve the sample in methanol and dilute with the mobile phase to the target concentration.[1]

  • Photolytic Degradation:

    • Expose approximately 50 mg of solid Cefdinir to short (254 nm) and long (366 nm) wavelength UV light for 48 hours.[1]

    • After exposure, dissolve the sample and dilute with the mobile phase to the target concentration for analysis.[1]

Protocol 3: Suggested HPLC Method for Analysis

  • Column: Develosil C18 or equivalent.[7]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 40:60 ratio.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 254 nm.[7]

Visualizations

Caption: General experimental workflow for a Cefdinir forced degradation study.

Caption: Troubleshooting decision tree for unexpected Cefdinir stability results.

Caption: Major degradation pathways of Cefdinir.

References

Impact of serum proteins on Cefdinir in vitro activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of serum proteins on the in vitro activity of Cefdinir.

Frequently Asked Questions (FAQs)

Q1: What is the extent of Cefdinir binding to serum proteins?

A1: Cefdinir exhibits moderate binding to plasma proteins. In both adult and pediatric subjects, the plasma protein binding of Cefdinir ranges from 60% to 70%.[1][2][3] This binding is reported to be independent of the drug's concentration within clinically relevant ranges.[2][4]

Q2: How does this protein binding affect the in vitro antibacterial activity (MIC) of Cefdinir?

A2: Generally, only the unbound (free) fraction of an antibiotic is considered microbiologically active, as the drug-protein complex is too large to interact with bacterial targets.[5][6] For antibiotics with very high protein binding (>90%), a significant increase in the Minimum Inhibitory Concentration (MIC) is often observed in the presence of serum.[7] However, for Cefdinir, with its moderate binding of 60-70%, studies have found that the presence of human serum has little effect on its MIC values against a variety of clinical isolates.[8] In some cases, Cefdinir can even sensitize serum-resistant bacteria like Escherichia coli to the bactericidal activity of human serum, suggesting a complex interaction.[9]

Q3: Why is it important to consider the free fraction of Cefdinir in our experiments?

A3: The free, unbound drug concentration is the most reliable parameter for therapeutic monitoring and for correlating in vitro results with in vivo efficacy.[10] High protein binding can lead to an underestimation of a drug's true potency if only total drug concentration is considered.[6] Understanding the free fraction helps in accurately interpreting dose-response relationships and predicting clinical outcomes.

Q4: What is the primary mechanism of interaction between Cefdinir and serum albumin?

A4: Cefdinir shows a high affinity for Human Serum Albumin (HSA), the primary binding protein in serum.[10] The interaction is predominantly driven by hydrogen bonding rather than hydrophobic forces.[10] Studies indicate that Cefdinir binds to what is known as "Site II" on the albumin molecule.[10] Factors such as pH and the presence of salts can influence this binding; for instance, the presence of 0.15 M NaCl has been shown to decrease the binding constant, thereby increasing the concentration of free, active drug.[10]

Troubleshooting Guide

Issue 1: The observed MIC of Cefdinir is higher than expected in my serum-supplemented assay.

  • Potential Cause: This is an anticipated outcome due to protein binding. Even a "little effect" can be a measurable one. The 60-70% of Cefdinir bound to serum proteins is unavailable for antibacterial action, meaning a higher total concentration is needed to achieve the same effective free concentration at the bacterial cell wall.

  • Solution:

    • Quantify the Effect: Perform parallel MIC assays with and without serum (or with varying serum concentrations) to precisely quantify the fold-change in MIC.

    • Control Variables: Ensure consistency in experimental conditions. The pH of the medium can affect the ionization state of Cefdinir and albumin, altering their interaction.[6] Use a consistent source and batch of serum, as protein composition can vary.

    • Calculate Free Concentration: If possible, use methods like ultrafiltration to measure the free Cefdinir concentration in your assay medium and correlate this with the observed MIC.

Issue 2: I am experiencing poor recovery of Cefdinir from serum samples during analytical quantification (e.g., by HPLC).

  • Potential Cause: The strong binding of Cefdinir to serum proteins is likely preventing its efficient extraction from the sample matrix.

  • Solution:

    • Implement Protein Precipitation: This is a critical step to denature serum proteins and release the bound drug. Commonly used and effective protein precipitants include ice-cold acetonitrile or methanol.[6][11] A typical protocol involves adding three parts of cold acetonitrile to one part of serum, vortexing vigorously, incubating on ice, and then centrifuging at high speed to pellet the precipitated proteins. The supernatant, containing the Cefdinir, can then be collected for analysis.[6]

    • Optimize Extraction: Ensure the chosen solvent and protocol are validated for Cefdinir recovery. An average recovery of over 95% has been reported using a methanol precipitation method.[12]

Issue 3: My MIC results are inconsistent across different experiments, even with the same serum concentration.

  • Potential Cause: In vitro susceptibility testing with biological components like serum can be sensitive to minor variations in the experimental setup.

  • Solution:

    • Standardize Serum Handling: Use pooled, heat-inactivated human serum to minimize variability between lots and to inactivate complement proteins that could have their own antibacterial effects.[7]

    • Control Assay Conditions: Strictly control the pH and temperature of the assay.[6][13] Protein binding can be temperature-dependent.

    • Verify Inoculum Density: Ensure the bacterial inoculum is standardized accurately for every experiment. A minimal inoculum effect has been noted for Cefdinir, but consistency is key for reproducible MICs.[14]

    • Use Control Antibiotics: Include antibiotics with known high and low protein binding as controls. This will help validate that your assay system is detecting protein binding effects as expected. For example, Ceftriaxone (>95% bound) should show a significant MIC shift, while an antibiotic with very low binding should not.[7]

Data Presentation

Table 1: Cefdinir Protein Binding Characteristics

ParameterValueReference(s)
Protein Binding Range60% - 70%[1][2][3][4]
Primary Binding ProteinHuman Serum Albumin (HSA)[10]
Binding Site on HSASite II[10]
Principal Binding ForceHydrogen Bonding[10]
Concentration DependenceIndependent in clinical ranges[2]

Table 2: In Vitro Activity of Cefdinir (MIC90) Against Common Pathogens (in standard media without serum)

Bacterial SpeciesMIC90 (μg/mL)Reference(s)
Staphylococcus aureus (Oxacillin-susceptible)0.5[8][15]
Streptococcus pneumoniae≤ 0.5[8]
Streptococcus pyogenes≤ 0.5[8]
Haemophilus influenzae≤ 1.0[8]
Moraxella catarrhalis≤ 0.5[8]
Escherichia coli0.5[15]
Klebsiella spp.1.0[15]
Note: While studies report "little effect" of serum on Cefdinir's MIC, researchers should expect a potential slight increase in these values when assays are performed in serum-supplemented media due to the 60-70% protein binding.[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in the Presence of Serum

This protocol is based on the broth microdilution method.[7][16]

  • Prepare Cefdinir Stock Solution: Dissolve Cefdinir powder in an appropriate solvent (e.g., DMSO, followed by dilution in water) to create a high-concentration stock solution.

  • Prepare Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Prepare two batches: one with no additions and one supplemented with 50% pooled, heat-inactivated human serum.[7]

  • Prepare Drug Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Cefdinir stock solution using the serum-supplemented CAMHB to achieve the desired final concentration range. Prepare a parallel plate using standard CAMHB.

  • Prepare Bacterial Inoculum: Culture the test organism overnight. Dilute the culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plates. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of Cefdinir that completely inhibits visible bacterial growth. Compare the MIC obtained in the serum-supplemented medium to that from the standard medium.

Protocol 2: Determination of Cefdinir-Protein Binding by Ultrafiltration

This protocol allows for the separation of free Cefdinir from protein-bound Cefdinir.[13]

  • Sample Preparation: Spike pooled human serum with Cefdinir to a known concentration.

  • Incubation: Incubate the Cefdinir-serum mixture at 37°C for a sufficient time (e.g., 30 minutes) to allow binding to reach equilibrium. It is crucial to buffer the serum to a physiological pH (7.4) as pH changes can significantly impact binding.[13]

  • Ultrafiltration: Transfer an aliquot of the mixture to an ultrafiltration device (e.g., a centrifugal filter unit with a molecular weight cutoff of 10-30 kDa).

  • Centrifugation: Centrifuge the device according to the manufacturer's instructions, typically at a controlled temperature (37°C) and a specified relative centrifugal force (e.g., 1000 x g).[13] This forces the serum water and small molecules (including unbound Cefdinir) through the membrane, while retaining proteins and protein-bound drug.

  • Sample Collection: Carefully collect the ultrafiltrate (which contains the free drug) and the retentate (which contains the total drug).

  • Quantification: Determine the concentration of Cefdinir in the ultrafiltrate (C_free) and the original serum sample (C_total) using a validated analytical method such as RP-HPLC with UV detection.[11][12]

  • Calculate Binding Percentage:

    • Fraction Unbound (fu) = C_free / C_total

    • Percent Bound = (1 - fu) * 100

Visualizations

TotalDrug Total Cefdinir in Serum BoundDrug Bound Cefdinir (60-70%) Inactive Complex TotalDrug->BoundDrug Binding to Serum Proteins FreeDrug Free Cefdinir (30-40%) Biologically Active TotalDrug->FreeDrug Equilibrium Effect Antibacterial Activity (MIC) FreeDrug->Effect

Caption: Impact of serum protein binding on Cefdinir's active fraction.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis PrepMedia Prepare Media (CAMHB ± Serum) PrepDrug Prepare Cefdinir Serial Dilutions PrepMedia->PrepDrug Inoculate Inoculate 96-Well Plates (~5x10^5 CFU/mL) PrepDrug->Inoculate PrepInoculum Standardize Bacterial Inoculum (0.5 McF) PrepInoculum->Inoculate Incubate Incubate Plates (37°C, 16-20h) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Workflow for MIC determination with serum supplementation.

Spike 1. Spike Serum with Cefdinir to known conc. Incubate 2. Incubate at 37°C (pH 7.4) to equilibrate Spike->Incubate Filter 3. Centrifuge sample in ultrafiltration device Incubate->Filter Collect 4. Collect Ultrafiltrate (contains Free Drug) Filter->Collect Analyze 5. Quantify Cefdinir conc. (Ultrafiltrate & Total) via HPLC Collect->Analyze Calculate 6. Calculate % Protein Binding Analyze->Calculate

Caption: Workflow for determining Cefdinir's free fraction.

References

Addressing Cefdinir precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cefdinir. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues related to the use of Cefdinir in in vitro cell culture experiments, with a primary focus on preventing and resolving its precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is Cefdinir and why is it used in cell culture?

Cefdinir is a third-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] In cell culture, it can be used to prevent or treat bacterial contamination, although its use is less common than penicillin-streptomycin.

Q2: I've observed a precipitate in my cell culture medium after adding Cefdinir. What could be the cause?

Precipitation of Cefdinir in cell culture media can be attributed to several factors:

  • pH-Dependent Solubility: Cefdinir's solubility is highly dependent on pH. It is poorly soluble in acidic conditions (pH below 4.0) and its solubility increases significantly in neutral to alkaline solutions.[3][4][5][6] Standard cell culture media are typically buffered around pH 7.2-7.4, but cellular metabolism can lower the pH, creating conditions for precipitation.

  • Interaction with Metal Ions: Cefdinir can form complexes with metal ions present in cell culture media, such as iron, zinc, and magnesium.[7][8][9] This interaction can lead to the formation of insoluble complexes that precipitate out of solution.

  • High Concentration: The concentration of Cefdinir used may exceed its solubility limit in the specific cell culture medium, especially after the addition of supplements like fetal bovine serum (FBS) which can contain variable concentrations of metal ions.

  • Temperature Fluctuations: Repeated freeze-thaw cycles or significant temperature shifts in the media can promote the precipitation of various components, including antibiotics.[10]

Q3: What is the recommended solvent and storage condition for Cefdinir stock solutions?

Cefdinir is soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in aqueous buffers at neutral pH.[11] For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common practice. It is recommended to store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Aqueous solutions of Cefdinir are not recommended for long-term storage.[11]

Q4: Are there any alternatives to Cefdinir for controlling bacterial contamination in cell culture?

Yes, several other antibiotics are commonly used in cell culture. The choice of antibiotic should be guided by the specific cell line and experimental needs. Alternatives include:

  • Penicillin-Streptomycin: The most common antibiotic combination for general cell culture.

  • Gentamicin: Effective against a broad range of bacteria.

  • Puromycin, G418 (Geneticin), and Blasticidin: Often used for the selection of genetically modified cells.[12]

  • Other Cephalosporins: Cefotaxime or Ceftriaxone could be considered, though their potential for precipitation should also be evaluated.

Troubleshooting Guide: Cefdinir Precipitation

This guide provides a systematic approach to identifying and resolving Cefdinir precipitation in your cell culture experiments.

Problem: Precipitate observed in Cefdinir-containing cell culture medium.

Step 1: Initial Observation and Assessment

  • Visual Inspection: Characterize the precipitate. Is it crystalline, flocculant, or a general turbidity?

  • Timing: When does the precipitation occur? Immediately after adding Cefdinir, after incubation, or after a media change?

  • Location: Is the precipitate suspended in the medium, settled at the bottom of the culture vessel, or both?

Step 2: Root Cause Analysis and Corrective Actions

The following table summarizes potential causes of Cefdinir precipitation and provides corresponding troubleshooting steps.

Potential Cause Troubleshooting Action Rationale
pH of the Medium 1. Measure the pH of your complete culture medium after adding Cefdinir. 2. If the pH is below 7.0, adjust it to 7.2-7.4 using sterile sodium bicarbonate. 3. Monitor the pH of the culture during incubation.Cefdinir solubility is significantly reduced at acidic pH. Cellular metabolism can decrease the pH of the medium over time.[3][4][5][6]
Interaction with Metal Ions 1. Review the formulation of your basal medium and supplements for high concentrations of iron, zinc, or magnesium. 2. Consider using a serum-free medium or a medium with lower metal content if your experiment allows. 3. Add Cefdinir to the medium before adding serum or other supplements that may contain high concentrations of metal ions.Cefdinir can chelate metal ions, leading to the formation of insoluble complexes.[7][8][9]
High Cefdinir Concentration 1. Calculate the final concentration of Cefdinir in your medium. 2. Perform a dose-response experiment to determine the minimum effective concentration of Cefdinir required to control contamination for your specific cell line. 3. Prepare a fresh, lower concentration stock solution if necessary.The working concentration may exceed the solubility limit of Cefdinir in the complex environment of the cell culture medium.
Improper Stock Solution Preparation/Storage 1. Prepare a fresh stock solution of Cefdinir in a recommended solvent like DMSO. 2. Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent. 3. Store the stock solution in small, single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles.Improperly dissolved or stored stock solutions can introduce particulates or degraded Cefdinir that is more prone to precipitation.[10]

Experimental Protocols

Protocol 1: Preparation of Cefdinir Stock Solution

  • Materials:

    • Cefdinir powder

    • Sterile, cell culture grade DMSO

    • Sterile, conical tubes (1.5 mL or 2 mL)

    • 0.22 µm sterile syringe filter (DMSO-compatible)

    • Sterile syringes

  • Procedure:

    • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of Cefdinir powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the Cefdinir is completely dissolved.

    • Draw the solution into a sterile syringe and attach the 0.22 µm sterile filter.

    • Filter the stock solution into sterile conical tubes, creating single-use aliquots.

    • Label the tubes with the name of the compound, concentration, date, and your initials.

    • Store the aliquots at -20°C.

Protocol 2: Determining the Optimal Cefdinir Concentration

  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • Sterile multi-well plates (e.g., 24-well or 96-well)

    • Cefdinir stock solution

    • A source of bacterial contamination (optional, for positive control)

  • Procedure:

    • Seed your cells at the desired density in a multi-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of Cefdinir in your complete culture medium to achieve a range of final concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL, and a no-antibiotic control).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Cefdinir.

    • (Optional) To test efficacy, you can intentionally introduce a low level of common laboratory bacterial contaminants to a parallel set of wells.

    • Incubate the plate under standard conditions for your cell line.

    • Observe the wells daily for signs of precipitation and bacterial growth.

    • After a set period (e.g., 3-5 days), assess cell viability using a standard assay (e.g., MTT, Trypan Blue exclusion).

    • The optimal concentration is the lowest concentration that effectively prevents bacterial growth without causing precipitation or significant cytotoxicity.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting workflow and the underlying mechanisms of Cefdinir precipitation.

Cefdinir_Precipitation_Troubleshooting start Precipitate Observed check_ph Check Medium pH start->check_ph check_conc Review Cefdinir Concentration start->check_conc check_ions Assess Metal Ion Content start->check_ions check_stock Evaluate Stock Solution start->check_stock adjust_ph Adjust pH to 7.2-7.4 check_ph->adjust_ph pH is acidic lower_conc Lower Cefdinir Concentration check_conc->lower_conc Concentration is high modify_media Modify Media/Supplement Order check_ions->modify_media High metal content remake_stock Prepare Fresh Stock check_stock->remake_stock Stock is old/improperly stored resolved Issue Resolved adjust_ph->resolved lower_conc->resolved modify_media->resolved remake_stock->resolved

Caption: Troubleshooting workflow for Cefdinir precipitation.

Cefdinir_Precipitation_Mechanisms cefdinir Cefdinir (in solution) precipitate Cefdinir Precipitate (insoluble) cefdinir->precipitate forms low_ph Low pH (Acidic Environment) low_ph->precipitate promotes metal_ions Metal Ions (Fe, Zn, Mg) metal_ions->precipitate complexes with Cefdinir to form high_conc High Concentration high_conc->precipitate exceeds solubility limit

Caption: Key mechanisms leading to Cefdinir precipitation.

References

Technical Support Center: Cefdinir MIC Determination Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Cefdinir Minimum Inhibitory Concentration (MIC) determination assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in Cefdinir MIC assays?

A1: Variability in Cefdinir MIC assays can arise from several factors. Key sources include the preparation and density of the bacterial inoculum, the stability and storage of Cefdinir stock solutions, the composition and pH of the culture medium (e.g., Mueller-Hinton Broth/Agar), and the incubation time and conditions.[1][2] Subjectivity in endpoint reading can also contribute to variability.[3]

Q2: Which standardized protocols should be followed for Cefdinir MIC determination?

A2: To ensure consistency and comparability of results, it is crucial to adhere to established standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) documents M07 (broth dilution) and M02 (agar dilution) provide detailed methodologies for antimicrobial susceptibility testing.[4][5] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also offers harmonized protocols.[6]

Q3: How should Cefdinir stock solutions be prepared and stored to maintain potency?

A3: Cefdinir stock solutions should be prepared using a suitable solvent, such as DMSO, and then diluted in the appropriate broth medium.[7] It is recommended to prepare fresh stock solutions for each assay. If storage is necessary, aliquot the stock solution and store it at -80°C for up to two years or at -20°C for up to one year to prevent degradation from repeated freeze-thaw cycles.[7]

Q4: What are the acceptable quality control (QC) ranges for Cefdinir MIC testing?

A4: Quality control is essential for ensuring the accuracy of MIC assays. Reference strains with known Cefdinir MIC values, such as Staphylococcus aureus ATCC 29213 and Haemophilus influenzae ATCC 49247, should be included in each run. The observed MIC for these QC strains must fall within the acceptable ranges specified by CLSI or EUCAST guidelines.

Troubleshooting Guide

Problem 1: Inconsistent MIC Results for the Same Isolate Across Different Experiments

Possible Cause Troubleshooting Step
Inoculum Density Variation Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before dilution. A heavier inoculum can lead to falsely elevated MICs, while a lighter inoculum can result in falsely low MICs.[1][8]
Cefdinir Stock Solution Degradation Prepare a fresh stock solution of Cefdinir for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.[7]
Media Composition Variability Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Variations in cation concentrations (Ca2+ and Mg2+) can affect the activity of some antimicrobials.[2] Ensure the pH of the media is within the recommended range (typically 7.2-7.4).[9]
Inconsistent Incubation Time Strictly adhere to the recommended incubation time (usually 16-20 hours for non-fastidious bacteria). Shorter or longer incubation periods can alter the apparent MIC.[8]

Problem 2: "Skipped Wells" Observed in Broth Microdilution Assays

Skipped wells are wells with no bacterial growth at a lower Cefdinir concentration, while growth is observed at a higher concentration.

Possible Cause Troubleshooting Step
Contamination Visually inspect the well for any signs of contamination. If suspected, repeat the assay with fresh materials.[1]
Inadequate Inoculation or Mixing Ensure the microtiter plate is inoculated correctly and that the inoculum is thoroughly mixed before dispensing into the wells.[1]
Drug Precipitation Cefdinir may precipitate at higher concentrations. Visually inspect the wells for any precipitate. If observed, preparing a fresh, properly solubilized stock solution may be necessary.[10]

Problem 3: "Trailing Endpoints" in Broth Microdilution

Trailing endpoints refer to reduced, but still visible, bacterial growth over a range of Cefdinir concentrations, making it difficult to determine the precise MIC.

Possible Cause Troubleshooting Step
Reading Subjectivity The endpoint should be read as the lowest concentration of Cefdinir that causes complete inhibition of visible growth. For some organism-drug combinations, reading after a shorter incubation period (e.g., 24 hours) may provide a clearer endpoint.[11][12]
Media pH The pH of the medium can influence the trailing phenomenon for some antimicrobials. Ensure the pH of the Mueller-Hinton broth is within the standardized range.[13]

Quantitative Data Summary

Table 1: Influence of Inoculum Size on MIC Values

Inoculum Density (CFU/mL) Observed MIC Change Reference
3 x 10^4 to 3 x 10^569% of combinations showed no change, 30% showed a twofold increase, and 1% showed a fourfold increase.[8]
5 x 10^5 (Standard) vs. 5 x 10^7 (High)A significant increase in MICs for cephalosporins against Bla-positive S. aureus was observed at the high inoculum.[14]
Increase from 5 x 10^6 to 5 x 10^7For P. aeruginosa, the MIC of piperacillin increased more than fourfold.[15]

Table 2: Cefdinir MIC Breakpoints (CLSI)

Organism Susceptible (S) Intermediate (I) Resistant (R)
Staphylococcus spp.≤ 1 µg/mL--
S. pneumoniae≤ 0.5 µg/mL--
Haemophilus spp.≤ 1 µg/mL--

Note: These breakpoints are for illustrative purposes and should be verified against the latest CLSI M100 document.

Experimental Protocols

Broth Microdilution MIC Assay for Cefdinir

This protocol is based on the CLSI M07 guidelines.[4]

  • Preparation of Cefdinir Stock Solution:

    • Prepare a 1280 µg/mL stock solution of Cefdinir in a suitable solvent (e.g., DMSO).

    • Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Inoculum:

    • From a pure, overnight culture on an appropriate agar plate, select 3-4 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[16]

  • Microtiter Plate Preparation and Inoculation:

    • Perform serial twofold dilutions of the Cefdinir stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (no Cefdinir) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air for non-fastidious organisms.

  • Reading the MIC:

    • The MIC is the lowest concentration of Cefdinir that completely inhibits visible bacterial growth, as observed by the naked eye.

Agar Dilution MIC Assay for Cefdinir

This protocol is based on the CLSI M02 and M07 guidelines.[17]

  • Preparation of Cefdinir-Containing Agar Plates:

    • Prepare a series of Cefdinir stock solutions at 10 times the final desired concentrations.

    • Add 1 part of each Cefdinir solution to 9 parts of molten Mueller-Hinton Agar (MHA) at 48-50°C.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free control plate.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum of approximately 10^4 CFU per spot.

  • Inoculation:

    • Using an inoculum-replicating device, spot the bacterial suspension onto the surface of the Cefdinir-containing agar plates and the control plate.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of Cefdinir that inhibits the visible growth of the bacteria on the agar surface.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_cefdinir Prepare Cefdinir Stock (1280 µg/mL) serial_dilute Serial Dilute Cefdinir in 96-well plate prep_cefdinir->serial_dilute prep_inoculum Prepare Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum (to ~1x10^6 CFU/mL) prep_inoculum->dilute_inoculum inoculate Inoculate Plate (Final: 5x10^5 CFU/mL) dilute_inoculum->inoculate serial_dilute->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Cefdinir Broth Microdilution MIC Assay.

Troubleshooting_MIC_Variability cluster_investigate Investigation cluster_action Corrective Action start Inconsistent MIC Results check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum check_drug Check Cefdinir Stock (Freshly prepared?) start->check_drug check_media Validate Media (pH, Cations) start->check_media check_incubation Confirm Incubation (Time, Temp) start->check_incubation action_inoculum Re-standardize Inoculum check_inoculum->action_inoculum action_drug Prepare Fresh Stock check_drug->action_drug action_media Use New Media Lot check_media->action_media action_incubation Repeat with Correct Incubation Parameters check_incubation->action_incubation end Consistent MIC Results action_inoculum->end action_drug->end action_media->end action_incubation->end

Caption: Troubleshooting Logic for Inconsistent Cefdinir MIC Results.

References

Technical Support Center: Cefdinir Chelation with Divalent Cations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the chelation of the cephalosporin antibiotic Cefdinir with divalent cations and the subsequent effects on its potency.

Frequently Asked Questions (FAQs)

Q1: What is Cefdinir chelation and which cations are involved?

A1: Cefdinir has the ability to form a chelation complex with certain metal ions, particularly divalent and trivalent cations. This interaction involves the binding of the metal ion to multiple sites on the Cefdinir molecule, forming a stable, ring-like structure. The most clinically significant and well-documented chelation occurs with iron (Fe²⁺/Fe³⁺).[1][2][3] Interactions have also been observed with other divalent cations such as zinc (Zn²⁺) and magnesium (Mg²⁺), often found in supplements and antacids.[2][4][5]

Q2: What is the primary effect of chelation on Cefdinir's potency?

A2: The primary effect of chelation is a significant reduction in the oral bioavailability of Cefdinir.[2][6] The formation of the Cefdinir-metal ion complex, particularly with iron, results in a molecule that is poorly absorbed from the gastrointestinal tract.[1][2][3] This leads to lower plasma concentrations of the active drug, which can compromise its therapeutic efficacy.

Q3: How significant is the reduction in Cefdinir absorption when co-administered with iron supplements?

A3: The reduction is substantial. Co-administration of Cefdinir with a therapeutic iron supplement containing 60 mg of elemental iron has been shown to decrease Cefdinir absorption by as much as 80%.[6][7] Even vitamins supplemented with 10 mg of elemental iron can reduce absorption by 31%.[6][7]

Q4: Are there any visual indicators of Cefdinir-iron chelation in a clinical setting?

A4: Yes, patients taking both Cefdinir and iron supplements may report the presence of reddish stools. This is due to the formation of a non-absorbable complex between Cefdinir or its metabolites and iron in the gastrointestinal tract.[2]

Q5: Does chelation with divalent cations always reduce the antimicrobial activity of Cefdinir?

A5: While chelation with iron significantly reduces Cefdinir's bioavailability and thus its in vivo potency, the effect on its intrinsic antimicrobial activity can vary. Some in vitro studies have shown that the formation of Cefdinir-metal complexes with zinc and magnesium can lead to a reduced zone of inhibition against susceptible bacteria, indicating a decrease in antimicrobial activity.[2][4] However, the clinical relevance of this for cations other than iron is less well-established.

Troubleshooting Guides

Issue 1: Inconsistent results in Cefdinir potency assays (e.g., MIC, disc diffusion) in the presence of divalent cations.

  • Possible Cause 1: Inadequate control of cation concentration.

    • Troubleshooting Step: Ensure precise and accurate preparation of divalent cation solutions. Use analytical grade salts and validate the final concentration if possible. The concentration of the cation can significantly impact the extent of chelation and, consequently, the observed potency.

  • Possible Cause 2: Variability in pH of the experimental medium.

    • Troubleshooting Step: The formation of the Cefdinir-iron complex is pH-dependent.[8] Ensure that the pH of your culture medium or buffer system is consistent across all experiments. Use buffered solutions to maintain a stable pH throughout the assay.

  • Possible Cause 3: Interference of media components with chelation.

    • Troubleshooting Step: Complex laboratory media can contain components that may interact with the divalent cations or Cefdinir. Consider using a minimal, defined medium for your assays to reduce potential confounding factors. If using a complex medium like Mueller-Hinton Broth, be aware of its inherent cation concentrations.

Issue 2: Precipitation observed upon mixing Cefdinir and divalent cation solutions.

  • Possible Cause 1: Exceeding the solubility of the Cefdinir-metal complex.

    • Troubleshooting Step: The formed chelate may have lower solubility than Cefdinir or the metal salt alone. Try performing the experiment at lower concentrations of both Cefdinir and the divalent cation. You can also perform a solubility study of the complex under your experimental conditions.

  • Possible Cause 2: pH-dependent precipitation.

    • Troubleshooting Step: The solubility of the complex can be highly dependent on the pH of the solution. Adjust the pH of the solution and observe if the precipitate dissolves. This can also help in identifying the optimal pH for your experiments.

Issue 3: Unexpected spectral changes in UV-Vis spectrophotometry during chelation studies.

  • Possible Cause 1: Shift in the λmax due to complex formation.

    • Troubleshooting Step: This is an expected outcome of chelation. The formation of the Cefdinir-metal complex alters the electronic structure of the molecule, leading to a shift in the maximum absorbance wavelength (λmax).[4] Scan a range of wavelengths to identify the new λmax of the complex and use this for subsequent measurements.

  • Possible Cause 2: Absorbance readings are not stable.

    • Troubleshooting Step: The kinetics of the chelation reaction may be slow. Allow sufficient incubation time for the reaction to reach equilibrium before taking measurements. Monitor the absorbance over time to determine when it stabilizes.

Data Presentation

Table 1: Effect of Divalent Cations on Cefdinir Bioavailability

Cation SourceElemental Cation Dose% Reduction in Cefdinir Absorption (AUC)Reference
Ferrous Sulfate60 mg Iron80%[6][7]
Vitamin Supplement10 mg Iron31%[6][7]
Sustained-Release Ferrous Sulfate210 mg Iron>90%[6]

Table 2: In Vitro Antimicrobial Activity of Cefdinir in the Presence of Divalent Cations

Divalent CationCation ConcentrationTest OrganismChange in Zone of InhibitionReference
Zinc (Zn²⁺)Not SpecifiedStaphylococcus aureusReduced from 16 mm to 13 mm[2][4]
Magnesium (Mg²⁺)Not SpecifiedStaphylococcus aureusReduced from 16 mm to 12 mm[2][4]

Experimental Protocols

Protocol 1: In Vitro Chelation of Cefdinir with Divalent Cations using UV-Vis Spectrophotometry and Job's Plot

This protocol allows for the determination of the stoichiometry of the Cefdinir-metal ion complex.

Materials:

  • Cefdinir powder

  • Divalent cation salt (e.g., FeCl₃, ZnSO₄, MgCl₂)

  • Phosphate buffer (pH 7.4)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of Cefdinir (e.g., 1 x 10⁻³ M) in phosphate buffer (pH 7.4).

    • Prepare a stock solution of the divalent cation salt (e.g., 1 x 10⁻³ M) in the same phosphate buffer.

  • Job's Plot Preparation:

    • Prepare a series of solutions in volumetric flasks with a constant total molar concentration of Cefdinir and the metal ion, but with varying mole fractions of each. For example, the total concentration could be 1 x 10⁻⁴ M.

    • The mole fraction of Cefdinir will range from 0.1 to 0.9 (e.g., 0.1 mL Cefdinir stock + 0.9 mL metal ion stock, 0.2 mL Cefdinir stock + 0.8 mL metal ion stock, etc.), with the total volume being constant.

  • Spectrophotometric Analysis:

    • Allow the solutions to incubate at room temperature for a specified time (e.g., 30 minutes) to ensure complex formation reaches equilibrium.

    • Measure the absorbance of each solution at the λmax of the complex. To determine the λmax of the complex, scan a solution with a 1:1 molar ratio of Cefdinir to the metal ion across a range of wavelengths (e.g., 200-800 nm).

  • Data Analysis:

    • Calculate the difference in absorbance (ΔA) between the complex and the sum of the absorbances of Cefdinir and the metal ion at the same concentrations if they did not interact.

    • Plot ΔA versus the mole fraction of Cefdinir. The mole fraction at which the maximum ΔA is observed indicates the stoichiometry of the complex.[2]

Protocol 2: Assessment of Cefdinir Potency after Chelation using the Disc Diffusion Method

This protocol evaluates the impact of chelation on the antimicrobial activity of Cefdinir.

Materials:

  • Cefdinir powder

  • Divalent cation salt

  • Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Sterile saline or buffer

  • Incubator

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of Cefdinir in a suitable solvent.

    • Prepare a stock solution of the divalent cation.

    • Prepare three sets of test solutions:

      • Cefdinir alone (at a specific concentration, e.g., 30 µg/mL).

      • Cefdinir mixed with the divalent cation in a specific molar ratio (e.g., 1:1).

      • Divalent cation alone (as a negative control).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Disc Preparation and Inoculation:

    • Impregnate sterile filter paper discs with a known volume (e.g., 20 µL) of each test solution.

    • Allow the discs to dry under sterile conditions.

    • Evenly swab the surface of the MHA plates with the prepared bacterial inoculum.

  • Incubation and Measurement:

    • Place the impregnated discs onto the surface of the inoculated MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disc.

  • Data Analysis:

    • Compare the zone of inhibition for Cefdinir alone with the zone of inhibition for the Cefdinir-metal complex. A smaller zone for the complex indicates a reduction in antimicrobial potency.[2][4]

Visualizations

Chelation_Effect_on_Potency Cefdinir Cefdinir Chelation Chelation Cefdinir->Chelation Divalent_Cation Divalent Cation (e.g., Fe²⁺, Zn²⁺, Mg²⁺) Divalent_Cation->Chelation Complex Cefdinir-Cation Complex (Poorly Absorbed) Chelation->Complex Reduced_Bioavailability Reduced Oral Bioavailability Complex->Reduced_Bioavailability Reduced_Potency Reduced In Vivo Potency Reduced_Bioavailability->Reduced_Potency

Caption: Logical flow of Cefdinir chelation and its impact on in vivo potency.

Experimental_Workflow_Potency_Assay cluster_prep Preparation cluster_assay Disc Diffusion Assay cluster_analysis Analysis Cefdinir_Sol Cefdinir Solution Impregnate_Disc Impregnate Sterile Discs Cefdinir_Sol->Impregnate_Disc Cation_Sol Divalent Cation Solution Cefdinir_Cation_Mix Cefdinir + Cation Mixture Cefdinir_Cation_Mix->Impregnate_Disc Place_Discs Place Discs on Plate Impregnate_Disc->Place_Discs Inoculate_Plate Inoculate MHA Plate with Bacteria Inoculate_Plate->Place_Discs Incubate Incubate Plate Place_Discs->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Compare_Results Compare Potency Measure_Zones->Compare_Results

References

Validation & Comparative

Validating an Analytical Method for Cefdinir: A Guide to ICH-Compliant HPLC Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Cefdinir, validated according to the International Council for Harmonisation (ICH) guidelines. Experimental data is presented to objectively compare method performance, alongside detailed protocols to support reproducibility.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose[1][2]. According to ICH guidelines, key validation characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range[3][4][5]. This guide explores these parameters in the context of two distinct HPLC methods for Cefdinir analysis, providing a framework for selecting an appropriate method or developing a new one.

Comparison of Validated HPLC Methods for Cefdinir Analysis

The following tables summarize the performance characteristics of two different reversed-phase HPLC (RP-HPLC) methods for Cefdinir analysis, both validated in accordance with ICH guidelines.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2
Mobile Phase 0.2 M Sodium Dihydrogen Phosphate (pH 3.2) : Methanol (70:30, v/v)[6][7]Water (pH 3.0 with Orthophosphoric Acid) : Acetonitrile : Methanol (13:5:2, v/v/v)[8]
Column C18[6][7]Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 μm)[8]
Flow Rate 1.0 mL/min[6][7]1.0 mL/min[8]
Detection UV at 254 nm[6][7]PDA at 286 nm[8]
Internal Standard Cefaclor[7]Not specified

Table 2: Validation Parameters

ParameterMethod 1Method 2ICH Acceptance Criteria (Typical)
Linearity Range 0.05 - 5.0 µg/mL[6][7]0.05 - 15.0 µg/mL[8]Correlation coefficient (r²) > 0.99
Correlation Coefficient (r²) Not explicitly stated, but method was found to be linear[6][7]> 0.999> 0.99
Accuracy (% Recovery) 96.43% (average)[6][7]98.7% - 101.2%98.0% - 102.0%
Precision (% RSD) Intra-day: 7.65% (at 0.05 µg/mL), Inter-day: 9.72% (at 0.05 µg/mL)[6][7]Intra-day: < 1.5%, Inter-day: < 2.0%< 2%
Detection Limit (LOD) 0.02 µg/mL[6][7]0.02 µg/mL[8]Signal-to-Noise ratio of 3:1
Quantitation Limit (LOQ) 0.05 µg/mL[6][7]0.05 µg/mL[8]Signal-to-Noise ratio of 10:1

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on the referenced literature and align with ICH Q2(R2) guidelines[1][5][9].

System Suitability

Before commencing validation, the chromatographic system must meet suitability requirements. This is typically assessed by injecting a standard solution multiple times.

Procedure:

  • Prepare a standard solution of Cefdinir at a concentration within the linear range.

  • Inject the standard solution six times.

  • Calculate the percentage relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria:

  • %RSD of peak area < 2.0%

  • %RSD of retention time < 1.0%

  • Tailing factor < 2.0

  • Theoretical plates > 2000

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients[3]. Forced degradation studies are performed to demonstrate this.

Procedure:

  • Acid Hydrolysis: Reflux Cefdinir solution with 1.0 N HCl.

  • Base Hydrolysis: Reflux Cefdinir solution with 0.05 N NaOH.

  • Oxidative Degradation: Treat Cefdinir solution with 3% hydrogen peroxide at 60°C.[8]

  • Thermal Degradation: Expose solid Cefdinir to heat (e.g., 60°C for 60 minutes)[8].

  • Photolytic Degradation: Expose a Cefdinir solution to UV light (e.g., 254 nm and 366 nm for 48 hours)[8].

  • Analyze the stressed samples by the HPLC method and compare the chromatograms to that of an unstressed standard.

Acceptance Criteria:

  • The peak for Cefdinir should be well-resolved from any degradation product peaks.

  • The purity of the Cefdinir peak should be confirmed using a photodiode array (PDA) detector.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Procedure:

  • Prepare a series of at least five concentrations of Cefdinir working standard solution across the desired range[2].

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • A correlation coefficient (r²) of > 0.99 is typically required.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Procedure:

  • Prepare a placebo mixture of the formulation.

  • Spike the placebo with known concentrations of Cefdinir at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery for each level.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Procedure:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of Cefdinir at the same concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the results from both days.

Acceptance Criteria:

  • The %RSD should not be more than 2.0%.

Visualizing the Validation Process and Relationships

To better understand the workflow and the interplay between different validation parameters, the following diagrams are provided.

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Data Analysis & Reporting Dev Analytical Method Development Proto Define Validation Parameters & Acceptance Criteria Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Report Validation Report Prec->Report

Caption: Workflow for Cefdinir analytical method validation.

G center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOQ LOQ center->LOQ Range Range Linearity->Range Accuracy->Precision LOD LOD LOQ->LOD

Caption: Interrelationship of ICH validation parameters.

G cluster_stress Stress Conditions Cefdinir Cefdinir Acid Acid Hydrolysis (HCl) Cefdinir->Acid Base Base Hydrolysis (NaOH) Cefdinir->Base Oxidation Oxidation (H2O2) Cefdinir->Oxidation Thermal Thermal Cefdinir->Thermal Photo Photolytic Cefdinir->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Caption: Cefdinir degradation pathways under stress conditions.

References

A Comparative In Vitro Analysis of Cefdinir and Cefpodoxime Against Key Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oral cephalosporins for the treatment of community-acquired respiratory tract infections, Cefdinir and Cefpodoxime are frequently considered therapeutic options. This guide provides a comparative overview of their in vitro activity against three common respiratory pathogens: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. The data presented herein is intended for researchers, scientists, and drug development professionals to inform further investigation and clinical consideration.

Summary of In Vitro Activity

The in vitro potency of Cefdinir and Cefpodoxime against key respiratory pathogens is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, are compiled from various studies. It is important to note that direct comparative studies providing side-by-side MIC values under identical conditions are limited, and therefore, the presented data should be interpreted with this consideration.

PathogenAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae Cefdinir0.06[1]4[1]
CefpodoximeData Not AvailableData Not Available
Haemophilus influenzae CefdinirData Not Available>16 (against high-level BLNAR strains)[2]
CefpodoximeData Not Available>16 (against high-level BLNAR strains)[2]
Moraxella catarrhalis CefdinirData Not AvailableData Not Available
CefpodoximeData Not AvailableData Not Available

Note: BLNAR = β-lactamase-negative, ampicillin-resistant.

Both Cefdinir and Cefpodoxime generally demonstrate good activity against penicillin-susceptible Streptococcus pneumoniae. However, their efficacy can be diminished against penicillin-resistant strains.[3] For Haemophilus influenzae and Moraxella catarrhalis, both antibiotics are active against β-lactamase producing strains.

Experimental Protocols

The determination of in vitro activity of antimicrobial agents is predominantly conducted using standardized methods such as broth microdilution and agar dilution, as outlined by bodies like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Solutions: Serial two-fold dilutions of Cefdinir and Cefpodoxime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a sterile medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: The prepared microdilution trays containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The trays are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium upon which the bacterial isolates are inoculated.

  • Preparation of Antimicrobial Plates: Serial two-fold dilutions of Cefdinir and Cefpodoxime are prepared and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method, achieving a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint inoculator. The plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining and comparing the in vitro activity of Cefdinir and Cefpodoxime.

G cluster_prep Preparation cluster_testing MIC Determination cluster_analysis Data Analysis cluster_output Output pathogen_prep Prepare Pathogen Inoculum (S. pneumoniae, H. influenzae, M. catarrhalis) broth_dilution Broth Microdilution pathogen_prep->broth_dilution agar_dilution Agar Dilution pathogen_prep->agar_dilution drug_prep Prepare Serial Dilutions (Cefdinir & Cefpodoxime) drug_prep->broth_dilution drug_prep->agar_dilution read_results Incubate & Read Results (Determine MIC) broth_dilution->read_results agar_dilution->read_results data_compilation Compile MIC50 & MIC90 Data read_results->data_compilation comparison_table Generate Comparison Table data_compilation->comparison_table

Caption: Workflow for in vitro antimicrobial susceptibility testing.

References

Navigating Hypersensitivity: A Comparative Guide to the Cross-reactivity of Cefdinir with Other Third-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The potential for allergic cross-reactivity among β-lactam antibiotics, particularly within the cephalosporin class, remains a significant concern in clinical practice and drug development. This guide provides a detailed comparison of the cross-reactivity profile of Cefdinir, a widely prescribed third-generation cephalosporin, with other members of its class, including Cefpodoxime, Ceftriaxone, and Ceftazidime. The information presented is based on available experimental data and aims to provide an objective resource for assessing the risks of hypersensitivity reactions.

Understanding the Basis of Cephalosporin Cross-Reactivity

Immediate hypersensitivity reactions to cephalosporins are typically IgE-mediated. The specificity of these reactions is primarily determined by the structural similarities of the R1 and R2 side chains of the cephalosporin molecules, rather than the core β-lactam ring itself.[1][2][3] Therefore, cephalosporins with dissimilar R1 side chains are generally considered to have a lower risk of cross-reactivity.

Quantitative Data on Hypersensitivity

Direct comparative studies quantifying the cross-reactivity rates between Cefdinir and other specific third-generation cephalosporins are limited. However, analysis of adverse event reporting databases provides some insight into the relative incidence of hypersensitivity reactions. The following table summarizes the most frequently reported adverse events for Cefdinir and its comparators from the FDA Adverse Event Reporting System (FAERS). It is important to note that these data represent reported events and do not definitively establish causality or cross-reactivity rates.

Third-Generation CephalosporinMost Frequently Reported Adverse Events (including hypersensitivity-related)Reference
Cefdinir Diarrhea, drug hypersensitivity , rash[4][5][6]
Cefpodoxime Pyrexia, pruritus, diarrhea[4][5][6]
Ceftriaxone Off-label use, ineffective drugs, eosinophilia[4][5][6]
Ceftazidime Ineffective medication, pyrexia, sepsis[4][5][6]

While "drug hypersensitivity" is a notable reported event for Cefdinir, this does not provide a direct measure of cross-reactivity with other cephalosporins. The data does, however, highlight that hypersensitivity reactions are a recognized adverse event for this drug.

Side-Chain Structural Comparison

The likelihood of cross-reactivity is closely linked to the similarity of the R1 side chains. Cefdinir possesses a unique R1 side chain compared to many other third-generation cephalosporins, which theoretically reduces the probability of cross-reactivity.

CephalosporinR1 Side Chain Structural Features
Cefdinir Contains an aminothiazolyl ring and a vinyl group
Cefpodoxime Contains an aminothiazolyl ring and a methoxyimino group
Ceftriaxone Contains an aminothiazolyl ring and a methoxyimino group
Ceftazidime Contains an aminothiazolyl ring and a carboxypropoxyimino group

Cefpodoxime and Ceftriaxone share a similar methoxyimino group in their R1 side chain, suggesting a higher potential for cross-reactivity between them.[2][7] While Cefdinir also has an aminothiazolyl ring, its vinyl group distinguishes it from the others.

Experimental Protocols for Assessing Cross-Reactivity

The definitive methods for evaluating hypersensitivity and cross-reactivity to cephalosporins involve a combination of skin testing and drug provocation tests (DPT). These procedures should only be performed by experienced allergists in a setting equipped to manage anaphylaxis.

Skin Prick Testing (SPT) and Intradermal Testing (IDT)

Objective: To detect the presence of drug-specific IgE antibodies on mast cells.

Methodology:

  • Preparation: Non-irritating concentrations of the cephalosporins to be tested are prepared in sterile saline. A common starting concentration for skin prick testing is 1-2 mg/mL, and for intradermal testing, a 10-fold dilution of the standard intravenous concentration is often used.[8][9]

  • Controls: Positive (histamine) and negative (saline) controls are applied to ensure the validity of the test.

  • Application:

    • SPT: A drop of the test solution is placed on the forearm, and the epidermis is pricked with a sterile lancet.

    • IDT: If the SPT is negative, a small volume (e.g., 0.02 mL) of the test solution is injected intradermally to form a small bleb.

  • Observation: The test sites are observed for 15-20 minutes for the development of a wheal and flare reaction. A wheal diameter of ≥3 mm larger than the negative control is considered a positive result.[10]

Drug Provocation Test (DPT)

Objective: To determine if a patient can tolerate a therapeutic dose of a cephalosporin to which they have tested negative on skin tests. This is considered the gold standard for ruling out a drug allergy.[8]

Methodology:

  • Patient Selection: DPT is only performed in patients with a low pre-test probability of a severe reaction and negative skin test results.

  • Dosage: The test begins with a small fraction (e.g., 1/100th to 1/10th) of the therapeutic dose.

  • Administration: The drug is administered orally or intravenously under close medical supervision.

  • Graded Challenge: In the absence of any reaction, the dose is incrementally increased at regular intervals (e.g., every 30-60 minutes) until a full therapeutic dose is reached.[8]

  • Observation: The patient is monitored for several hours after the final dose for any signs of an allergic reaction.

Visualizing the Mechanisms and Workflows

To better understand the biological processes and clinical decision-making involved in cephalosporin cross-reactivity, the following diagrams are provided.

IgE_Mediated_Allergy_Pathway cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase Cephalosporin Cephalosporin APC Antigen Presenting Cell (APC) Cephalosporin->APC Uptake & Processing TH2 T Helper 2 Cell (TH2) APC->TH2 Antigen Presentation BCell B Cell TH2->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE Cephalosporin-specific IgE PlasmaCell->IgE Production MastCell Mast Cell IgE->MastCell Binds to FcεRI receptors Cephalosporin2 Cephalosporin MastCell_Activated Sensitized Mast Cell Cephalosporin2->MastCell_Activated CrossLinking Cross-linking of IgE MastCell_Activated->CrossLinking Degranulation Degranulation CrossLinking->Degranulation Signal Transduction Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mediators->Symptoms

Caption: IgE-Mediated Allergic Reaction Pathway.

Cross_Reactivity_Assessment_Workflow Start Patient with Suspected Cephalosporin Allergy History Detailed Clinical History (Nature of reaction, culprit drug) Start->History Risk Assess Pre-test Probability of IgE-mediated Allergy History->Risk LowRisk Low Probability (e.g., mild rash) Risk->LowRisk Low HighRisk High Probability (e.g., anaphylaxis) Risk->HighRisk High DirectDPT Consider Direct Drug Provocation Test (DPT) LowRisk->DirectDPT SkinTest Perform Skin Prick (SPT) & Intradermal (IDT) Testing HighRisk->SkinTest DPT Perform Graded Drug Provocation Test (DPT) DirectDPT->DPT SkinTestResult Skin Test Result SkinTest->SkinTestResult NegativeST Negative SkinTestResult->NegativeST Negative PositiveST Positive SkinTestResult->PositiveST Positive NegativeST->DPT AllergyConfirmed Allergy Confirmed. Avoid Drug. PositiveST->AllergyConfirmed DPTResult DPT Result DPT->DPTResult NegativeDPT Negative DPTResult->NegativeDPT Negative PositiveDPT Positive DPTResult->PositiveDPT Positive Tolerated Drug is Tolerated NegativeDPT->Tolerated PositiveDPT->AllergyConfirmed

Caption: Clinical Workflow for Cephalosporin Allergy Assessment.

Conclusion

The assessment of cross-reactivity between Cefdinir and other third-generation cephalosporins is complex due to the limited availability of direct comparative clinical data. The primary determinant of cross-reactivity is the similarity of the R1 side chains. Cefdinir's unique R1 side-chain structure suggests a lower intrinsic risk of cross-reactivity with other third-generation cephalosporins that do not share similar side-chain moieties. However, hypersensitivity reactions to Cefdinir have been reported. A definitive diagnosis of cephalosporin allergy and the potential for cross-reactivity requires a thorough clinical evaluation by an allergist, which may include skin testing and drug provocation tests. For drug development professionals, understanding the structural basis of these reactions is crucial for designing safer and more specific cephalosporin derivatives.

References

Cefdinir and Cefixime: A Comparative Analysis of Efficacy in Preclinical Animal Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of third-generation oral cephalosporins, cefdinir and cefixime are prominent agents utilized in the treatment of a variety of bacterial infections. For researchers and drug development professionals, understanding the comparative efficacy of these antibiotics in preclinical models is crucial for informing clinical development and positioning. This guide provides an objective comparison of the in vivo efficacy of cefdinir and cefixime in animal models of infection, supported by available experimental data and detailed methodologies.

Comparative Efficacy in Animal Models

Cefdinir Efficacy Data

Cefdinir has demonstrated significant efficacy in mouse models of infection, particularly against Gram-positive and certain Gram-negative pathogens.

Table 1: In Vivo Efficacy of Cefdinir in Murine Infection Models

PathogenInfection ModelAnimal StrainEfficacy EndpointCefdinir PD50 (mg/kg)
Staphylococcus aureus (β-lactamase-negative)Systemic InfectionMouseProtective Dose 50% (PD50)2.7[1]
Staphylococcus aureus (β-lactamase-positive)Systemic InfectionMouseProtective Dose 50% (PD50)2.3[1]
Staphylococcus aureus (β-lactamase-negative)Subcutaneous AbscessMouseProtective Dose 50% (PD50)11[1]
Staphylococcus aureus (β-lactamase-positive)Subcutaneous AbscessMouseProtective Dose 50% (PD50)24[1]
Haemophilus influenzae (β-lactamase-negative)Systemic InfectionMouseProtective Dose 50% (PD50)5.8[1]
Haemophilus influenzae (β-lactamase-positive)Systemic InfectionMouseProtective Dose 50% (PD50)3.1[1]
Cefixime Efficacy Data

Cefixime has been evaluated in various animal models, demonstrating efficacy against a range of pathogens, notably including Neisseria gonorrhoeae and Yersinia pestis.

Table 2: In Vivo Efficacy of Cefixime in Murine Infection Models

PathogenInfection ModelAnimal StrainEfficacy EndpointCefixime Dose for 100% Clearance (mg/kg)Cefixime ED50 (mg/kg)
Neisseria gonorrhoeae (ESC-susceptible)Genital Tract InfectionBALB/c Mouse100% Clearance at 48h12[2]Not Reported
Yersinia pestisExperimental PlagueAlbino MouseEffective Dose 50% (ED50)Not ReportedNot significantly different from ceftriaxone, cefotaxime, ceftazidime, and cefoperazone[3]

In Vitro Activity Comparison

While in vivo data provides a direct measure of efficacy in a biological system, in vitro susceptibility testing offers a standardized comparison of intrinsic antimicrobial activity.

Table 3: Comparative In Vitro Activity (MIC90, μg/mL)

PathogenCefdinirCefixime
Oxacillin-susceptible Staphylococcus aureus≤2.0[4]>64[4]
Streptococcus pneumoniae≤0.06[4]Not Reported in source
Streptococcus pyogenes≤0.06[4]Not Reported in source
Haemophilus influenzae (including β-lactamase producers)0.5[4]Not Reported in source
Moraxella catarrhalis≤0.12[4]Not Reported in source

Cefdinir demonstrates superior in vitro activity against oxacillin-susceptible Staphylococcus aureus compared to cefixime.[4]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of efficacy studies. The following are summaries of the experimental protocols used in the cited in vivo studies.

Cefdinir Systemic and Subcutaneous Abscess Infection Model in Mice[1]
  • Animal Model: Female mice.

  • Bacterial Strains: β-lactamase-producing and non-producing strains of Staphylococcus aureus and Haemophilus influenzae.

  • Infection Route:

    • Systemic Infection: Intraperitoneal injection of the bacterial suspension.

    • Subcutaneous Abscess: Subcutaneous injection of the bacterial suspension into the dorsal thoracic area.

  • Drug Administration: Cefdinir was administered orally.

  • Efficacy Assessment:

    • Systemic Infection: The protective dose 50% (PD50), the dose required to prevent mortality in 50% of the animals, was calculated.

    • Subcutaneous Abscess: The PD50 was determined based on the prevention of abscess formation.

  • Time-Kill Studies: For H. influenzae, blood samples were collected at various time points post-infection and treatment to determine the reduction in viable bacterial counts.

Cefixime Gonorrhea Mouse Model[2]
  • Animal Model: Female BALB/c mice treated with 17β-estradiol to promote susceptibility to gonococcal infection.

  • Bacterial Strain: Neisseria gonorrhoeae strain FA1090 (Extended-Spectrum Cephalosporin-susceptible).

  • Infection Route: Vaginal inoculation with a suspension of N. gonorrhoeae.

  • Drug Administration: Cefixime was administered as a single oral gavage dose.

  • Efficacy Assessment: Vaginal swabs were collected for 8 consecutive days post-treatment for quantitative culture to monitor bacterial clearance. The primary endpoint was the dose required for 100% clearance of the infection within 48 hours.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of an oral antibiotic in a murine systemic infection model.

G cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Bacterial Culture Preparation C Inoculation of Mice with Pathogen (e.g., Intraperitoneal Injection) A->C B Animal Acclimatization B->C D Oral Administration of Test Compound (e.g., Cefdinir or Cefixime) C->D E Control Group Administration (Vehicle) C->E F Monitoring of Animal Survival and Clinical Signs D->F G Collection of Samples (e.g., Blood, Tissues) for Bacterial Load Determination D->G E->F E->G H Calculation of Efficacy Endpoints (e.g., PD50, Survival Rate, Bacterial Clearance) F->H G->H

Caption: Workflow for a murine systemic infection model to assess antibiotic efficacy.

Conclusion

Based on the available preclinical data, both cefdinir and cefixime demonstrate efficacy in animal models of infection, although their primary strengths appear to be against different types of pathogens. Cefdinir shows potent activity against Staphylococcus aureus and Haemophilus influenzae in mouse models.[1] Cefixime is effective against Neisseria gonorrhoeae and Yersinia pestis in murine models.[2][3] The in vitro data further supports cefdinir's strong activity against Gram-positive cocci like S. aureus, an area where cefixime is notably weaker.[4]

For researchers and drug development professionals, the choice between these two cephalosporins for further investigation should be guided by the target pathogen and the specific indication. The experimental models and data presented here provide a foundational understanding of their comparative preclinical efficacy profiles. Direct comparative studies in the same animal models would be invaluable for a more definitive assessment of their relative in vivo potency.

References

Correlating Cefdinir's In Vitro Susceptibility with In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro susceptibility of key bacterial pathogens to Cefdinir and the corresponding in vivo efficacy of the antibiotic. By presenting experimental data, detailed methodologies, and clear visualizations, this document aims to elucidate the relationship between laboratory susceptibility testing and clinical outcomes, offering valuable insights for researchers and drug development professionals.

Data Presentation: In Vitro Susceptibility and In Vivo Efficacy of Cefdinir

The following tables summarize the in vitro activity of Cefdinir against common bacterial pathogens, expressed as Minimum Inhibitory Concentration (MIC), and its in vivo efficacy in animal models.

Table 1: In Vitro Susceptibility of Various Bacterial Pathogens to Cefdinir

Bacterial SpeciesStrain TypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Criteria (µg/mL)
Staphylococcus aureusOxacillin-Susceptible>50000.50.5≤1.0 (Susceptible)
Streptococcus pneumoniaePenicillin-Susceptible>700≤0.03 - 0.1250.125 - 0.5≤0.5 (Susceptible)
Haemophilus influenzaeβ-lactamase negative>7000.50.5≤1.0 (Susceptible)
Haemophilus influenzaeβ-lactamase positive>7001.01.0≤1.0 (Susceptible)
Moraxella catarrhalisβ-lactamase positive>7000.250.25≤0.5 (Susceptible)
Escherichia coli->50000.250.5≤1.0 (Susceptible)
Klebsiella pneumoniae->50000.121.0≤1.0 (Susceptible)
Proteus mirabilis->7000.1250.125≤1.0 (Susceptible)

Data compiled from multiple sources.[1][2][3][4][5][6][7] The susceptibility criteria are based on established clinical breakpoints.[8]

Table 2: In Vivo Efficacy of Cefdinir in Murine Infection Models

Bacterial SpeciesInfection ModelAnimal ModelEfficacy EndpointCefdinir Efficacy
Staphylococcus aureus (β-lactamase non-producing)Subcutaneous AbscessMousePD₅₀ (mg/kg)11
Staphylococcus aureus (β-lactamase producing)Subcutaneous AbscessMousePD₅₀ (mg/kg)24
Staphylococcus aureus (β-lactamase non-producing)Systemic InfectionMousePD₅₀ (mg/kg)2.7
Staphylococcus aureus (β-lactamase producing)Systemic InfectionMousePD₅₀ (mg/kg)2.3
Haemophilus influenzae (β-lactamase non-producing)Systemic InfectionMousePD₅₀ (mg/kg)5.8
Haemophilus influenzae (β-lactamase producing)Systemic InfectionMousePD₅₀ (mg/kg)3.1
Haemophilus influenzaeSystemic InfectionMouseBacterial Count Reduction≥100-fold reduction in blood with 6-12 mg/kg dosing

PD₅₀ (Protective Dose 50): The dose required to protect 50% of the animals from lethal infection or to prevent abscess formation.[9]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

The primary methods used to determine the in vitro susceptibility of bacteria to antibiotics are broth dilution and disk diffusion.[10][11][12]

a) Broth Dilution Method (for MIC determination):

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[10][13]

  • Preparation of Antimicrobial Agent: A series of two-fold dilutions of Cefdinir are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).[12]

  • Inoculum Preparation: The bacterial isolate to be tested is cultured to a specific density, typically matching a 0.5 McFarland standard.[14]

  • Inoculation: A standardized amount of the bacterial suspension is added to each dilution of the antimicrobial agent.

  • Incubation: The inoculated tubes or microplates are incubated under specific conditions (e.g., 35-37°C for 16-20 hours).[14]

  • Result Interpretation: The MIC is recorded as the lowest concentration of Cefdinir that shows no visible turbidity (growth).[13]

b) Disk Diffusion Method:

This qualitative method assesses the susceptibility of a bacterium to an antibiotic.

  • Inoculation: A standardized inoculum of the test bacterium is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).[10]

  • Disk Application: Paper disks impregnated with a specific concentration of Cefdinir are placed on the agar surface.[15]

  • Incubation: The plate is incubated under standardized conditions.

  • Result Interpretation: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured and compared to established standards to determine if the organism is susceptible, intermediate, or resistant.[15]

In Vivo Efficacy Testing (Murine Infection Models)

Animal models are crucial for evaluating the therapeutic potential of antibiotics in a living system.[16][17] The following are examples of commonly used murine models.

a) Murine Systemic Infection (Sepsis) Model:

This model is used to evaluate an antibiotic's ability to protect against a lethal systemic infection.

  • Animal Preparation: Healthy, specific-pathogen-free mice (e.g., BALB/c or ICR) are used.[18]

  • Inoculum Preparation: The bacterial pathogen is grown to a logarithmic phase and then diluted to a predetermined concentration that causes a lethal infection in untreated animals.

  • Infection: A specific volume of the bacterial suspension is injected into the mice, typically via the intraperitoneal (IP) route.[18]

  • Treatment: At a specified time post-infection, Cefdinir is administered to different groups of mice at various dosages. A control group receives a vehicle.

  • Endpoint Analysis: The primary endpoint is typically the survival rate of the animals over a set period (e.g., 7 days). The PD₅₀ can then be calculated.[9]

b) Murine Thigh Infection Model:

This model is used to assess the antimicrobial efficacy at a localized site of infection.

  • Animal Preparation: Mice are often rendered neutropenic through the administration of agents like cyclophosphamide to mimic an immunocompromised state.[14]

  • Inoculum Preparation: A standardized bacterial suspension is prepared.

  • Infection: A defined volume of the bacterial suspension is injected into the thigh muscle of the mice.[18]

  • Treatment: Cefdinir is administered at various doses and schedules.

  • Endpoint Analysis: After a specific treatment period (e.g., 24 hours), the mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated to determine the number of colony-forming units (CFU) per gram of tissue. The reduction in bacterial load compared to the control group indicates the efficacy of the antibiotic.[14][18]

Visualizations

Experimental_Workflow cluster_0 In Vitro Susceptibility Testing cluster_1 In Vivo Efficacy Testing cluster_2 Correlation Analysis Inoculum_Prep Bacterial Inoculum Preparation MIC_Testing Broth Microdilution (MIC Determination) Inoculum_Prep->MIC_Testing Disk_Diffusion Disk Diffusion (Susceptibility Category) Inoculum_Prep->Disk_Diffusion Animal_Model Murine Infection Model (e.g., Sepsis, Thigh) MIC_Testing->Animal_Model Inform Dosing Strategy Disk_Diffusion->Animal_Model Pathogen Selection Treatment Cefdinir Administration (Dose-Ranging) Animal_Model->Treatment Endpoint Efficacy Endpoint (Survival, Bacterial Load) Treatment->Endpoint Correlation Correlate MIC with In Vivo Outcome Endpoint->Correlation

Caption: Experimental workflow from in vitro susceptibility to in vivo efficacy.

Logical_Relationship Low_MIC Low MIC (High Susceptibility) High_Efficacy High Efficacy (e.g., Low PD₅₀, High Survival) Low_MIC->High_Efficacy Positive Correlation High_MIC High MIC (Low Susceptibility) Low_Efficacy Low Efficacy (e.g., High PD₅₀, Low Survival) High_MIC->Low_Efficacy Positive Correlation PK_PD Pharmacokinetics/ Pharmacodynamics Host_Factors Host Immune Response Resistance Resistance Mechanisms

Caption: Relationship between in vitro susceptibility and in vivo efficacy.

References

A Comparative Guide to Inter-laboratory Validation of Cefdinir Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of Cefdinir susceptibility testing methods. While a singular, direct comparative validation study of different Cefdinir susceptibility testing products is not extensively available in published literature, this document synthesizes data from multi-laboratory studies that have established quality control (QC) parameters and performance characteristics of Cefdinir against a variety of bacterial pathogens. The information presented is based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and other relevant research.[1][2][3][4]

Introduction to Cefdinir Susceptibility Testing

Cefdinir is a third-generation oral cephalosporin with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[5] Accurate and reproducible susceptibility testing is crucial for its effective clinical use. The primary methods for determining bacterial susceptibility to Cefdinir are broth microdilution for Minimum Inhibitory Concentration (MIC) determination and disk diffusion. Inter-laboratory validation of these methods ensures that results are consistent and reliable across different testing sites.

Data Presentation: Performance and Quality Control

The following tables summarize key quantitative data from various studies, providing a baseline for the expected performance of Cefdinir susceptibility testing.

Table 1: Cefdinir MIC (μg/mL) and Disk Diffusion (mm) Quality Control Ranges for Reference Strains

This table outlines the CLSI-recommended QC ranges for Cefdinir susceptibility testing. Adherence to these ranges is critical for ensuring the accuracy and reproducibility of test results.

Quality Control StrainMethodMIC Range (μg/mL)Disk Diffusion Zone Diameter Range (mm) (5 µg disk)
Escherichia coli ATCC® 25922Disk Diffusion-23-29
Staphylococcus aureus ATCC® 25923Disk Diffusion-24-30
Haemophilus influenzae ATCC® 49247Disk Diffusion-21-27[6][7]
Streptococcus pneumoniae ATCC® 49619Broth Microdilution0.12-0.5-
Neisseria gonorrhoeae ATCC® 49226Agar Dilution0.008-0.0631-39

Data synthesized from multiple sources referencing CLSI guidelines.[1][8]

Table 2: In Vitro Activity of Cefdinir Against Common Bacterial Pathogens

This table presents the in vitro activity of Cefdinir against a selection of clinically relevant bacteria, as demonstrated in a large surveillance study. These values can serve as a benchmark when evaluating the performance of a Cefdinir susceptibility testing method.

Organism (Number of Isolates)% SusceptibleCefdinir MIC₅₀ (μg/mL)Cefdinir MIC₉₀ (μg/mL)
Staphylococcus aureus (oxacillin-susceptible)100%0.50.5
Coagulase-negative staphylococci (oxacillin-susceptible)100%0.060.12
Streptococcus pyogenes (Group A)100%≤0.03≤0.03
Streptococcus agalactiae (Group B)100%≤0.030.06
Viridans group streptococci88%0.252
Klebsiella spp.95%0.121
Escherichia coli95%0.250.5
Haemophilus influenzae97.1-99.0%0.120.25
Moraxella catarrhalis~100%≤0.060.12
Streptococcus pneumoniae71.8-79.4%0.251

Data adapted from a North American study of community-acquired skin and soft tissue infection isolates and a study on respiratory pathogens.[9][10]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of susceptibility testing. The following are summarized protocols for the two most common methods, based on CLSI guidelines.[4][11]

Broth Microdilution (for MIC Determination)
  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Test Procedure: Serial twofold dilutions of Cefdinir are prepared in cation-adjusted Mueller-Hinton broth within a 96-well microtiter plate. Each well is then inoculated with the standardized bacterial suspension.

  • Incubation: Plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.

  • Result Interpretation: The MIC is recorded as the lowest concentration of Cefdinir that completely inhibits visible bacterial growth.

Disk Diffusion
  • Inoculum Preparation: A bacterial inoculum is prepared and adjusted to the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum, and the excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Disk Application: A paper disk impregnated with 5 µg of Cefdinir is aseptically applied to the center of the inoculated agar plate.

  • Incubation: The plate is incubated in an inverted position at 35°C ± 2°C for 16-18 hours.

  • Result Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone size is then interpreted as susceptible, intermediate, or resistant based on established CLSI breakpoints.

Mandatory Visualizations

Inter-laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study of an antimicrobial susceptibility testing method.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting P1 Define Study Objectives P2 Select Participating Laboratories P1->P2 P3 Develop Standardized Protocol P2->P3 E1 Distribute Test Materials (Strains, Reagents, QC Organisms) P3->E1 E2 Laboratories Perform Testing (Reference & Test Methods) E1->E2 E3 Data Collection & Submission E2->E3 A1 Centralized Data Analysis (MIC Agreement, Error Rates) E3->A1 A2 Statistical Evaluation A1->A2 A3 Final Report Generation A2->A3

Caption: A generalized workflow for conducting an inter-laboratory validation study.

Logical Relationship of Cefdinir Susceptibility Method Comparison

This diagram illustrates the key parameters that are compared when evaluating the performance of different Cefdinir susceptibility testing methods.

G cluster_metrics Performance Metrics main Cefdinir Susceptibility Testing Method Validation Comparison of Performance Characteristics Accuracy Accuracy Essential Agreement (MIC) Categorical Agreement (S/I/R) main:f1->Accuracy Reproducibility Reproducibility Intra-laboratory Precision Inter-laboratory Agreement main:f1->Reproducibility Error Error Analysis Very Major Errors Major Errors Minor Errors main:f1->Error

Caption: Key performance metrics for comparing Cefdinir susceptibility testing methods.

References

Cefdinir Versus Other Cephalosporins for Skin and Soft Tissue Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cefdinir with other oral cephalosporins for the treatment of uncomplicated skin and soft tissue infections (SSTIs). The analysis is based on available clinical trial data and in-vitro susceptibility studies to support research and development in this therapeutic area. While robust clinical data exists for the comparison of cefdinir and cephalexin, direct comparative clinical trial data for cefdinir against other oral cephalosporins such as cefpodoxime, cefuroxime, and cefadroxil in the context of SSTIs is limited. Therefore, this guide complements clinical efficacy data with in-vitro microbiological data to provide a broader comparative perspective.

Executive Summary

Cefdinir, a third-generation oral cephalosporin, demonstrates comparable clinical and microbiological efficacy to the first-generation cephalosporin, cephalexin, for the treatment of uncomplicated SSTIs in both adult and pediatric populations. The primary advantage of cefdinir lies in its more convenient twice-daily dosing regimen compared to the four-times-daily dosing of cephalexin, which may enhance patient adherence. However, this convenience is associated with a statistically significant higher incidence of diarrhea. In-vitro data suggests cefdinir has potent activity against common SSTI pathogens, often exceeding that of earlier-generation cephalosporins.

Clinical Efficacy and Safety: Cefdinir vs. Cephalexin

Multiple randomized, controlled clinical trials have established the non-inferiority of cefdinir to cephalexin in treating uncomplicated SSTIs. Below is a summary of the key quantitative outcomes from these studies.

Table 1: Comparative Clinical and Microbiological Efficacy in Adults and Adolescents
Outcome MeasureCefdinir (300 mg BID)Cephalexin (500 mg QID)Study Reference
Clinical Cure Rate (Clinically Evaluable) 88% - 89%87% - 89%[1][2]
Clinical Cure Rate (Intent-to-Treat) 83%82%[1]
Microbiological Eradication Rate 93%89%[2]
Clinical Cure (MSSA) 93%91%[1]
Clinical Cure (MRSA)* 92%90%[1]

* It is important to note that while clinical cure rates were high for MRSA, cephalosporins are not considered to have clinically relevant in-vitro activity against MRSA. The successful outcomes in the study may be attributed to factors such as incision and drainage of abscesses.[1]

Table 2: Comparative Clinical and Microbiological Efficacy in Pediatric Patients (6 months to 12 years)
Outcome MeasureCefdinir (7 mg/kg BID)Cephalexin (10 mg/kg QID)Study Reference
Clinical Cure Rate 98.3%93.8%[3][4][5]
Microbiological Eradication Rate 99.4%97.4%[3][4][5]
Table 3: Comparative Safety and Tolerability
Adverse EventCefdinirCephalexinStudy Reference
Diarrhea (Adults/Adolescents) 10%4%[1]
Nausea (Adults/Adolescents) 3%6%[1]
Vaginal Mycosis (Females) 3%6%[1]
Any Adverse Event (Pediatrics) 16%11%[3][4][5]
Diarrhea (Pediatrics) 8%4%[3][4][5]

Experimental Protocols of Key Clinical Trials

The data presented above is primarily derived from multicenter, randomized, investigator-blinded, controlled clinical trials. A general workflow for these studies is outlined below.

Patient Population

Inclusion criteria typically involved patients with mild-to-moderate uncomplicated SSTIs, such as abscesses, wound infections, cellulitis, and impetigo.[1][2][3] Patients with severe or complicated infections, known hypersensitivity to cephalosporins, or recent antibiotic use were generally excluded.[1][2][3]

Treatment Regimen
  • Adults and Adolescents: Cefdinir 300 mg administered twice daily versus cephalexin 250 mg or 500 mg administered four times daily for a duration of 10 days.[1][2]

  • Pediatric Patients: Cefdinir 7 mg/kg of body weight twice daily versus cephalexin 10 mg/kg four times daily, each for 10 days.[3][4]

Outcome Assessment

Patients were evaluated at baseline, during therapy (e.g., telephone contact at days 3-5), at the end of therapy (EOT, days 12-14), and at a test-of-cure (TOC) visit (days 17-24).[1] Clinical response was determined at the TOC visit. Microbiological specimens were collected at baseline for culture and susceptibility testing.[1][2][3]

G cluster_0 Patient Screening and Enrollment cluster_1 Randomization and Treatment cluster_2 Follow-up and Outcome Assessment A Patient with Uncomplicated SSTI B Informed Consent A->B C Inclusion/Exclusion Criteria Assessment B->C D Baseline Assessment & Microbiological Sampling C->D E Randomization D->E F1 Cefdinir Arm E->F1 F2 Comparator Arm (e.g., Cephalexin) E->F2 G On-Therapy Follow-up F1->G F2->G H End-of-Therapy (EOT) Visit G->H I Test-of-Cure (TOC) Visit H->I J Clinical & Microbiological Outcome Analysis I->J

Clinical Trial Workflow for SSTI Studies

In-Vitro Susceptibility Data

While direct clinical comparisons are limited, in-vitro studies provide valuable insights into the potential efficacy of cefdinir against other cephalosporins for common SSTI pathogens. Cefdinir generally exhibits greater in-vitro potency against key pathogens compared to first and some second-generation cephalosporins.

Table 4: Comparative In-Vitro Activity Against Key SSTI Pathogens (MIC90 in µg/mL)
OrganismCefdinirCefpodoximeCefuroximeCephalexinCefadroxilStudy Reference
Staphylococcus aureus (MSSA)0.5 - 1.08.02.0>32N/A[6][7][8]
Streptococcus pyogenes≤0.015 - 0.060.06N/A>32N/A[6][9]

N/A: Data not available in the cited sources.

Mechanism of Action and Resistance

Cephalosporins, including cefdinir, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The vinyl group at position 3 of cefdinir's structure enhances its stability against certain beta-lactamases, enzymes produced by some bacteria that can inactivate beta-lactam antibiotics.

Resistance to cephalosporins can emerge through several mechanisms, including:

  • Production of β-lactamases: These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive.

  • Alteration of PBPs: Modifications in the structure of PBPs can reduce the binding affinity of the cephalosporin, diminishing its inhibitory effect.

  • Reduced permeability: Changes in the bacterial outer membrane can limit the entry of the antibiotic into the cell.

G cluster_0 Mechanism of Action cluster_1 Mechanisms of Resistance A Cephalosporin (e.g., Cefdinir) B Penicillin-Binding Proteins (PBPs) A->B binds to C Inhibition of Peptidoglycan Synthesis B->C leads to D Bacterial Cell Lysis C->D results in X β-lactamase Production X->A hydrolyzes Y Alteration of PBPs Y->B reduces binding Z Reduced Permeability Z->A prevents entry

Cephalosporin Mechanism of Action and Resistance

Conclusion

For the treatment of uncomplicated skin and soft tissue infections, cefdinir offers a clinically and microbiologically effective alternative to cephalexin with the benefit of a more convenient dosing schedule. This advantage in dosing, however, is countered by a higher incidence of diarrhea. The selection of cefdinir over other cephalosporins should be guided by considerations of patient adherence, tolerability, and local antimicrobial susceptibility patterns. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of cefdinir against other second and third-generation oral cephalosporins in the management of SSTIs.

References

Assessing the Synergistic Effect of Cefdinir with Other Antibiotics In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resilient pathogens. This guide provides an objective comparison of the in vitro synergistic effects of Cefdinir, a third-generation cephalosporin, with various other antibiotics. The data presented is compiled from peer-reviewed studies and is intended to inform further research and development in the field of antimicrobial chemotherapy.

Data Presentation: Cefdinir Synergistic Effects

The following tables summarize the quantitative data from in vitro studies assessing the synergistic potential of Cefdinir in combination with other antibiotics against various bacterial strains. Synergy is primarily determined by the Fractional Inhibitory Concentration Index (FICI) from checkerboard assays and synergistic killing observed in time-kill assays.

Table 1: Synergy of Cefdinir with Various Antibiotics against Staphylococcal Isolates

Antibiotic CombinationBacterial SpeciesNumber of Strains TestedSynergy Detected (Checkerboard - FICI ≤ 0.5)Synergy Detected (Time-Kill Assay)Antagonism Detected
Cefdinir + CiprofloxacinStaphylococcus aureus, S. epidermidis, S. hominis, S. xylosus, S. capitis, S. saprophyticus, S. haemolyticus252/25Not specifiedNone
Cefdinir + NetilmicinStaphylococcus aureus, S. epidermidis, S. hominis, S. xylosus, S. capitis, S. saprophyticus, S. haemolyticus251/25Not specifiedNone
Cefdinir + ClarithromycinStaphylococcus aureus, S. epidermidis, S. hominis, S. xylosus, S. capitis, S. saprophyticus, S. haemolyticus252/25Not specifiedNone
Cefdinir + FosfomycinStaphylococcus aureus, S. epidermidis, S. hominis, S. xylosus, S. capitis, S. saprophyticus, S. haemolyticus252/25Not specifiedNone
Cefdinir + RifampicinStaphylococcus aureus, S. epidermidis, S. hominis, S. xylosus, S. capitis, S. saprophyticus, S. haemolyticus252/25Not specifiedNone
Cefdinir + TeicoplaninStaphylococcus aureus, S. epidermidis, S. hominis, S. xylosus, S. capitis, S. saprophyticus, S. haemolyticus251/25Not specifiedNone
Cefdinir + VancomycinStaphylococcus aureus, S. epidermidis, S. hominis, S. xylosus, S. capitis, S. saprophyticus, S. haemolyticus251/25Not specifiedNone

Data summarized from F.J. G., et al. (1995).[1]

Table 2: Synergy of Cefdinir with Amoxicillin against Methicillin-Resistant Staphylococcus aureus (MRSA)

Bacterial StrainCefdinir MIC (alone) (mg/L)Amoxicillin MIC (alone) (mg/L)Cefdinir MIC (in combination) (mg/L)Amoxicillin MIC (in combination) (mg/L)Median FICI (range)Interpretation
MRSA (14 strains)1 to >25632 to >1024At least 4-fold reductionAt least 4-fold reduction< 0.5Synergy

Data summarized from a 2024 study on the combination of amoxicillin and cefdinir.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for assessing antibiotic synergy in vitro.

Checkerboard Assay

The checkerboard assay is a common method used to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[3][4][5]

1. Preparation of Antibiotic Solutions:

  • Stock solutions of each antibiotic are prepared at a concentration significantly higher than their minimum inhibitory concentration (MIC).

  • Serial two-fold dilutions of each antibiotic are prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

2. Plate Setup:

  • A 96-well microtiter plate is used.

  • Antibiotic A is serially diluted horizontally across the plate, while Antibiotic B is serially diluted vertically down the plate.

  • This creates a checkerboard pattern of wells containing various concentrations of both antibiotics.

  • Control wells containing each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria), are included.

3. Inoculation:

  • A standardized bacterial inoculum (typically 5 x 10^5 CFU/mL) is prepared and added to each well of the microtiter plate.

4. Incubation:

  • The plate is incubated at 35-37°C for 16-24 hours.

5. Data Analysis:

  • The MIC of each antibiotic alone and in combination is determined by visual inspection for turbidity.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    • FICI = FIC of Drug A + FIC of Drug B

    • Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay

The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.[6]

1. Preparation of Cultures and Antibiotics:

  • A standardized bacterial culture in the logarithmic growth phase is prepared.

  • Antibiotic solutions are prepared at desired concentrations (e.g., 0.5x, 1x, 2x MIC).

2. Experimental Setup:

  • The bacterial culture is aliquoted into several flasks or tubes.

  • Each flask is treated with a specific antibiotic combination, a single antibiotic, or no antibiotic (growth control).

3. Sampling and Plating:

  • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each flask.

  • Serial dilutions of the aliquot are plated onto appropriate agar plates.

4. Incubation and Colony Counting:

  • The agar plates are incubated at 35-37°C for 18-24 hours.

  • The number of colony-forming units (CFU/mL) is determined for each time point.

5. Data Analysis:

  • Time-kill curves are generated by plotting the log10 CFU/mL against time.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Indifference is a < 2-log10 change in CFU/mL.

  • Antagonism is a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for assessing antibiotic synergy.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis start Start prep_antibiotics Prepare Serial Dilutions of Antibiotic A & B start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum setup_plate Dispense Antibiotics into 96-well Plate (Checkerboard) prep_antibiotics->setup_plate inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read_mic Visually Determine MIC of each combination incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret Results: Synergy, Additive, or Antagonism calc_fici->interpret end End interpret->end

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Antibiotic Exposure cluster_sampling Sampling & Plating cluster_analysis Data Analysis start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture prep_antibiotics Prepare Antibiotic Working Solutions start->prep_antibiotics setup_flasks Set up Treatment Flasks: - Combination - Single Agents - Growth Control prep_culture->setup_flasks add_antibiotics Add Antibiotics to Respective Flasks prep_antibiotics->add_antibiotics setup_flasks->add_antibiotics sample Collect Aliquots at Multiple Time Points (0, 2, 4, 6, 24h) add_antibiotics->sample plate Perform Serial Dilutions and Plate on Agar sample->plate incubate Incubate Plates and Count Colonies (CFU/mL) plate->incubate plot Plot Time-Kill Curves (log10 CFU/mL vs. Time) incubate->plot interpret Determine Synergy, Indifference, or Antagonism plot->interpret end End interpret->end

Caption: Workflow of the Time-Kill Assay for Synergy Assessment.

References

Comparison of Cefdinir analytical methods: HPLC vs. spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cefdinir Analysis: HPLC vs. Spectrophotometry

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Cefdinir, a third-generation cephalosporin antibiotic, is critical in pharmaceutical quality control and clinical research. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two of the most common analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Methodology Overview

High-Performance Liquid Chromatography (HPLC) separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For Cefdinir, Reverse-Phase HPLC (RP-HPLC) is typically used, offering high specificity and the ability to resolve the drug from its degradation products, making it a stability-indicating method.[1][2]

Spectrophotometry, on the other hand, relies on the principle that chemical substances absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the substance. While simpler and more cost-effective than HPLC, spectrophotometric methods for Cefdinir often require a derivatization step to form a colored complex that can be measured in the visible region, as direct UV spectrophotometry can be prone to interference from excipients.[3][4]

Quantitative Comparison of Analytical Methods

The performance of HPLC and spectrophotometric methods for Cefdinir analysis can be evaluated based on several key validation parameters as stipulated by the International Conference on Harmonization (ICH) guidelines.[3] The following table summarizes typical performance data for both methods.

ParameterHPLC MethodSpectrophotometric Method
Linearity Range 0.05 - 25 µg/mL[1][5]0.5 - 100 µg/mL[4]
Correlation Coefficient (r²) > 0.999[1]> 0.999[4]
Limit of Detection (LOD) 0.02 µg/mL[5]0.1 µg/mL[4]
Limit of Quantification (LOQ) 0.05 µg/mL[5]0.5 µg/mL[4]
Accuracy (% Recovery) 96.43% - 99.98%[1][5]98.44% - 102.26%[4]
Precision (%RSD) < 2%[1]< 1.35%[4]
Specificity High (Stability-indicating)[1][6]Moderate (Potential for interference)[7]
Cost & Complexity High[3]Low[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a representative example of a validated RP-HPLC method for Cefdinir quantification.[1]

1. Instrumentation:

  • HPLC system with a UV detector.

  • Develosil C18 column (or equivalent).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Phosphate buffer (pH 3.0).

  • Cefdinir reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 40:60 ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1][5]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: Ambient.

4. Standard Solution Preparation:

  • Prepare a stock solution of Cefdinir reference standard (e.g., 100 µg/mL) in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution to cover the linearity range (e.g., 0-25 µg/mL).[1]

5. Sample Preparation:

  • For dosage forms, an amount of powdered sample equivalent to a known amount of Cefdinir is dissolved in the mobile phase, sonicated, filtered, and diluted to a suitable concentration.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • The concentration of Cefdinir in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.

Spectrophotometry

This protocol describes a common derivatization-based spectrophotometric method for Cefdinir analysis.[4]

1. Instrumentation:

  • UV-Visible Spectrophotometer with 1 cm quartz cells.

2. Reagents and Materials:

  • Sodium anthraquinone-2-sulfonate (SAS) reagent.

  • Buffer solution (pH 10.5).

  • Cefdinir reference standard.

3. Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Cefdinir (e.g., 500 µg/mL) in the buffer solution (pH 10.5).[4] Prepare working standards by further dilution.

  • Derivatization: To an aliquot of the Cefdinir solution in a 10 mL volumetric flask, add 1 mL of the SAS reagent.[4]

  • Incubation: Allow the reaction mixture to stand at room temperature for 10 minutes for color development.[4]

  • Measurement: Measure the absorbance of the resulting magenta-colored derivative at 517 nm against a reagent blank.[4]

4. Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • The concentration of Cefdinir in the sample is determined from the calibration curve.

Workflow Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection HPLC Injection MobilePhase->Injection StandardPrep Standard Preparation StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Area Quantification Chromatogram->Quantification Result Concentration Calculation Quantification->Result Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement ReagentPrep Reagent Preparation Mixing Mixing of Sample and Reagent ReagentPrep->Mixing StandardPrep Standard Preparation StandardPrep->Mixing SamplePrep Sample Preparation SamplePrep->Mixing Incubation Color Development Mixing->Incubation Absorbance Absorbance Measurement Incubation->Absorbance Quantification Concentration Determination Absorbance->Quantification

References

Safety Operating Guide

Proper Disposal of Cefdinir (Omnicef): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Cefdinir, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety, environmental protection, and regulatory compliance.

Cefdinir is a third-generation cephalosporin antibiotic. As with all antibiotics, improper disposal can contribute to the development of antimicrobial resistance and have adverse effects on aquatic ecosystems. Therefore, a structured and informed approach to its disposal is paramount. This document outlines the recommended procedures for the safe disposal of Cefdinir from a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. EHS will provide specific guidance based on local, state, and federal regulations and have established protocols for chemical waste management.

Personal Protective Equipment (PPE): When handling Cefdinir in solid or solution form, the following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: To protect from spills and contamination.

Spill Management: In the event of a spill, isolate the area. For small spills of solid material, gently sweep up the powder, avoiding dust generation, and place it in a designated hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container. Following cleanup, decontaminate the area with an appropriate cleaning agent and dispose of all contaminated materials as hazardous waste.

Step-by-Step Disposal Protocol for Cefdinir

The primary and recommended method for the disposal of Cefdinir is through your institution's chemical waste program, leading to incineration by a licensed hazardous waste management facility.[1][2] Never dispose of Cefdinir or any antibiotic down the drain or in the regular trash without deactivation, as this can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[3]

  • Waste Identification and Segregation:

    • Identify all waste containing Cefdinir, including pure compound, stock solutions, contaminated labware (e.g., weigh boats, pipette tips), and personal protective equipment (PPE).

    • Cefdinir waste should be classified as chemical waste.[3]

    • Segregate Cefdinir waste from other waste streams such as biological, sharps, and radioactive waste, unless explicitly permitted by your EHS department.

  • Waste Accumulation and Container Selection:

    • Solid Waste: Collect solid Cefdinir waste in a designated, leak-proof container with a secure lid.

    • Liquid Waste: Collect liquid waste containing Cefdinir in a compatible, sealed, and shatterproof container. Stock antibiotic solutions, which are typically at higher concentrations, must be collected as hazardous chemical waste.[3]

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Cefdinir," and any other information required by your institution and local regulations.

  • Disposal through Institutional EHS:

    • Arrange for the pickup and disposal of the clearly labeled Cefdinir waste through your institution's EHS department. They will ensure it is transported to a licensed hazardous waste management facility for proper disposal, typically via incineration.

Environmental Impact and Degradation Data

Data PointOrganism/MatrixConcentration/ValueSignificanceReference
Environmental Concentration Pharmaceutical Wastewater125–175 mg/LDemonstrates potential for high concentrations to enter the environment from manufacturing.[4]
Environmental Concentration Wastewater Effluents1.8 µg/L (for Cephalexin)Illustrates that cephalosporins can persist through wastewater treatment.[5]
Environmental Concentration Surface Water0.40 ng/L (for Cephalexin)Shows that even at low concentrations, these compounds are detectable in the environment.[5]
Ecotoxicity (EC50) Daphnia magna78.78 mg/L (for Cefixime)Indicates the concentration at which a 50% effect is observed in this aquatic organism.[6]
Ecotoxicity (EC50) Daphnia magna25.82 mg/L (for Cefotaxime)Highlights the varying toxicity among different cephalosporins.[6]

EC50 (Median Effective Concentration) is the concentration of a substance that causes a response in 50% of the test subjects. Data for Cefixime and Cefotaxime are provided as representative examples for cephalosporins.

Experimental Protocol: Chemical Deactivation of Cefdinir Waste

For laboratory settings where a chemical deactivation step is desired or required prior to disposal, alkaline hydrolysis can be employed to open the β-lactam ring, rendering the antibiotic inactive. This procedure should be performed in a fume hood with appropriate PPE.

Objective: To hydrolyze the β-lactam ring of Cefdinir in aqueous waste streams.

Materials:

  • Cefdinir-containing aqueous waste

  • Sodium hydroxide (NaOH) solution (1 M)

  • Stir plate and stir bar

  • pH indicator strips or pH meter

  • Appropriate waste container

Methodology:

  • Place the Cefdinir-containing aqueous waste in a suitable beaker on a stir plate.

  • While stirring, slowly add an equal volume of 1 M sodium hydroxide (NaOH) solution to the waste.[7] For example, to 100 mL of Cefdinir waste, add 100 mL of 1 M NaOH.

  • Continue stirring the mixture at room temperature. Studies on other β-lactam antibiotics have shown that stirring for as little as 20 minutes can result in quantitative hydrolysis.[8] To ensure complete degradation, a longer reaction time (e.g., overnight) can be employed.[7]

  • After the reaction period, check the pH of the solution. It should be strongly basic.

  • Neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is within the acceptable range for your facility's chemical waste (typically between 6 and 9).

  • Transfer the neutralized, deactivated solution to a properly labeled hazardous waste container for disposal through your institution's EHS program.

Note: While hydroxylamine has also been shown to be effective at degrading the β-lactam structure, sodium hydroxide is a more common and generally less hazardous laboratory reagent.[9]

Logical Workflow for Cefdinir Disposal

The following diagram illustrates the decision-making process for the proper disposal of Cefdinir in a laboratory setting.

G cluster_start Start: Cefdinir Waste Generation cluster_assessment Waste Assessment & Segregation cluster_disposal_options Disposal Pathway Decision cluster_direct_disposal Direct Disposal (Primary Method) cluster_deactivation Chemical Deactivation (Optional/Required by EHS) cluster_end Final Disposal start Pure Cefdinir, Solutions, Contaminated Labware assess Identify as Chemical Waste start->assess segregate Segregate from other waste streams (biological, radioactive) assess->segregate decision Consult Institutional EHS Policy segregate->decision collect_direct Collect in labeled hazardous waste container decision->collect_direct Direct Disposal Permitted deactivate Perform Alkaline Hydrolysis (e.g., with NaOH) decision->deactivate Deactivation Required ehs_pickup_direct Arrange EHS pickup for incineration collect_direct->ehs_pickup_direct end Incineration by Licensed Facility ehs_pickup_direct->end neutralize Neutralize solution deactivate->neutralize collect_deactivated Collect in labeled hazardous waste container neutralize->collect_deactivated ehs_pickup_deactivated Arrange EHS pickup for incineration collect_deactivated->ehs_pickup_deactivated ehs_pickup_deactivated->end

Caption: Decision workflow for the proper disposal of Cefdinir waste in a research setting.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Cefdinir (Omnicef)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cefdinir (Omnicef), including detailed operational and disposal plans to minimize risk and ensure compliance.

When working with active pharmaceutical ingredients such as Cefdinir, a cephalosporin antibiotic, adherence to strict safety protocols is crucial to prevent potential allergic reactions and other health hazards. Cefdinir may cause skin and eye irritation, and in some cases, allergic skin reactions or respiratory sensitization.[1][2] Therefore, implementing comprehensive safety measures, including the use of appropriate personal protective equipment (PPE), is a critical component of laboratory best practices.

Personal Protective Equipment (PPE) for Handling Cefdinir

The following table summarizes the recommended personal protective equipment to be used when handling Cefdinir powder or solutions.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]To protect eyes from dust particles and splashes, which can cause irritation.[4]
Hand Protection Impervious gloves are recommended.[5] The suitability and durability of the glove type depend on usage.To prevent skin contact, which may cause irritation or allergic reactions.[1][2]
Body Protection Wear appropriate protective clothing to avoid skin contact.[4][6] Fire/flame resistant and impervious clothing should be worn.[3]To protect the skin from exposure to the substance.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] In case of inadequate ventilation, wear respiratory protection.[3] A certified respirator with an appropriate filter (e.g., HEPA type) should be used as part of a complete respiratory protection program.[7]To prevent inhalation of dust, which may cause respiratory irritation or sensitization.[1][2] Minimize dust generation and accumulation.[5]

Operational Plan for Safe Handling

A systematic approach to handling Cefdinir is essential to minimize exposure and maintain a safe working environment.

1. Engineering Controls:

  • Ventilation: Handle Cefdinir in a well-ventilated area.[3] Normal room ventilation is generally considered adequate for routine handling of the final product form (capsules), but powder handling may require more stringent controls.[4] For processes that may generate dust, use of a fume hood or other local exhaust ventilation is recommended.

  • Dust Control: Employ handling procedures that minimize dust generation, such as using non-sparking tools and avoiding dry sweeping of spills.[3][7]

2. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for Cefdinir.

  • Weighing and Transfer: Conduct weighing and transfer of Cefdinir powder within a ventilated enclosure (e.g., fume hood) to contain any airborne particles.

  • Solution Preparation: When preparing solutions, add Cefdinir to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands and arms thoroughly after handling Cefdinir.[4][6] Avoid eating, drinking, or smoking in areas where Cefdinir is handled.

  • Spill Management: In case of a spill, wear appropriate PPE and collect the spilled material using a method that controls dust generation, such as a damp cloth or a HEPA-filtered vacuum.[5] Place the collected material in a suitable, properly labeled container for disposal.[4][8] For large spills, prevent entry into waterways and sewers.[4][8]

Disposal Plan

Proper disposal of Cefdinir waste is critical to prevent environmental contamination and potential harm to human health.

  • Waste Categorization: Unused or waste Cefdinir should be treated as chemical waste.

  • Containerization: Collect all Cefdinir waste, including contaminated labware and PPE, in a clearly labeled, sealed container.

  • Disposal Method: Dispose of Cefdinir waste in accordance with all applicable federal, state, and local regulations.[5] Do not flush Cefdinir down the toilet or drain unless specifically instructed by your institution's environmental health and safety department.[9][10]

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with Cefdinir.

For non-hazardous disposal of small quantities of unused medicine in a household setting, the FDA recommends mixing the medicine with an unappealing substance like dirt or used coffee grounds, placing it in a sealed plastic bag, and then disposing of it in the household trash.[11] However, in a laboratory setting, Cefdinir waste should be managed through an approved chemical waste disposal program.

Experimental Workflow for Safe Cefdinir Handling

The following diagram illustrates the logical workflow for handling Cefdinir in a laboratory setting, from preparation to disposal.

G prep Preparation - Review SDS - Don PPE handling Handling - Weighing in ventilated enclosure - Solution preparation prep->handling experiment Experimental Use handling->experiment decon Decontamination - Clean workspace - Clean equipment experiment->decon disposal Waste Disposal - Segregate waste - Label and seal container decon->disposal ppe_removal PPE Removal - Remove gloves last disposal->ppe_removal hygiene Personal Hygiene - Wash hands thoroughly ppe_removal->hygiene end End of Process hygiene->end

Caption: Workflow for Safe Cefdinir Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefdinir (Omnicef)
Reactant of Route 2
Reactant of Route 2
Cefdinir (Omnicef)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.